molecular formula C16H30O B3030776 Muscone CAS No. 956-82-1

Muscone

Cat. No.: B3030776
CAS No.: 956-82-1
M. Wt: 238.41 g/mol
InChI Key: ALHUZKCOMYUFRB-UHFFFAOYSA-N
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Description

3-Methylcyclopentadecanone, also known as (+/-)-muscone or exaltone, belongs to the class of organic compounds known as cyclic ketones. These are organic compounds containing a ketone that is conjugated to a cyclic moiety. 3-Methylcyclopentadecanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-methylcyclopentadecanone is primarily located in the membrane (predicted from logP). 3-Methylcyclopentadecanone has a sweet, animal, and fatty taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylcyclopentadecan-1-one
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InChI

InChI=1S/C16H30O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15H,2-14H2,1H3
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InChI Key

ALHUZKCOMYUFRB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCCCCCCCCCC(=O)C1
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
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DSSTOX Substance ID

DTXSID8052192
Record name 3-Methylcyclopentadecan-1-one
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Molecular Weight

238.41 g/mol
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Physical Description

Clear viscous oil with pleasant musky fragrance; [MSDSonline], Colourless or opaque crystalline mass; Soft, sweet, tenacious musk aroma
Record name Muskone
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Record name 3-Methyl-1-cyclopentadecanone
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Boiling Point

329 °C; 130 °C @ 0.5 mm Hg, Colorless liquids with boiling points that increase regularly with increasing molecular weight. Virtually all members of the series exhibit characteristic odor depending on the ring size. /Cycloaliphatic ketones/, 320.00 to 329.00 °C. @ 760.00 mm Hg
Record name MUSKONE
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Record name 3-Methylcyclopentadecanone
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Solubility

Very soluble in acetone, ethyl ether, and ethanol, very slightly, Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name MUSKONE
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Record name 3-Methylcyclopentadecanone
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Density

0.9921 g/cu cm @ 17 °C
Record name MUSKONE
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Color/Form

YELLOW

CAS No.

541-91-3
Record name (±)-Muscone
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Record name Cyclopentadecanone, 3-methyl-
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Record name 3-Methylcyclopentadecan-1-one
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Record name MUSCONE, (±)-
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Record name MUSKONE
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Melting Point

8.60 °C. @ 760.00 mm Hg
Record name 3-Methylcyclopentadecanone
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Foundational & Exploratory

The Molecular Mechanisms of Muscone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Action and Associated Signaling Pathways of a Key Olfactory and Pharmacological Compound

Introduction

Muscone, a 15-membered macrocyclic ketone, is the principal fragrant component of natural musk, a substance historically prized in perfumery and traditional medicine.[1][2] Beyond its characteristic scent, recent scientific investigations have unveiled a spectrum of pharmacological activities, positioning this compound as a molecule of significant interest for drug development professionals.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with olfactory receptors and its modulation of various intracellular signaling pathways. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows.

Core Mechanism of Action: Olfactory Receptor Activation

The primary mechanism of action for this compound's olfactory perception is its function as an agonist for specific G-protein coupled receptors (GPCRs) known as olfactory receptors (ORs). In humans, this compound primarily targets OR5AN1 and, to a lesser extent, interacts with other ORs. The equivalent receptor in mice is MOR215-1.

The activation of these receptors is a highly specific process governed by the three-dimensional structure of the this compound molecule and the architecture of the receptor's binding pocket. Molecular modeling and site-directed mutagenesis studies have revealed that the interaction is stabilized by a combination of:

  • Hydrogen Bonding: A key hydrogen bond forms between the carbonyl group of this compound and a specific tyrosine residue within the transmembrane domain of the receptor (Tyr260 in OR5AN1).

  • Hydrophobic Interactions: The macrocyclic ring of this compound engages in extensive hydrophobic interactions with surrounding aromatic and aliphatic amino acid residues, such as phenylalanine, which contribute significantly to the binding affinity.

Upon binding, this compound induces a conformational change in the olfactory receptor, initiating a canonical G-protein signaling cascade. The activated receptor catalyzes the exchange of GDP for GTP on the associated G-protein (primarily Gαolf in olfactory sensory neurons), leading to the dissociation of the Gα subunit from the βγ complex. The activated Gαolf subunit then stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This second messenger opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuron, and the generation of an action potential that is transmitted to the olfactory bulb in the brain.

Quantitative Data: Receptor Activation

The following table summarizes the available quantitative data on the activation of human olfactory receptors by this compound.

ReceptorLigandAssay TypeEC₅₀ (µM)Efficacy/ResponseSource
OR5AN1(R)-MusconeLuciferase Reporter Assay0.29-
OR5AN1Racemic this compoundLuciferase Reporter Assay12.5 - 32.1Normalized to 100%
OR5AN1(R)-Muscone--Higher efficacy than (S)-Muscone
OR5AN1(S)-Muscone--Lower efficacy than (R)-Muscone
OR1A1This compoundLuciferase Reporter AssayNo significant response-

Broader Pharmacological Mechanisms of Action

Beyond its role in olfaction, this compound exhibits a range of therapeutic effects, including anti-inflammatory, neuroprotective, and cardioprotective actions. These effects are attributed to its ability to modulate several key intracellular signaling pathways.

Anti-inflammatory Effects: Inhibition of NF-κB and NLRP3 Inflammasome

This compound has been shown to exert potent anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the NLRP3 inflammasome . It achieves this by:

  • Suppressing IκBα Degradation: this compound prevents the degradation of the inhibitory protein IκBα, thereby retaining NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would otherwise induce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.

  • Inhibiting NLRP3 Inflammasome Assembly: this compound can suppress the assembly and activation of the NLRP3 inflammasome complex, leading to a reduction in the cleavage and secretion of mature IL-1β.

Cytoprotective and Pro-survival Effects: Modulation of PI3K/Akt and MAPK Pathways

This compound promotes cell survival and protects against apoptosis through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.

  • PI3K/Akt Pathway: this compound can enhance the phosphorylation and activation of Akt, a key downstream effector of PI3K. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins and activates anti-apoptotic factors, leading to enhanced cell survival.

  • MAPK Pathway: The influence of this compound on the MAPK pathway, which includes ERK, JNK, and p38, is context-dependent. In some instances, it has been shown to suppress the activation of pro-inflammatory MAPK pathways.

Cardioprotective and Anti-hypertrophic Effects: STAT3 and TGF-β/SMAD Inhibition

In the context of cardiovascular health, this compound has demonstrated cardioprotective effects by inhibiting signaling pathways involved in cardiac hypertrophy and fibrosis.

  • STAT3 Pathway: this compound can inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of cardiac hypertrophy.

  • TGF-β/SMAD Pathway: this compound has been shown to suppress the activation of the Transforming Growth Factor-beta (TGF-β)/SMAD signaling pathway, which plays a crucial role in the development of cardiac fibrosis.

Influence on Intracellular Calcium

This compound can modulate intracellular calcium (Ca²⁺) levels, a critical second messenger in numerous cellular processes. While the precise mechanisms are still under investigation, it is plausible that this compound's interaction with GPCRs, including but not limited to olfactory receptors in non-olfactory tissues, can lead to the release of Ca²⁺ from intracellular stores via the phospholipase C/inositol trisphosphate (IP₃) pathway.

Signaling Pathway and Experimental Workflow Diagrams

Olfactory Receptor Activation and Downstream Signaling

Olfactory_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OR5AN1 OR5AN1/OR1A1 (GPCR) This compound->OR5AN1 Binds G_protein Gαolf-βγ OR5AN1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to CNG CNG Channel Ca_ion CNG->Ca_ion Ca²⁺ Influx Na_ion CNG->Na_ion Na⁺ Influx G_alpha Gαolf-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Stimulates ATP ATP ATP->cAMP cAMP->CNG Opens Depolarization Depolarization AP Action Potential Depolarization->AP

Caption: this compound activates olfactory receptors, initiating a G-protein cascade.

Experimental Workflow: Olfactory Receptor Activation Assay

OR_Activation_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis culture Culture HEK293T cells transfect Co-transfect with: - OR5AN1/OR1A1 plasmid - Gαolf plasmid - Luciferase reporter plasmid culture->transfect incubate1 Incubate for 24-48h transfect->incubate1 stimulate Stimulate cells with various concentrations of this compound incubate1->stimulate incubate2 Incubate for 4h stimulate->incubate2 lyse Lyse cells incubate2->lyse measure Measure luciferase activity lyse->measure normalize Normalize to control measure->normalize plot Plot dose-response curve normalize->plot calculate Calculate EC₅₀ plot->calculate Anti_Inflammatory_Pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits IKK IKK Complex Receptor->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_IkB->NFkB Releases Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB_nuc->Cytokines Induces Transcription pro_IL1b pro-IL-1β NLRP3->pro_IL1b Cleaves IL1b IL-1β pro_IL1b->IL1b

References

A Technical Guide to the Role of Muscone in Central Nervous System Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Muscone, the principal bioactive component of musk, has been utilized in traditional medicine for centuries and is now emerging as a molecule of significant interest for its therapeutic potential in a range of central nervous system (CNS) disorders. This technical guide provides an in-depth analysis of the multifaceted roles of this compound in CNS regulation. Accumulating evidence demonstrates that this compound exerts potent neuroprotective effects through diverse mechanisms, including the attenuation of neuroinflammation, oxidative stress, and apoptosis. It plays a crucial role in maintaining the integrity of the blood-brain barrier, modulating synaptic plasticity, and regulating mitochondrial homeostasis. These effects are mediated through its interaction with multiple critical signaling pathways, such as the PPAR-γ, HMGB1/TLR4/NF-κB, PKA/RHOA/MLC, and GSK-3β pathways. This document synthesizes current experimental evidence from in vivo and in vitro models, details key experimental methodologies, presents quantitative data in a structured format, and visualizes the complex signaling networks modulated by this compound.

Introduction

This compound (3-methylcyclopentadecanone) is a macrocyclic ketone and the primary active ingredient responsible for the pharmacological effects of musk.[1] Traditionally used for its purported consciousness-restoring and anti-inflammatory properties, modern research has begun to systematically investigate its mechanisms of action within the central nervous system. Its ability to cross the blood-brain barrier (BBB) positions it as a promising candidate for treating a variety of neurological conditions, including ischemic stroke, neurodegenerative diseases like Parkinson's and Alzheimer's, and traumatic brain injury.[2][3][4] This guide will explore the core molecular mechanisms and signaling pathways through which this compound regulates CNS function, supported by detailed experimental data and protocols.

Core Mechanisms of this compound in CNS Regulation

This compound's neuroprotective effects are not mediated by a single mechanism but rather by a synergistic combination of actions that collectively mitigate neuronal damage and promote functional recovery.

2.1 Attenuation of Neuroinflammation Neuroinflammation is a key pathological feature of many CNS disorders. This compound demonstrates significant anti-inflammatory capabilities.[1] It suppresses the activation of microglia, the resident immune cells of the CNS, and reduces the production and release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Furthermore, this compound has been shown to inhibit the NLRP3 inflammasome, a critical component of the inflammatory response.

2.2 Modulation of Microglia Polarization A key aspect of this compound's anti-inflammatory action is its ability to modulate microglial polarization. It promotes the transformation of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory and tissue-reparative M2 phenotype. This shift is crucial for resolving inflammation and fostering a regenerative microenvironment following CNS injury.

2.3 Mitigation of Oxidative Stress Oxidative stress resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses leads to significant neuronal damage. This compound effectively mitigates oxidative stress by reducing the generation of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, while simultaneously enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).

2.4 Regulation of Neuronal Apoptosis and Cell Survival this compound exhibits strong anti-apoptotic properties. In models of ischemic stroke and glutamate excitotoxicity, it has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax and cleaved caspase-3, thereby inhibiting the mitochondrial apoptosis pathway. It also promotes the formation of stress granules, which are protective against apoptosis under cellular stress conditions.

2.5 Maintenance of Blood-Brain Barrier Integrity The blood-brain barrier (BBB) is critical for maintaining CNS homeostasis. This compound can readily cross the BBB and also plays a role in preserving its integrity. In models of ischemic injury, this compound reduces the hyperpermeability of the brain endothelial barrier. It achieves this by inhibiting the degradation of tight junction proteins and modulating the expression of P-glycoprotein (P-gp) and matrix metalloproteinase-9 (MMP-9), which are involved in BBB breakdown.

2.6 Regulation of Mitochondrial Homeostasis Mitochondrial dysfunction is a central element in neurodegeneration. This compound helps maintain mitochondrial homeostasis by regulating mitochondrial dynamics. Specifically, it has been shown to inhibit the activation of dynamin-related protein 1 (Drp1), a key regulator of mitochondrial fission. By preventing excessive mitochondrial fragmentation, this compound preserves mitochondrial function and reduces ROS production.

2.7 Inhibition of Ferroptosis Ferroptosis, an iron-dependent form of programmed cell death, has been implicated in the pathology of Parkinson's disease (PD). This compound provides neuroprotection in PD models by inhibiting ferroptosis. It obstructs multiple ferroptotic pathways by decreasing iron accumulation, mitigating ROS, inhibiting lipid peroxidation, and augmenting antioxidant capacity.

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by targeting several key intracellular signaling pathways. The following diagrams illustrate these interactions.

PPAR-γ Pathway in Microglia Polarization

This compound activates the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) pathway, which is instrumental in shifting microglia from the pro-inflammatory M1 state to the anti-inflammatory M2 state, thereby reducing neuroinflammation.

G This compound This compound PPARg PPAR-γ Activation This compound->PPARg M1 M1 Microglia (Pro-inflammatory) PPARg->M1 Inhibits M2 M2 Microglia (Anti-inflammatory) PPARg->M2 Promotes Inflammation Neuroinflammation (TNF-α, IL-1β, IL-6) M1->Inflammation Repair Tissue Repair & Reduced Inflammation M2->Repair

This compound promotes M2 microglia polarization via PPAR-γ.
HMGB1/TLR4/NF-κB Pathway Inhibition

In response to hypoxic/ischemic injury, this compound upregulates microRNA-142-5p (miR-142-5p), which directly targets and inhibits High Mobility Group Box 1 (HMGB1). This prevents the activation of the downstream TLR4/NF-κB signaling cascade, a key driver of inflammation, oxidative stress, and apoptosis.

G This compound This compound miR142 miR-142-5p This compound->miR142 HMGB1 HMGB1 miR142->HMGB1 TLR4 TLR4 HMGB1->TLR4 NFkB NF-κB Pathway TLR4->NFkB Injury Neuronal Injury (Inflammation, Apoptosis) NFkB->Injury

This compound inhibits the HMGB1/TLR4/NF-κB inflammatory pathway.
GSK-3β Pathway in Ferroptosis Inhibition

In models of Parkinson's disease, this compound protects dopaminergic neurons by inhibiting Glycogen Synthase Kinase 3β (GSK-3β). Inhibition of GSK-3β activity prevents the cascade of events leading to ferroptosis, including iron accumulation and lipid peroxidation.

G This compound This compound GSK3b GSK-3β This compound->GSK3b Neuroprotection Neuroprotection of Dopaminergic Neurons This compound->Neuroprotection Ferroptosis Ferroptosis (Iron Accumulation, Lipid Peroxidation) GSK3b->Ferroptosis G This compound This compound PKA PKA This compound->PKA RHOA RHOA PKA->RHOA MLC MLC RHOA->MLC Actin Actin Cytoskeleton Stabilization MLC->Actin BBB BBB Integrity Actin->BBB Permeability Hyperpermeability BBB->Permeability OGDR OGD/R Injury OGDR->Permeability G Start Rodent Model (Rat/Mouse) MCAO tMCAO Surgery (Induce Ischemia) Start->MCAO Reperfusion Reperfusion MCAO->Reperfusion Treatment This compound Administration (e.g., 9 mg/kg) Reperfusion->Treatment Behavior Neurological Deficit Scoring Treatment->Behavior Sacrifice Euthanasia and Tissue Collection Behavior->Sacrifice Analysis Histological & Molecular Analysis (TTC, H&E, Western Blot, etc.) Sacrifice->Analysis

References

Muscone: A Promising Therapeutic Agent for Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Muscone, the principal active component of musk, has emerged from the annals of traditional medicine as a compelling candidate for the treatment of a range of neurological disorders.[1][2] This technical guide synthesizes the current preclinical evidence for this compound's efficacy, delves into its multifaceted mechanisms of action, provides detailed experimental protocols from key studies, and presents quantitative data in a structured format to facilitate analysis and future research.

Therapeutic Potential Across a Spectrum of Neurological Diseases

Preclinical studies have demonstrated the neuroprotective and neurorestorative effects of this compound in various models of neurological disorders. Its therapeutic applications span acute injuries like ischemic stroke and spinal cord injury to chronic neurodegenerative conditions such as Parkinson's and Alzheimer's disease.[3][4][5] The beneficial effects of this compound are largely attributed to its anti-inflammatory, antioxidant, and anti-apoptotic properties.

Core Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of multiple signaling pathways implicated in neuronal survival, inflammation, and cellular homeostasis.

1. Attenuation of Neuroinflammation and Oxidative Stress:

This compound has been shown to suppress the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α while enhancing the levels of anti-inflammatory cytokines like IL-10. This anti-inflammatory activity is mediated, in part, by the inhibition of the HMGB1/TLR4/NF-κB signaling pathway. Furthermore, this compound mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes.

2. Inhibition of Apoptosis and Regulation of Autophagy:

A critical aspect of this compound's neuroprotective effect is its ability to inhibit neuronal apoptosis. It achieves this by modulating the expression of key apoptosis-related proteins, such as downregulating Bax and Caspase-3, and upregulating Bcl-2. Additionally, this compound has been found to induce autophagy, a cellular process for clearing damaged organelles and proteins, through the AMP kinase/mTOR complex 1 signaling pathway, which may contribute to its neuroprotective effects.

3. Modulation of Key Signaling Pathways:

  • PI3K/Akt Pathway: this compound has been observed to activate the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation. This activation is thought to contribute to its anti-apoptotic and neuroprotective functions.

  • GSK-3β Pathway: In the context of Parkinson's disease, this compound has been shown to inhibit glycogen synthase kinase 3β (GSK-3β), a key enzyme implicated in neuroinflammation and neuronal death. This inhibition helps to prevent ferroptosis, a form of iron-dependent cell death.

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies on this compound, providing insights into its dosage, efficacy, and molecular effects.

Table 1: Efficacy of this compound in Animal Models of Neurological Disorders

Neurological DisorderAnimal ModelThis compound DosageKey FindingsReference
Acute Ischemic Stroke Rat MCAO/R modelNot specified in abstractReduced infarct rate and tissue damage; elevated neurotrophic and angiogenesis-related factors.
Parkinson's Disease Mouse PD modelNot specified in abstractSignificantly improved motor deficits; alleviated degeneration of dopamine neurons.
Traumatic Spinal Cord Injury Rat SCI model5 mg/kgInhibited immune-inflammatory reactions; reduced neuronal necrosis and apoptosis; improved lower limb function.
Cervical Spondylotic Myelopathy Rat modelNot specified in abstractImproved motor function; attenuated pro-inflammatory cytokine expression and neuronal apoptosis.
Chronic Restraint Stress Mouse CRS model10 mg/kg, i.g.Exhibited antidepressant-like effects; improved neurogenesis; decreased oxidative stress.

Table 2: Molecular Effects of this compound in In Vitro Models

Cell ModelInsultThis compound ConcentrationKey Molecular EffectsReference
PC12 cells OGD/RNot specified in abstractIncreased cell viability; inhibited apoptosis via Bax/Bcl-2/Caspase-3 pathway.
HT22 cells Hypoxia/Reoxygenation100 nM and 300 nMReduced cell apoptosis, oxidative stress, and inflammatory response.
BV2 microglia LPS inductionNot specified in abstractSuppressed microglial activation-mediated inflammatory response.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the therapeutic effects of this compound.

1. Animal Models:

  • Acute Ischemic Stroke Model: Transient middle cerebral artery occlusion (tMCAO) in rats is a commonly used model. This involves the temporary occlusion of the MCA to induce ischemia, followed by reperfusion.

  • Parkinson's Disease Model: The specific model used in the cited study is not detailed in the abstract but likely involves the administration of a neurotoxin like MPTP to induce dopamine neuron degeneration.

  • Traumatic Spinal Cord Injury Model: The abstracts suggest a contusion or compression model of SCI in rats.

  • Chronic Restraint Stress Model: Mice are subjected to daily restraint stress for a specified period to induce depressive-like behaviors.

2. In Vitro Models:

  • Oxygen-Glucose Deprivation/Reperfusion (OGD/R): This is a common in vitro model of ischemic injury where cells (e.g., PC12) are deprived of oxygen and glucose, followed by their reintroduction.

  • Hypoxia/Reoxygenation (H/R): Similar to OGD/R, this model involves exposing cells (e.g., HT22) to a hypoxic environment followed by reoxygenation to mimic ischemic conditions.

  • Lipopolysaccharide (LPS) Induced Inflammation: LPS, a component of bacterial cell walls, is used to stimulate an inflammatory response in microglial cells (e.g., BV2).

3. Key Experimental Assays:

  • Cell Viability Assays: Commonly used assays include the Cell Counting Kit-8 (CCK-8) and MTT assays to assess the effect of this compound on cell survival.

  • Apoptosis Assays: Apoptosis is often quantified using TUNEL staining, flow cytometry with Annexin V/PI staining, and by measuring the activity of caspases.

  • Western Blotting: This technique is used to measure the expression levels of specific proteins involved in signaling pathways, apoptosis, and inflammation (e.g., Bax, Bcl-2, Caspase-3, p-Akt, NF-κB).

  • ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of cytokines (e.g., IL-6, TNF-α, IL-10) in cell culture supernatants or tissue homogenates.

  • Immunohistochemistry/Immunofluorescence: These techniques are used to visualize the localization and expression of specific proteins within tissue sections.

  • Behavioral Tests: In animal models, various behavioral tests are used to assess functional outcomes, such as motor function tests (e.g., rotarod test) for Parkinson's disease and spinal cord injury, and tests for depressive-like behavior (e.g., forced swim test, tail suspension test) for chronic stress models.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

muscone_signaling_pathways cluster_stroke Ischemic Stroke cluster_pd Parkinson's Disease cluster_general General Neuroprotection Muscone_stroke This compound HMGB1 HMGB1 Muscone_stroke->HMGB1 inhibits Bax Bax Muscone_stroke->Bax downregulates Bcl2 Bcl-2 Muscone_stroke->Bcl2 upregulates TLR4 TLR4 HMGB1->TLR4 activates NFkB NF-κB TLR4->NFkB activates Inflammation_stroke Neuroinflammation NFkB->Inflammation_stroke Apoptosis_stroke Apoptosis Caspase3 Caspase-3 Bax->Caspase3 activates Bcl2->Caspase3 inhibits Caspase3->Apoptosis_stroke Muscone_pd This compound GSK3b GSK-3β Muscone_pd->GSK3b inhibits Ferroptosis Ferroptosis GSK3b->Ferroptosis promotes Neuron_degeneration Dopaminergic Neuron Degeneration Ferroptosis->Neuron_degeneration Muscone_general This compound PI3K PI3K Muscone_general->PI3K activates Akt Akt PI3K->Akt activates Neuronal_survival Neuronal Survival Akt->Neuronal_survival

Caption: Key signaling pathways modulated by this compound in neurological disorders.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_culture Neuronal Cell Culture (e.g., PC12, HT22) Induce_injury Induce Injury (e.g., OGD/R, H/R, LPS) Cell_culture->Induce_injury Muscone_treatment_vitro This compound Treatment Induce_injury->Muscone_treatment_vitro Biochemical_assays Biochemical Assays (Western Blot, ELISA, etc.) Muscone_treatment_vitro->Biochemical_assays Functional_assays_vitro Functional Assays (Cell Viability, Apoptosis) Muscone_treatment_vitro->Functional_assays_vitro Data_analysis Data Analysis and Interpretation Biochemical_assays->Data_analysis Functional_assays_vitro->Data_analysis Animal_model Animal Model of Neurological Disorder (e.g., MCAO rat, SCI mouse) Muscone_treatment_vivo This compound Administration Animal_model->Muscone_treatment_vivo Behavioral_testing Behavioral Testing Muscone_treatment_vivo->Behavioral_testing Tissue_collection Tissue Collection and Analysis (Histology, IHC, etc.) Behavioral_testing->Tissue_collection Tissue_collection->Data_analysis

Caption: A typical experimental workflow for investigating this compound's therapeutic effects.

Conclusion and Future Directions

The existing body of preclinical research strongly supports the potential of this compound as a therapeutic agent for a variety of neurological disorders. Its ability to target multiple pathological processes, including neuroinflammation, oxidative stress, and apoptosis, makes it an attractive candidate for further development.

Future research should focus on:

  • Dose-response studies: Establishing optimal therapeutic dosages for different neurological conditions.

  • Pharmacokinetic and pharmacodynamic studies: Understanding the absorption, distribution, metabolism, and excretion of this compound to optimize its delivery and efficacy.

  • Long-term safety studies: Evaluating the potential for toxicity with chronic administration.

  • Combination therapies: Investigating the synergistic effects of this compound with other neuroprotective agents.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into effective treatments for patients with neurological disorders.

References

(R)-(-)-Muscone: A Comprehensive Technical Guide on its Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-Muscone, the principal fragrant component of natural musk, has transcended its historical use in perfumery to become a subject of significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the biological significance of (R)-(-)-Muscone, with a focus on its anti-inflammatory, neuroprotective, and cardioprotective effects. We delve into the molecular mechanisms and signaling pathways that underpin these activities, supported by available quantitative data. Furthermore, this guide outlines detailed methodologies for key experiments and presents visual representations of complex biological processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

(R)-(-)-Muscone is a macrocyclic ketone that has been a cornerstone of traditional medicine for centuries, primarily sourced from the musk deer.[1][2] Its therapeutic applications have been noted in various conditions, including neurological disorders, chronic inflammation, and cardiovascular diseases.[1][2] Modern scientific investigation has begun to unravel the molecular basis for these effects, revealing a compound with multifaceted interactions within biological systems. This guide aims to consolidate the current understanding of (R)-(-)-Muscone's biological significance, providing a technical resource for the scientific community.

Anti-inflammatory Effects

(R)-(-)-Muscone exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade.

Mechanism of Action

The anti-inflammatory effects of muscone are largely attributed to its ability to inhibit the activation of the NF-κB pathway and the NLRP3 inflammasome.[3] Studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in various inflammatory models.

Furthermore, this compound has been found to suppress microglial activation-mediated inflammatory responses through the abrogation of the NOX4/JAK2-STAT3 pathway. This inhibition leads to a reduction in neuroinflammation and associated inflammatory pain.

Signaling Pathways

This compound treatment has been demonstrated to inhibit the phosphorylation of IκB-α and the subsequent nuclear translocation of p65, a key subunit of the NF-κB complex. This leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines. Concurrently, this compound suppresses the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of IL-1β.

NF_kB_NLRP3_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 p65_p50_IkB p65/p50-IκB (Inactive) TLR4->p65_p50_IkB activates NLRP3_Inflammasome NLRP3 Inflammasome Activation TLR4->NLRP3_Inflammasome activates This compound (R)-(-)-Muscone This compound->NFkB_Inhibition This compound->NLRP3_Inflammasome NFkB_Inhibition->p65_p50_IkB p65_p50 p65/p50 Nucleus Nucleus p65_p50->Nucleus translocation IkB IκB p65_p50_IkB->p65_p50 degradation of IκB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes activates Cytokines IL-1β, TNF-α, IL-6 Pro_inflammatory_Genes->Cytokines Caspase1 Caspase-1 NLRP3_Inflammasome->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves Pro_IL1b->Cytokines

Inhibition of NF-κB and NLRP3 Inflammasome Pathways by this compound.

In the context of neuroinflammation, this compound has been shown to inhibit the NOX4/JAK2-STAT3 signaling pathway in microglial cells. This leads to a reduction in the production of pro-inflammatory mediators and alleviates inflammatory pain.

JAK2_STAT3_Pathway Inflammatory_Stimuli Inflammatory Stimuli NOX4 NOX4 Inflammatory_Stimuli->NOX4 JAK2 JAK2 NOX4->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus dimerizes & translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes This compound (R)-(-)-Muscone This compound->NOX4 This compound->JAK2

This compound's Inhibition of the NOX4/JAK2-STAT3 Pathway.
Quantitative Data

ParameterCell Line/ModelConditionResultReference
Inhibition of IL-1β productionBone Marrow-Derived Macrophages (BMDMs)LPS-stimulatedDose-dependent inhibition (1.5, 3, 6 µg/ml)
Reduction of TNF-α expressionMyocardium of MI miceMyocardial InfarctionSignificant decrease at 2 mg/kg/day
Reduction of IL-1β expressionMyocardium of MI miceMyocardial InfarctionSignificant decrease at 2 mg/kg/day
Reduction of NF-κB expressionMyocardium of MI miceMyocardial InfarctionSignificant decrease at 2 mg/kg/day

Neuroprotective Effects

(R)-(-)-Muscone demonstrates significant neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases and ischemic stroke.

Mechanism of Action

This compound's neuroprotective effects are mediated through multiple mechanisms, including the attenuation of glutamate-induced excitotoxicity, reduction of oxidative stress, and inhibition of apoptosis. It has been shown to protect PC12 cells from glutamate-induced apoptosis by reducing reactive oxygen species (ROS) generation and intracellular Ca2+ influx.

Signaling Pathways

In neuronal cells, this compound has been found to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. By activating this pathway, this compound promotes neuronal survival and protects against apoptotic cell death.

PI3K_Akt_Pathway This compound (R)-(-)-Muscone Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt phosphorylates pAkt p-Akt Akt->pAkt Cell_Survival Cell Survival & Anti-apoptosis pAkt->Cell_Survival promotes

Activation of the PI3K/Akt Signaling Pathway by this compound.
Quantitative Data

ParameterCell Line/ModelConditionResultReference
Cell ViabilityPC12 cellsOxygen-glucose deprivation/reperfusionIncreased viability at 100 and 300 ng/mL
Apoptosis InhibitionPC12 cellsGlutamate-inducedInhibition of apoptosis

Cardioprotective Effects

(R)-(-)-Muscone has demonstrated significant potential in protecting the heart from ischemic injury and improving cardiac function.

Mechanism of Action

The cardioprotective effects of this compound are attributed to its anti-fibrotic, anti-inflammatory, and anti-apoptotic activities in the ischemic myocardium. It has been shown to improve cardiac function and reduce infarct size in animal models of myocardial infarction.

Signaling Pathways

This compound induces the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), key components of the PI3K/Akt/eNOS signaling pathway. Activation of this pathway promotes vasodilation, reduces apoptosis, and improves overall cardiac function.

PI3K_Akt_eNOS_Pathway This compound (R)-(-)-Muscone Receptor Receptor This compound->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt phosphorylates pAkt p-Akt Akt->pAkt eNOS eNOS pAkt->eNOS phosphorylates peNOS p-eNOS eNOS->peNOS NO Nitric Oxide (NO) peNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

This compound's Activation of the PI3K/Akt/eNOS Pathway in Cardioprotection.
Quantitative Data

ParameterAnimal ModelDosageResultReference
Survival RateMice with Myocardial Infarction2 mg/kg/dayImproved survival rate (93% vs. 74%)
Myocardial FibrosisMice with Myocardial Infarction2 mg/kg/daySignificantly decreased fibrosis
Left Ventricular Ejection FractionMice with Myocardial Infarction2 mg/kg/daySignificantly increased

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

In Vitro Anti-inflammatory Assay (Macrophage Model)
  • Cell Culture: Bone Marrow-Derived Macrophages (BMDMs) are cultured in a suitable medium.

  • Treatment: Cells are pre-treated with varying concentrations of (R)-(-)-Muscone for a specified time.

  • Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS).

  • Analysis:

    • Cytokine Measurement: Levels of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) in the cell supernatant are quantified using ELISA.

    • Western Blot: Protein expression levels of key signaling molecules (e.g., p-p65, p-IκB-α, NLRP3, Caspase-1) are determined to assess pathway activation.

    • qRT-PCR: mRNA expression levels of target genes are quantified.

Neuroprotection Assay (PC12 Cell Model)
  • Cell Culture: PC12 cells are cultured and differentiated into a neuronal phenotype.

  • Treatment: Cells are pre-treated with (R)-(-)-Muscone.

  • Induction of Injury: Neuronal injury is induced using methods such as glutamate exposure or oxygen-glucose deprivation/reperfusion (OGD/R).

  • Analysis:

    • Cell Viability Assay: Cell viability is assessed using assays like MTT or CCK-8.

    • Apoptosis Assay: Apoptosis is quantified using techniques like Annexin V/PI staining followed by flow cytometry.

    • ROS Measurement: Intracellular reactive oxygen species levels are measured using fluorescent probes.

    • Western Blot: Expression of proteins involved in apoptosis (e.g., Bax, Bcl-2) and cell survival (e.g., p-Akt) is analyzed.

Cardioprotection Assay (Mouse Model of Myocardial Infarction)
  • Animal Model: Myocardial infarction (MI) is induced in mice by ligating the left anterior descending coronary artery.

  • Treatment: Mice are treated with (R)-(-)-Muscone or a vehicle control for a specified duration.

  • Analysis:

    • Echocardiography: Cardiac function is assessed by measuring parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).

    • Histology: Heart tissues are stained (e.g., with Masson's trichrome) to evaluate myocardial fibrosis and infarct size.

    • Biochemical Assays: Levels of cardiac injury markers (e.g., troponin) and inflammatory cytokines in the serum and heart tissue are measured.

    • Western Blot: Protein expression of signaling molecules in the heart tissue is analyzed.

Experimental Workflow Overview

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., Macrophages, PC12) Treatment Treatment with (R)-(-)-Muscone Cell_Culture->Treatment Stimulation Induction of Inflammation/Injury Treatment->Stimulation Analysis_in_vitro Analysis: - Cytokine Levels (ELISA) - Protein Expression (Western Blot) - Cell Viability (MTT) - Apoptosis (FACS) Stimulation->Analysis_in_vitro Animal_Model Animal Model (e.g., MI Mouse) Treatment_in_vivo Treatment with (R)-(-)-Muscone Animal_Model->Treatment_in_vivo Analysis_in_vivo Analysis: - Echocardiography - Histology - Biochemical Assays Treatment_in_vivo->Analysis_in_vivo

General Experimental Workflow for Investigating this compound's Biological Effects.

Conclusion

(R)-(-)-Muscone has emerged as a promising natural compound with significant therapeutic potential, underpinned by its well-defined anti-inflammatory, neuroprotective, and cardioprotective properties. Its ability to modulate multiple key signaling pathways, including NF-κB, NLRP3 inflammasome, JAK2-STAT3, and PI3K/Akt, highlights its potential as a multi-target therapeutic agent. This technical guide provides a comprehensive overview of the current state of research on (R)-(-)-Muscone, offering valuable insights for scientists and drug development professionals. Further investigation into its clinical efficacy and safety profile is warranted to translate these promising preclinical findings into novel therapeutic strategies.

References

Muscone's Influence on Cellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Muscone, the primary active component of natural musk, has a long history in traditional medicine. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a complex interplay with key cell signaling pathways. This technical guide provides an in-depth overview of this compound's impact on critical signaling cascades, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is curated from peer-reviewed studies and is intended to serve as a comprehensive resource for understanding this compound's mechanism of action and its potential as a therapeutic agent.

The NF-κB Signaling Pathway: A Central Target in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Chronic activation of this pathway is implicated in a wide range of inflammatory diseases. This compound has been shown to exert potent anti-inflammatory effects by modulating NF-κB signaling.

In various experimental models, this compound treatment leads to the inhibition of NF-κB activation. Mechanistically, it has been observed to prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of its target genes. Studies have shown that this compound can suppress the NF-κB pathway in the context of myocardial infarction and neuroinflammation.[1][2] While some research suggests this compound's anti-inflammatory effects may not directly depend on the inhibition of Toll-like receptor 4 (TLR4), it effectively downregulates downstream components of the TLR4/NF-κB signaling pathway.[1][3] In Schwann cells under hypoxic conditions, this compound has been found to inhibit the NF-κB pathway by suppressing the Interleukin-1 receptor 1 (IL-1R1).[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n translocation Muscone_Node This compound Muscone_Node->IKK inhibits DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes transcription

Parameter Cell/Tissue Type Experimental Condition This compound Concentration Result Reference
p-p65/p65 ratioBone Marrow-Derived Macrophages (BMDMs)LPS-induced inflammation1.5, 3, 6 µg/mlDose-dependent decrease
p-IκBα/IκBα ratioBone Marrow-Derived Macrophages (BMDMs)LPS-induced inflammation1.5, 3, 6 µg/mlDose-dependent decrease
IL-1β, TNF-α, IL-6 levelsMyocardial tissue (in vivo)Myocardial Infarction0.5 mg/mlSignificant decrease
IL-1R1 expressionSchwann CellsHypoxiaNot specifiedSignificant downregulation
Key Experimental Protocols:
  • Western Blot Analysis for NF-κB Pathway Proteins:

    • Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration is determined using a BCA assay.

    • SDS-PAGE: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.

    • Transfer: Proteins are transferred to a PVDF membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., GAPDH, β-actin).

    • Secondary Antibody Incubation: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour.

    • Detection: Bands are visualized using an ECL detection system.

    • Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels:

    • Sample Collection: Cell culture supernatants or serum samples are collected.

    • Assay Procedure: The concentrations of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) are measured using commercially available ELISA kits according to the manufacturer's instructions.

    • Data Analysis: A standard curve is generated, and the concentrations of cytokines in the samples are calculated.

The PI3K/Akt Signaling Pathway: A Nexus for Cell Survival and Proliferation

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism. Dysregulation of this pathway is a common feature in many cancers and other diseases. This compound has been shown to modulate the PI3K/Akt pathway, often in a context-dependent manner, leading to either pro-survival or anti-cancer effects.

In the context of cancer, particularly breast and gastric cancer, this compound has been demonstrated to inhibit the PI3K/Akt pathway. This inhibition leads to decreased phosphorylation of Akt and its downstream targets, ultimately suppressing cancer cell proliferation, migration, and angiogenesis. Conversely, in neuroprotective and cardioprotective settings, this compound has been shown to activate the PI3K/Akt pathway, promoting cell survival and reducing apoptosis. For instance, in a model of uveitis, this compound was found to exert its anti-inflammatory effects by modulating the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GF->RTK PI3K PI3K RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 converts PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates pAkt p-Akt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream activates Cell_Response Cell Survival, Growth, Proliferation Downstream->Cell_Response leads to Muscone_Node This compound Muscone_Node->PI3K inhibits (in cancer) Muscone_Node->Akt activates (neuro/cardioprotection)

Parameter Cell/Tissue Type Experimental Condition This compound Concentration Result Reference
IC50MDA-MB-231 (Breast Cancer)48h treatment71.62 µMCell viability decreased
IC50BT-549 (Breast Cancer)48h treatment73.01 µMCell viability decreased
p-PI3K/PI3K ratioRetinal tissue (in vivo)Experimental Autoimmune Uveitis20 mg/kgSignificant decrease
p-Akt/Akt ratioRetinal tissue (in vivo)Experimental Autoimmune Uveitis20 mg/kgSignificant decrease
p-Akt/Akt ratioMyocardial tissue (in vivo)Acute Myocardial IschemiaNot specifiedNotable promotion
Key Experimental Protocols:
  • Cell Viability Assay (CCK-8):

    • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

    • CCK-8 Addition: CCK-8 solution is added to each well and incubated for 1-4 hours.

    • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

    • Data Analysis: Cell viability is calculated as a percentage of the control group, and the IC50 value is determined.

  • Transwell Migration Assay:

    • Cell Seeding: Cancer cells are seeded in the upper chamber of a Transwell insert with a serum-free medium.

    • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., FBS).

    • Treatment: this compound is added to the upper chamber at various concentrations.

    • Incubation: The plate is incubated to allow cell migration through the porous membrane.

    • Staining and Counting: Non-migrated cells are removed from the upper surface of the membrane. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

The MAPK Signaling Pathway: A Regulator of Diverse Cellular Functions

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that transduces extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, apoptosis, and stress responses. The MAPK family includes several key kinases such as ERK, JNK, and p38.

This compound's interaction with the MAPK pathway is multifaceted and appears to be dependent on the cellular context. In breast cancer models, this compound has been shown to suppress the phosphorylation of members of the VEGF/PI3K/Akt/MAPK axis, contributing to its anti-angiogenic effects. In contrast, in the context of neuroprotection, this compound has been observed to prevent the activation of the ASK1/JNK/p38 signaling pathway, thereby protecting against glutamate-induced apoptosis.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Extracellular Signals (e.g., Growth Factors, Stress) Receptor_M Receptor Signal->Receptor_M MAPKKK MAPKKK (e.g., Raf, ASK1) Receptor_M->MAPKKK activates MAPKK MAPKK (e.g., MEK, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1, c-Jun) MAPK->TF translocation & activation Muscone_Node_M This compound Muscone_Node_M->MAPK inhibits phosphorylation Gene_Exp Gene Expression TF->Gene_Exp regulates

Parameter Cell/Tissue Type Experimental Condition This compound Concentration Result Reference
p-ERK/ERK ratioHUVECs (co-cultured with breast cancer cells)Conditioned medium from this compound-treated cancer cellsNot specifiedSuppression
p-JNK/JNK ratioHUVECs (co-cultured with breast cancer cells)Conditioned medium from this compound-treated cancer cellsNot specifiedSuppression
p-p38/p38 ratioHUVECs (co-cultured with breast cancer cells)Conditioned medium from this compound-treated cancer cellsNot specifiedSuppression
Key Experimental Protocols:
  • Western Blot Analysis for MAPK Pathway Proteins:

    • The protocol is similar to that described for the NF-κB pathway, with the use of primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

  • In Vivo Xenograft Mouse Model for Anti-Angiogenesis:

    • Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are subcutaneously injected into immunodeficient mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are treated with this compound or a vehicle control via a specified route (e.g., intraperitoneal injection).

    • Tumor Measurement: Tumor volume is measured regularly.

    • Tissue Analysis: At the end of the experiment, tumors are excised for immunohistochemical analysis of markers for proliferation (e.g., Ki67) and angiogenesis (e.g., CD31).

The NLRP3 Inflammasome Pathway: A Key Player in Innate Immunity

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a critical role in the innate immune system. Upon activation by various stimuli, it triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.

This compound has been identified as a potent inhibitor of the NLRP3 inflammasome. In models of myocardial infarction and neuroinflammation, this compound treatment has been shown to suppress the activation of the NLRP3 inflammasome, leading to a reduction in the release of IL-1β and subsequent inflammatory damage. This inhibitory effect is often linked to its ability to scavenge reactive oxygen species (ROS), which are known activators of the NLRP3 inflammasome.

NLRP3_Inflammasome_Pathway cluster_stimuli Stimuli cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS, ATP) NFkB_p NF-κB Activation PAMPs->NFkB_p activates Inflammasome NLRP3 Inflammasome Assembly PAMPs->Inflammasome activates NLRP3_pro Pro-IL-1β & NLRP3 Upregulation NFkB_p->NLRP3_pro induces NLRP3_a NLRP3 ASC ASC ProCasp1 Pro-Caspase-1 Casp1 Caspase-1 Inflammasome->Casp1 cleaves Pro-Caspase-1 Muscone_Node_N This compound Muscone_Node_N->Inflammasome inhibits assembly ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis induces IL1b IL-1β

Parameter Cell/Tissue Type Experimental Condition This compound Concentration Result Reference
NLRP3 protein expressionBone Marrow-Derived Macrophages (BMDMs)LPS-induced inflammation1.5, 3, 6 µg/mlDose-dependent decrease
Caspase-1 activationBone Marrow-Derived Macrophages (BMDMs)LPS-induced inflammation1.5, 3, 6 µg/mlDose-dependent decrease
IL-1β secretionBone Marrow-Derived Macrophages (BMDMs)LPS-induced inflammation1.5, 3, 6 µg/mlDose-dependent decrease
NLRP3 protein expressionHippocampal tissue (in vivo)Chronic Restraint Stress10 mg/kgSignificant decrease
Key Experimental Protocols:
  • Western Blot Analysis for NLRP3 Inflammasome Components:

    • The protocol is similar to that described for the NF-κB pathway, with the use of primary antibodies specific for NLRP3, ASC, and the cleaved form of Caspase-1.

  • Measurement of IL-1β Secretion:

    • The protocol for ELISA as described in the NF-κB section is used to quantify the concentration of secreted IL-1β in cell culture supernatants or serum.

This compound exhibits a remarkable ability to modulate multiple, interconnected cell signaling pathways. Its inhibitory effects on the NF-κB and NLRP3 inflammasome pathways underscore its potential as a potent anti-inflammatory agent. Furthermore, its context-dependent regulation of the PI3K/Akt and MAPK pathways highlights its versatility in influencing cell fate decisions, from promoting survival in healthy tissues to inhibiting proliferation and angiogenesis in cancerous cells. This technical guide provides a foundational understanding of this compound's molecular interactions, which is essential for guiding future research and the development of novel therapeutic strategies. Further investigation into the precise molecular targets of this compound and its pharmacokinetic and pharmacodynamic properties will be crucial for translating its therapeutic potential into clinical applications.

References

Investigating the Anti-inflammatory Properties of Muscone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Muscone, the principal active component of natural musk, has long been utilized in traditional medicine for its therapeutic effects.[1] Recent scientific investigations have increasingly focused on its significant anti-inflammatory properties, revealing a multi-target mechanism of action that holds considerable promise for the development of novel anti-inflammatory therapeutics.[1] This technical guide provides an in-depth review of the current understanding of this compound's anti-inflammatory effects, detailing its impact on key signaling pathways, presenting quantitative data from pivotal studies, and outlining the experimental protocols used to elucidate these properties. The primary molecular mechanisms of this compound involve the inhibition of pro-inflammatory cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Furthermore, this compound has been shown to suppress the activation of the NLRP3 inflammasome, a critical component of the innate immune response.[2][3] This document serves as a comprehensive resource for researchers engaged in the exploration and development of this compound and its derivatives for inflammatory conditions.

Core Mechanisms of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by intervening at multiple points within the complex network of cellular signaling that governs the inflammatory response. Its primary targets are key transcription factors and protein complexes that regulate the expression of inflammatory mediators such as cytokines, chemokines, and enzymes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been demonstrated to effectively suppress the activation of the NF-κB pathway. Studies show that this compound treatment inhibits the phosphorylation of both IκB-α and the p65 subunit, thereby preventing NF-κB's nuclear translocation. Interestingly, some research indicates that this compound's anti-inflammatory action is not directly dependent on the inhibition of Toll-like receptor 4 (TLR4), an upstream receptor for LPS, but rather on the modulation of its downstream signaling components. Other studies suggest this compound may act by downregulating IL-1R1 or TREM-1, which in turn suppresses NF-κB activation.

NF_kappa_B_Pathway This compound's Inhibition of the NF-κB Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88 IL-1R1 IL-1R1 IL-1R1->IKK IRAK1 IkB_p65_p50 IκB-p65/p50 (Inactive) IKK->IkB_p65_p50 Phosphorylates IκB IkB IkB p65 p65 p50 p50 p65_p50 p65/p50 (Active) IkB_p65_p50->p65_p50 IκB Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Genes Pro-inflammatory Gene Transcription p65_p50_nuc->Genes Cytokines Cytokines Genes->Cytokines TNF-α, IL-6, IL-1β This compound This compound This compound->IKK Inhibits This compound->p65_p50_nuc Inhibits

This compound's primary mechanism involves inhibiting IKK and p65 phosphorylation.
Attenuation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial for transducing extracellular signals into cellular responses, including inflammation. The activation of these kinases via phosphorylation leads to the activation of downstream transcription factors that promote the expression of inflammatory cytokines.

This compound has been shown to significantly reduce the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli. By inhibiting the activation of the MAPK cascade, this compound effectively dampens the production of inflammatory mediators.

MAPK_Pathway This compound's Attenuation of the MAPK Pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_response Cellular Response Stimuli Inflammatory Stimuli (e.g., LPS, DAMPs) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation This compound This compound This compound->MAPK Inhibits Phosphorylation

This compound inhibits the phosphorylation of p38, ERK, and JNK proteins.
Suppression of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.

Several studies have confirmed that this compound effectively inhibits the activation of the NLRP3 inflammasome. This inhibition prevents the maturation and release of IL-1β, a potent pyrogenic cytokine, thereby alleviating the inflammatory response. The suppression of the NLRP3 inflammasome is a key mechanism by which this compound mitigates inflammatory pain and cardiac inflammation post-myocardial infarction.

NLRP3_Pathway This compound's Suppression of the NLRP3 Inflammasome cluster_signals Activation Signals cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects Signal1 Signal 1 (Priming) (e.g., LPS -> NF-κB) NLRP3_inactive NLRP3 (Inactive) Signal1->NLRP3_inactive Upregulates Expression Signal2 Signal 2 (Activation) (e.g., ROS, DAMPs) NLRP3_active NLRP3 (Active) Signal2->NLRP3_active Inflammasome Assembled NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage IL1B Mature IL-1β Casp1->IL1B Cleaves ProIL1B Pro-IL-1β ProIL1B->IL1B This compound This compound This compound->Inflammasome Inhibits Activation

This compound inhibits the assembly and activation of the NLRP3 inflammasome complex.
Other Modulated Pathways

  • NOX4/JAK2-STAT3 Pathway: this compound has been found to relieve inflammatory pain by inhibiting microglial activation through the abrogation of the NADPH oxidase 4 (NOX4)/Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) pathway.

  • TREM-1 Signaling: this compound can inhibit the expression of Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1), a receptor that amplifies inflammatory responses. This inhibition leads to a decrease in the production of TNF-α, IL-6, and IL-1β.

Quantitative Data on Anti-inflammatory Effects

The efficacy of this compound has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings.

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound
Cell TypeInflammatory StimulusThis compound Conc.Key FindingsReference
BV2 MicrogliaLPS10, 20, 40 μMDose-dependently decreased IL-6, TNF-α, and IL-1β expression. Inhibited NOX4/JAK2-STAT3 pathway and NLRP3 inflammasome.
BMDMsLPS (1 µg/ml)1.5, 3, 6 µg/mlSignificantly downregulated IL-1β, TNF-α, and IL-6 levels. Inhibited NF-κB and NLRP3 inflammasome activation.
HT22 NeuronsHypoxia/Reoxygenation100, 300 nMSuppressed inflammatory response and oxidative stress. Inactivated the TLR4/NF-κB signaling pathway.
MacrophagesrmHMGB1 / rmHSP60Not specifiedInhibited DAMP-triggered production of IL-1β, IL-6, and TNF-α. Inhibited p38 and NF-κB signaling.
Schwann CellsHypoxia (CoCl₂)1.25 µg/mLReduced ROS, IL-1β, and TNF-α. Inhibited the NF-κB pathway by suppressing IL-1R1.

BMDMs: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; DAMPs: Damage-Associated Molecular Patterns (rmHMGB1/rmHSP60); ROS: Reactive Oxygen Species.

Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound
Animal ModelConditionThis compound DosageKey FindingsReference
MiceCFA-induced inflammatory painNot specifiedMitigated pain hypersensitivity and inflammation. Inhibited NOX4, p-JAK2/p-STAT3, and NLRP3 expression in the spinal cord.
MiceLPS-induced neuroinflammationNot specifiedAmeliorated depressive-like behaviors. Down-regulated TLR4, MyD88, Caspase-1, and NLRP3 in the prefrontal cortex.
MiceMyocardial InfarctionNot specifiedImproved cardiac function by alleviating macrophage-mediated inflammation. Inhibited NF-κB and NLRP3 inflammasome.
RatsMyocardial Infarction2 mg/kg/dayReduced susceptibility to ventricular arrhythmia by inhibiting NLRP3 inflammasome activation and decreasing fibrosis.
MiceCarrageenan-induced paw edema16 mg/kgReduced paw edema and decreased levels of IL-1β, TNF-α, PGE2, and MPO in paw tissue.
RatsCervical Spondylotic MyelopathyNot specifiedAttenuated pro-inflammatory cytokine expression and neuronal apoptosis. Inhibited NF-κB and NLRP3 inflammasome activation.

CFA: Complete Freund's Adjuvant; MPO: Myeloperoxidase.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

General Experimental Workflow (In Vitro)

The following diagram illustrates a typical workflow for assessing this compound's anti-inflammatory effects on cultured cells.

Experimental_Workflow General In Vitro Experimental Workflow cluster_analysis A 1. Cell Culture (e.g., Macrophages, Microglia) B 2. Pre-treatment with this compound (various concentrations) A->B C 3. Inflammatory Stimulation (e.g., LPS, DAMPs) B->C D 4. Incubation C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F 6. Downstream Analysis E->F G ELISA (Cytokine Levels) F->G H qRT-PCR (Gene Expression) F->H I Western Blot (Protein Phosphorylation) F->I

Workflow for assessing the anti-inflammatory effects of this compound in cell culture.
Carrageenan-Induced Paw Edema in Mice

This model is a standard for evaluating the efficacy of acute anti-inflammatory agents.

  • Animals: Male C57BL/6J or Wistar rats are commonly used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups: Control, Model (Carrageenan only), Positive Control (e.g., Indomethacin), and this compound-treated groups (various doses).

  • Drug Administration: this compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) typically 60 minutes before the carrageenan injection.

  • Induction of Edema: 0.05-0.1 mL of 1% κ-carrageenan solution (in sterile saline) is injected subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Measurement of Edema: Paw volume or thickness is measured using a plethysmometer or calipers at baseline (0h) and at various time points (e.g., 1, 2, 3, 4, 5 hours) after carrageenan injection.

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume/thickness before and after carrageenan injection. The percentage inhibition of edema is calculated for treated groups relative to the model group.

  • Biochemical Analysis: At the end of the experiment, paw tissue can be harvested to measure levels of inflammatory mediators (e.g., TNF-α, IL-1β, MPO) via ELISA or other methods.

Western Blotting

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins in signaling pathways.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. Tissue samples are homogenized in lysis buffer.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA Protein Assay Kit.

  • Sample Preparation: Lysates are mixed with 5x protein loading buffer and denatured by boiling for 10 minutes.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded and separated on an 8-12.5% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-p65, p65, p-p38, NLRP3, GAPDH) diluted in blocking buffer.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software (e.g., ImageJ).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum.

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., 1-4 µg/ml) in coating buffer and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with an assay diluent (e.g., PBS with 10% FBS) for at least 1 hour to prevent non-specific binding.

  • Sample Incubation: A standard curve is prepared by serially diluting a known amount of recombinant cytokine. Standards and samples are added to the wells and incubated for 2 hours at room temperature.

  • Detection Antibody: The plate is washed, and a biotinylated detection antibody (e.g., 0.5-2 µg/ml) is added to each well, followed by a 1-hour incubation at room temperature.

  • Enzyme Conjugate: After another wash step, streptavidin-HRP is added, and the plate is incubated for 20-30 minutes.

  • Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added. The plate is incubated in the dark until a color develops.

  • Measurement: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄). The optical density is measured at 450 nm using a microplate reader. The cytokine concentrations in the samples are calculated from the standard curve.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the mRNA expression levels of inflammatory genes.

  • RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • Reverse Transcription: An equal amount of RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Real-Time PCR: The qPCR reaction is performed using a real-time PCR system. Each reaction mixture contains cDNA template, specific forward and reverse primers for the target gene (e.g., TNF, IL6, IL1B) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).

  • Cycling Conditions: A typical program includes an initial denaturation step (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 30s), annealing (58-62°C for 30s), and extension (72°C for 30s).

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.

Conclusion and Future Directions

The body of evidence strongly supports the potent anti-inflammatory properties of this compound. Its ability to modulate multiple, critical signaling pathways—including NF-κB, MAPK, and the NLRP3 inflammasome—positions it as a highly promising candidate for therapeutic development. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in reducing the expression of key inflammatory mediators and alleviating inflammatory symptoms in various disease models.

Future research should focus on several key areas. Firstly, the precise molecular binding targets of this compound within these pathways need to be definitively identified to fully elucidate its mechanism of action. Secondly, further preclinical studies are warranted to assess its long-term safety, efficacy, and pharmacokinetic profile in chronic inflammatory disease models. Finally, the development of synthetic derivatives could lead to compounds with enhanced potency, selectivity, and improved drug-like properties, paving the way for clinical trials and the potential introduction of a new class of anti-inflammatory agents.

References

Exploring the anti-cancer properties of Muscone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Anti-Cancer Properties of Muscone

Introduction

This compound (3-methylcyclopentadecanone) is the primary bioactive constituent of natural musk, a substance with a long history in Traditional Chinese Medicine.[1][2] While traditionally used for its analgesic and anti-inflammatory properties, recent scientific investigations have unveiled its potent anti-cancer activities across various cancer types.[3][4][5] Modern pharmacological studies have confirmed that this compound can inhibit cancer cell proliferation, induce programmed cell death (apoptosis and autophagy), and suppress tumor angiogenesis and metastasis. This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the complex signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals exploring natural compounds for oncological applications.

Anti-proliferative and Pro-apoptotic Effects

This compound exhibits significant anti-proliferative effects in a dose-dependent manner across a range of cancer cell lines, including those from liver, breast, and gastric cancers. This inhibition of cell growth is strongly linked to the induction of apoptosis. In liver cancer cells (HepG2), this compound treatment leads to classic apoptotic phenotypes, an increased rate of apoptosis, and the modulation of key regulatory proteins such as Bcl-2 and Bax, alongside the cleavage and activation of caspase-3. Similarly, in breast cancer xenograft models, this compound treatment resulted in a marked increase in necrotic and apoptotic areas within the tumors.

Data Presentation: In Vitro Anti-proliferative Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 ValueExposure TimeReference
HepG2Hepatocellular Carcinoma~1.326 µM24 h
Hep3BHepatocellular Carcinoma>2.5 µM24 h
MDA-MB-231Breast Cancer71.62 µM48 h
BT-549Breast Cancer73.01 µM48 h
SGC-7901Gastric Cancer50 µg/mlNot Specified
MGC-803Gastric Cancer50 µg/mlNot Specified

Modulation of Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and death.

Induction of Apoptosis and Autophagy in Liver Cancer

In hepatocellular carcinoma (HCC), this compound's inhibitory mechanism involves the concurrent induction of apoptosis and autophagy. Apoptosis is triggered via an endoplasmic reticulum (ER) stress response, specifically through the PERK/ATF4/DDIT3 signaling pathway. Simultaneously, this compound induces autophagy through the activation of the SESN2/AMPK/mTOR pathway. These interconnected pathways converge to ensure comprehensive tumor cell death.

G cluster_0 This compound-Induced Apoptosis (ER Stress) Muscone_A This compound PERK p-PERK Muscone_A->PERK ATF4 ATF4 PERK->ATF4 DDIT3 DDIT3 (CHOP) ATF4->DDIT3 Apoptosis Apoptosis DDIT3->Apoptosis

Caption: this compound induces apoptosis via the PERK/ATF4/DDIT3 ER stress pathway.

G cluster_1 This compound-Induced Autophagy Muscone_B This compound SESN2 SESN2 Muscone_B->SESN2 AMPK p-AMPK SESN2->AMPK mTOR p-mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy

Caption: this compound triggers autophagy through the SESN2/AMPK/mTOR signaling axis.

Inhibition of Angiogenesis in Breast Cancer

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. This compound has been shown to potently suppress tumor angiogenesis in breast cancer models. It achieves this by inhibiting the VEGF/PI3K/Akt/MAPK signaling pathway. By suppressing the phosphorylation of key components of this axis, this compound reduces the proliferation and migration of human umbilical vein endothelial cells (HUVECs), inhibits tube formation, and ultimately leads to decreased microvessel density and increased vascular normalization within tumors.

G cluster_2 This compound's Anti-Angiogenic Mechanism Muscone_C This compound VEGF VEGF Muscone_C->VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Angiogenesis

Caption: this compound inhibits angiogenesis by targeting the VEGF/PI3K/Akt/MAPK pathway.

Regulation of miRNA-145 in Gastric Cancer

In gastric cancer, this compound's anti-tumor activity is linked to its ability to upregulate microRNA-145 (miRNA-145), a known tumor suppressor. By increasing miRNA-145 expression, this compound inhibits the PI3K/AKT signaling pathway. This leads to the downregulation of downstream targets like c-Myc, which controls cell proliferation, and matrix metalloproteinases MMP-2 and MMP-9, which are crucial for cell invasion and migration. This mechanism results in cell cycle arrest at the G1 phase, increased apoptosis, and reduced invasion.

G cluster_3 This compound's Effect in Gastric Cancer Muscone_D This compound miRNA145 miRNA-145 Muscone_D->miRNA145 PI3K_AKT PI3K/AKT Pathway miRNA145->PI3K_AKT cMyc c-Myc PI3K_AKT->cMyc MMPs MMP-2 / MMP-9 PI3K_AKT->MMPs Proliferation Proliferation cMyc->Proliferation Invasion Invasion MMPs->Invasion

Caption: this compound suppresses gastric cancer via upregulation of miRNA-145.

In Vivo Anti-Tumor Efficacy

The anti-cancer effects of this compound observed in vitro have been validated in preclinical animal models. Intraperitoneal or intragastric administration of this compound significantly suppresses tumor growth in xenograft models of liver and breast cancer without causing significant changes in the body weight of the animals, indicating a favorable safety profile.

Data Presentation: In Vivo Anti-tumor Efficacy of this compound
Cancer ModelAnimal ModelThis compound DosageAdministration RouteOutcomeReference
Hepatocellular Carcinoma (HepG2 Xenograft)Nude MiceNot SpecifiedIntraperitoneal InjectionInhibited proliferation of transplanted tumors
Breast Cancer (MDA-MB-231 Xenograft)BALB/c Mice2 or 4 mg/kgIntragastric AdministrationSuppressed in vivo tumor development in a dose-reliant fashion

Detailed Experimental Protocols

This section provides methodologies for key experiments used to evaluate the anti-cancer properties of this compound.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is used to determine the effect of this compound on cancer cell viability.

  • Cell Seeding : Seed approximately 4 x 10³ cells (e.g., MDA-MB-231, HepG2) per well in 96-well plates.

  • Incubation : Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified chamber.

  • Treatment : Treat the cells with various concentrations of this compound (e.g., 0.5 to 2.5 µM for liver cancer cells; higher concentrations for breast cancer cells) or DMSO as a vehicle control.

  • Exposure : Incubate for specified time points (e.g., 24, 48, or 72 hours).

  • Reagent Addition : Remove the treatment medium and add 100 µL of fresh medium containing 10% CCK-8 reagent to each well.

  • Final Incubation : Incubate for 2 hours at 37°C.

  • Measurement : Measure the optical density (absorbance) at 450 nm using a microplate reader.

Apoptosis Analysis (Flow Cytometry)

Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry is used to quantify apoptosis.

  • Cell Treatment : Treat cells (e.g., HepG2) with the desired concentration of this compound or DMSO for 24 hours.

  • Harvesting : Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining : Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analysis : Analyze the stained cells using a flow cytometer. The distribution of cells (viable, early apoptotic, late apoptotic, necrotic) is determined based on their fluorescence.

Western Blotting

Western blotting is used to detect the expression levels of specific proteins within signaling pathways.

  • Protein Extraction : Treat cells with this compound, then lyse them in RIPA buffer to extract total protein.

  • Quantification : Determine protein concentration using a BCA protein assay kit.

  • Electrophoresis : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, p-mTOR, Bax, Bcl-2, VEGF) overnight at 4°C.

  • Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like actin or GAPDH to ensure equal protein loading.

In Vivo Xenograft Tumor Model

This model is used to assess the anti-tumor efficacy of this compound in a living organism.

  • Cell Preparation : Resuspend cancer cells (e.g., 3 x 10⁶ HepG2 cells) in serum-free medium, often mixed with Matrigel.

  • Implantation : Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth : Allow tumors to grow to a palpable size.

  • Treatment : Randomly assign mice to treatment groups (e.g., vehicle control, 2 mg/kg this compound, 4 mg/kg this compound). Administer treatment via the specified route (e.g., intragastric or intraperitoneal) every other day.

  • Monitoring : Measure tumor volume (calculated as (length × width²)/2) and body weight every 2 days.

  • Endpoint : At the end of the experiment (e.g., after 21 days), sacrifice the mice, excise the tumors, and weigh them. The tumors can then be used for further analysis like immunohistochemistry (IHC) for markers like Ki67.

G A Prepare Cancer Cell Suspension B Subcutaneous Injection into Nude Mice A->B C Allow Tumor Growth to Palpable Size B->C D Randomize Mice into Control & this compound Groups C->D E Administer Treatment (e.g., every 2 days) D->E F Monitor Tumor Volume & Body Weight E->F G Sacrifice Mice at Endpoint F->G H Excise, Weigh, and Analyze Tumors G->H

Caption: Experimental workflow for an in vivo xenograft tumor study.

Conclusion

This compound, a natural bioactive compound, demonstrates significant and multi-faceted anti-cancer properties. Its ability to inhibit cell proliferation, induce apoptosis and autophagy, and suppress tumor angiogenesis is supported by robust in vitro and in vivo data. The elucidation of its mechanisms of action—targeting critical pathways such as PERK/ATF4/DDIT3, SESN2/AMPK/mTOR, and VEGF/PI3K/Akt/MAPK—provides a strong scientific basis for its development as a therapeutic agent. With a favorable safety profile in preclinical models, this compound stands out as a promising candidate for further investigation and potential clinical application in the treatment of various cancers, including liver, breast, and gastric malignancies.

References

The Role of Muscone in Traditional Chinese Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Muscone, the principal bioactive constituent of musk (Shexiang), has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries, traditionally used for its resuscitation-inducing and blood-circulating properties.[1][2] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing a wide spectrum of activities including potent neuroprotective, anti-inflammatory, and cardioprotective actions.[3][4][5] This technical guide provides an in-depth review of the current scientific understanding of this compound, focusing on its mechanisms of action across various disease models. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways modulated by this unique macrocyclic ketone. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Introduction

This compound and its Source: Musk in Traditional Chinese Medicine

Musk, known as Shexiang in TCM, is the dried secretion from the preputial follicles of the male musk deer. It has been documented in classical Chinese medical texts for its use in treating conditions such as stroke, coma, and heart disease. This compound (3-methylcyclopentadecanone) is the main active and aromatic component of musk, responsible for many of its pharmacological effects. Due to the protected status of the musk deer, synthetic this compound is now widely used in both research and clinical applications, demonstrating pharmacological effects similar to its natural counterpart.

Traditional Applications and Pharmacological Overview

In the TCM framework, musk is characterized as a pungent and warm herb that "opens the orifices," awakens the spirit, invigorates the blood, and alleviates pain. This has led to its inclusion in famous TCM formulas, such as the Shexiang Baoxin Pill, used for treating angina pectoris and coronary heart disease. Contemporary research has substantiated these traditional uses, identifying a range of biological activities, including anti-inflammatory, neuroprotective, cardioprotective, and anti-tumor effects. A critical aspect of its efficacy, particularly in neurological conditions, is its ability to cross the blood-brain barrier (BBB).

Pharmacological Actions and Mechanisms

Neuroprotective Effects

This compound exhibits significant neuroprotective properties across various models of neurological disorders.

  • Ischemic Stroke and the Blood-Brain Barrier: this compound has been shown to be effective in animal models of acute ischemic stroke, reducing cerebral infarct volume and improving neurological function. Its ability to readily cross the BBB is a key factor in its central nervous system activity. Studies show this compound can modulate BBB permeability by inhibiting the expression of P-glycoprotein (P-gp) and matrix metalloproteinase-9 (MMP-9). It can also protect the brain endothelial barrier from oxygen-glucose deprivation/reperfusion (OGD/R)-induced hyperpermeability by activating the PKA/RHOA/MLC pathway.

  • Neurodegenerative Disease Models: In a mouse model of Parkinson's disease, this compound demonstrated neuroprotective effects by improving motor deficits and alleviating the degeneration of dopamine neurons. The mechanism involves the inhibition of ferroptosis, a form of iron-dependent cell death, through the suppression of glycogen synthase kinase 3β (GSK-3β).

  • Mechanisms of Neuronal Protection: At the cellular level, this compound protects neurons from glutamate-induced excitotoxicity by reducing reactive oxygen species (ROS) generation and intracellular calcium overload. This is achieved by modulating the NMDA receptor subunit NR1 and inhibiting the CaMKII-dependent ASK1/JNK/p38 signaling pathways. In ischemic stroke models, this compound also reduces apoptosis by promoting the formation of stress granules, which are protective cellular aggregates that form in response to stress.

Anti-inflammatory Actions

Chronic inflammation is a key pathological feature of many diseases, and this compound has demonstrated potent anti-inflammatory activity through multiple mechanisms.

  • Inhibition of Microglial Activation: In models of inflammatory pain, this compound relieves pain by inhibiting the activation of microglia, the primary immune cells of the central nervous system. This effect is mediated by the abrogation of the NOX4/JAK2-STAT3 signaling pathway and the inhibition of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines.

  • Systemic and Ocular Inflammation: this compound's anti-inflammatory effects extend beyond the nervous system. In a model of uveitis (ocular inflammation), this compound was found to alleviate the condition by modulating the PI3K/AKT signaling pathway. It also suppresses inflammation and cellular senescence in models of intervertebral disc degeneration by acting on the p53 signaling pathway.

Cardiovascular Protection

The use of this compound in TCM for chest pain and heart ailments is strongly supported by modern cardiovascular research.

  • Myocardial Infarction and Cardiac Remodeling: In mouse models of myocardial infarction (MI), this compound improves cardiac function and attenuates adverse cardiac remodeling. It exerts anti-fibrotic, anti-inflammatory, and anti-apoptotic effects in the ischemic myocardium. A key mechanism is the alleviation of chronic inflammation mediated by cardiac macrophages, which is achieved through the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways.

  • Ischemia-Reperfusion (I/R) Injury: this compound protects cardiac myocytes from I/R injury by inhibiting oxidative stress and apoptosis. It also suppresses myocardial ischemia damage by activating the pro-survival PI3K/Akt signaling pathway.

Anti-Tumor Activity

Emerging evidence suggests that this compound possesses anti-cancer properties.

  • Angiogenesis Inhibition: In breast cancer models, this compound was found to suppress tumor progression by inhibiting angiogenesis, the formation of new blood vessels that supply tumors. This anti-angiogenic effect is mediated through the suppression of the VEGF/PI3K/Akt/MAPK signaling pathways in endothelial cells.

  • Regulation of Cellular Processes: In gastric cancer cells, this compound suppresses tumor cell proliferation and migration by upregulating microRNA-145, which in turn inhibits the PI3K/AKT pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo and in vitro studies, providing a reference for effective concentrations and dosages.

Table 1: In Vivo Dosages and Effects of this compound

Animal Model Disease/Condition Dosage Route of Administration Observed Effects Reference(s)
Mouse Myocardial Infarction 2 mg/kg/day Intraperitoneal Improved cardiac function, reduced fibrosis and inflammation.
Rat Acute Ischemic Stroke (MCAO) 3, 9, 18 mg/kg Intragastric Reduced neurological deficit scores and infarct volume.
Mouse Uveitis 20 mg/kg (every other day) Intraperitoneal Alleviated blood-retinal barrier disruption and reduced inflammatory cytokines.
Mouse Central Nervous System Effects 30-80 mg/kg Not Specified Enhanced spinal cord stimulation.

| Mouse | Inflammatory Pain (CFA model) | Not Specified | Not Specified | Mitigated pain hypersensitivity and inflammation. | |

Table 2: In Vitro Concentrations and Cellular Effects of this compound

Cell Type Condition Concentration Observed Effects Reference(s)
Rat Cardiac Myocytes Ischemia-Reperfusion 0.215, 0.43, 0.86 µg/mL Attenuated cell death, oxidative stress, and apoptosis.
Human Nucleus Pulposus Cells IL-1β induced inflammation 25, 50 µM Increased cell viability, suppressed senescence and catabolism.
Cartilage End-plate Cells IL-1β induced degeneration 25 µM Reversed upregulation of pro-inflammatory and catabolic genes.
PC12 Cells Glutamate-induced excitotoxicity Not Specified Ameliorated loss of cell viability, Ca2+ overload, and apoptosis.

| BV2 Microglia | LPS-induced inflammation | Not Specified | Suppressed expression of pro-inflammatory cytokines. | |

Key Experimental Methodologies

In Vivo Models
  • Protocol: Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke:

    • Animal: Typically adult male Sprague-Dawley rats or C57BL/6 mice.

    • Anesthesia: Anesthetize the animal using isoflurane or pentobarbital sodium.

    • Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament suture (e.g., 4-0) with a rounded tip is inserted into the ICA via the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA).

    • Reperfusion: After a set occlusion period (e.g., 90-120 minutes), the suture is withdrawn to allow for reperfusion.

    • Post-operative Care: Provide post-operative care, including temperature maintenance and hydration.

    • Assessment: Neurological deficits are scored at various time points (e.g., 24 hours). Brains are harvested for analysis, including 2,3,5-triphenyltetrazolium chloride (TTC) staining to measure infarct volume and hematoxylin and eosin (H&E) staining for histology.

In Vitro Assays
  • Protocol: In Vitro Blood-Brain Barrier (BBB) Model:

    • Cell Culture: Astrocytes (AC) and human umbilical vein endothelial cells (ECV304) are used.

    • Co-culture System: The model is typically established using a Transwell insert system. Astrocytes are seeded on the bottom of the well, and endothelial cells are seeded on the upper surface of the Transwell membrane insert.

    • Model Validation: The integrity of the BBB model is confirmed by measuring Transendothelial Electrical Resistance (TEER) with a voltmeter and assessing the permeability to a tracer molecule like sodium fluorescein.

    • Experiment: this compound is added to the system, and its effects on permeability and the expression of key proteins like P-gp and MMP-9 are measured using techniques such as Western blot or qRT-PCR.

  • Protocol: Western Blot Analysis for Signaling Protein Phosphorylation:

    • Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

    • Electrophoresis: Equal amounts of protein are separated by molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific to the total and phosphorylated forms of target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3).

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows modulated by this compound.

G cluster_PD Parkinson's Disease Pathology GSK3b GSK-3β Ferroptosis Ferroptosis (Iron Accumulation, ROS, Lipid Peroxidation) GSK3b->Ferroptosis Neuron_Degen Dopaminergic Neuron Degeneration Ferroptosis->Neuron_Degen Neuroprotection Neuroprotection This compound This compound This compound->GSK3b inhibits

This compound's neuroprotective action in Parkinson's disease.

G cluster_inflammation Microglial Activation LPS Inflammatory Stimulus (LPS / CFA) NOX4 NOX4 LPS->NOX4 NLRP3 NLRP3 Inflammasome LPS->NLRP3 JAK2_STAT3 p-JAK2 / p-STAT3 NOX4->JAK2_STAT3 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) JAK2_STAT3->Cytokines NLRP3->Cytokines (cleaves pro-IL-1β) Inflammation_Pain Inflammatory Pain Cytokines->Inflammation_Pain This compound This compound This compound->JAK2_STAT3 inhibits This compound->NLRP3 inhibits

This compound inhibits microglia-mediated inflammation.

G cluster_MI Myocardial Infarction Pathology MI Myocardial Infarction Macrophage Macrophage Activation MI->Macrophage NFkB NF-κB Activation Macrophage->NFkB NLRP3 NLRP3 Inflammasome Macrophage->NLRP3 Cytokines Inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines NLRP3->Cytokines Remodeling Adverse Cardiac Remodeling Cytokines->Remodeling Cardiac_Function Improved Cardiac Function This compound This compound This compound->NFkB inhibits This compound->NLRP3 inhibits

This compound's cardioprotective role post-myocardial infarction.

G cluster_Angiogenesis Tumor Angiogenesis Pathway Tumor Tumor Cells VEGF VEGF Tumor->VEGF VEGFR2 VEGFR2 (on Endothelial Cells) VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt MAPK MAPK Akt->MAPK Angiogenesis Endothelial Proliferation & Migration (Angiogenesis) MAPK->Angiogenesis Tumor_Suppression Tumor Suppression This compound This compound This compound->PI3K inhibits phosphorylation This compound->Akt inhibits phosphorylation This compound->MAPK inhibits phosphorylation

This compound suppresses tumor angiogenesis via VEGF pathway.

G cluster_analysis Post-Mortem Analysis start Select Sprague-Dawley Rat step1 Anesthesia start->step1 step2 Suture-based MCA Occlusion step1->step2 step3 Reperfusion (Suture Withdrawal) step2->step3 step4 This compound Administration (Intragastric) step3->step4 step5 Behavioral Assessment (Neurological Deficit Scoring) step4->step5 step6 Sacrifice & Brain Harvest step5->step6 analysis1 TTC Staining (Infarct Volume) step6->analysis1 analysis2 H&E Staining (Histopathology) step6->analysis2 analysis3 Western Blot (Protein Expression) step6->analysis3

Experimental workflow for the MCAO rat model.

Conclusion and Future Directions

This compound, a key active compound from a vital substance in the TCM materia medica, stands out as a molecule with significant therapeutic potential. Scientific evidence strongly supports its role as a neuroprotective, anti-inflammatory, and cardioprotective agent, validating many of its traditional uses. Its ability to modulate multiple critical signaling pathways, including PI3K/Akt, NF-κB, NLRP3, and JAK/STAT, highlights its pleiotropic nature.

For drug development professionals, this compound offers a promising scaffold for designing novel therapeutics, particularly for complex diseases like ischemic stroke, neurodegenerative disorders, and heart disease. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies in humans are needed to optimize dosing and delivery methods.

  • Clinical Trials: Rigorous, placebo-controlled clinical trials are essential to translate the promising preclinical findings into clinical practice.

  • Target Identification: Further proteomic and transcriptomic studies could uncover novel molecular targets and pathways, broadening its therapeutic applications.

  • Synergistic Effects: Investigating the role of this compound within complex TCM formulas, such as the Shexiang Baoxin Pill, could reveal synergistic interactions with other herbal components.

References

An In-Depth Technical Guide to the Pharmacokinetics of Muscone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscone, a macrocyclic ketone, is the principal active component of musk, a substance with a long history in traditional medicine. Its pharmacological properties, including neuroprotective, anti-inflammatory, and anti-tumor effects, have garnered significant scientific interest. A thorough understanding of its pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound is characterized by its lipophilicity and low molecular weight, which contribute to its rapid absorption and extensive distribution throughout the body, including the ability to cross the blood-brain barrier.

Absorption

This compound is well-absorbed in the gastrointestinal tract, with the duodenum showing the highest absorption rate. In situ intestinal perfusion studies in rats have demonstrated that this compound is readily absorbed across the intestinal epithelium.

Distribution

Following absorption, this compound is widely distributed to various tissues. Its lipophilic nature allows it to readily penetrate cell membranes and distribute into tissues with high fat content. Notably, this compound can cross the blood-brain barrier, which is a key factor in its observed neuroprotective effects.

Metabolism

The liver is the primary site of this compound metabolism. In vivo and in vitro studies have indicated that this compound can induce the expression of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. This induction suggests that this compound's metabolism may be subject to drug-drug interactions.

Excretion

The excretion of this compound and its metabolites has not been extensively detailed in the available literature. Further studies are required to fully characterize the routes and rates of its elimination from the body.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for this compound. It is important to note that some of the available data is derived from studies using "artificial musk," a mixture containing this compound, which may not precisely reflect the pharmacokinetics of pure this compound.

Table 1: Oral Pharmacokinetic Parameters of Artificial Musk (Containing this compound) in Rats

ParameterValueAnimal ModelDosageAnalytical Method
Cmax (Maximum Concentration) 737.94 - 1117.57 ng/mL[1]Rat625 mg/kg (intragastric)[1]Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)[1]
AUC0-∞ (Area Under the Curve) 5285.9 - 7409.8 ng·h/mL[1]Rat625 mg/kg (intragastric)[1]HS-GC-MS

Table 2: Intestinal Absorption Kinetic Parameters of this compound in Rats

ParameterValueIntestinal SegmentAnimal ModelAnalytical Method
Ka (Absorption Rate Constant) 0.990 h⁻¹Small IntestineRatGC-MS/MS
t½ (Absorption Half-life) 0.705 hSmall IntestineRatGC-MS/MS

Key Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of pharmacokinetic studies. The following sections outline the methodologies for key experiments cited in the study of this compound's pharmacokinetics.

In Vivo Pharmacokinetic Study: Oral Administration in Rats

This protocol describes a typical procedure for evaluating the pharmacokinetics of this compound following oral administration in rats.

1. Animal Model and Housing:

  • Male Sprague-Dawley rats (200-250 g) are commonly used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. A fasting period of 12 hours is typically required before dosing.

2. Drug Formulation and Administration:

  • This compound is dissolved in a suitable vehicle, such as a mixture of polyethylene glycol 400 and saline.

  • The formulation is administered via oral gavage at a specific dose.

3. Blood Sampling:

  • Blood samples (approximately 0.3 mL) are collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Sample Analysis:

  • Plasma concentrations of this compound are determined using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • GC-MS Protocol:

    • Sample Preparation: Plasma samples are typically pretreated with a protein precipitation agent like acetonitrile. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is evaporated to dryness and the residue is reconstituted in a suitable solvent for injection into the GC-MS system.

    • Chromatographic Conditions: A capillary column such as an HP-5MS is used. The oven temperature is programmed to achieve optimal separation. Helium is commonly used as the carrier gas.

    • Mass Spectrometry Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantitative analysis.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Permeability Study: Caco-2 Cell Monolayer Assay

The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption.

1. Cell Culture:

  • Caco-2 cells are cultured on semi-permeable filter inserts in a transwell plate system.

  • The cells are allowed to differentiate for 21-23 days to form a confluent monolayer with well-developed tight junctions.

2. Assay Procedure:

  • The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • A solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) is added to the apical (A) side of the monolayer.

  • Samples are collected from the basolateral (B) side at various time points.

  • To assess efflux, this compound is added to the basolateral side, and samples are collected from the apical side.

3. Sample Analysis:

  • The concentration of this compound in the collected samples is quantified by a sensitive analytical method like LC-MS/MS.

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial concentration of the drug on the donor side.

In Vitro Metabolism Study: Rat Liver Microsomes

This assay is used to investigate the metabolic stability of this compound in the liver.

1. Incubation:

  • This compound is incubated with rat liver microsomes in the presence of a NADPH-regenerating system (to support cytochrome P450 activity) at 37°C.

  • A typical incubation mixture includes phosphate buffer (pH 7.4), this compound, rat liver microsomes, and the NADPH-regenerating system.

2. Sample Collection and Analysis:

  • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of this compound.

3. Data Analysis:

  • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of this compound over time.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The diagrams below illustrate these complex interactions.

VEGF_PI3K_Akt_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound VEGF VEGF This compound->VEGF inhibits secretion PI3K PI3K This compound->PI3K inhibits VEGFR VEGFR VEGF->VEGFR binds VEGFR->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates pAkt p-Akt Akt->pAkt phosphorylation MAPK MAPK pAkt->MAPK activates pMAPK p-MAPK MAPK->pMAPK phosphorylation Angiogenesis Angiogenesis pMAPK->Angiogenesis promotes

Caption: this compound inhibits the VEGF/PI3K/Akt/MAPK signaling pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt phosphorylation CellSurvival Cell Survival & Proliferation pAkt->CellSurvival promotes Apoptosis Apoptosis pAkt->Apoptosis inhibits

Caption: this compound's modulation of the PI3K/Akt signaling pathway.

Bcl2_Bax_Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 upregulates Bax Bax Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspases Caspases CytochromeC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: this compound's regulation of the Bcl-2/Bax apoptotic pathway.

Conclusion

This technical guide provides a detailed overview of the pharmacokinetics of this compound, compiling available quantitative data and outlining key experimental protocols. The provided visualizations of its interactions with critical signaling pathways offer insights into its mechanisms of action. While significant progress has been made in understanding the ADME profile of this compound, further research is warranted to obtain more precise pharmacokinetic parameters for pure this compound, fully elucidate its metabolic fate and excretion pathways, and explore potential drug-drug interactions. Such data will be invaluable for the continued development of this compound as a promising therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Muscone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(±)-Muscone, or 3-methylcyclopentadecan-1-one, is a macrocyclic ketone and the primary odorant of natural musk. Due to its unique and highly valued fragrance profile, muscone is a critical component in the perfume and fragrance industry. The scarcity and ethical concerns associated with its natural source, the musk deer (Moschus moschiferus), have driven the development of numerous synthetic routes to produce this compound. This document provides detailed application notes and protocols for key methods in the total synthesis of (±)-muscone, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Comparative Overview of Synthetic Methods

Several strategies have been developed for the total synthesis of (±)-muscone, each with distinct advantages in terms of efficiency, scalability, and stereocontrol. The table below summarizes the key quantitative data for some of the most prominent methods.

Synthetic Method Key Reaction Starting Material Number of Steps Overall Yield Key Advantages Reference
Eschenmoser Fragmentationα,β-Epoxyketone FragmentationCyclododecanone~8Not explicitly stated in full, but key final steps are high-yielding.Classic, robust method for macrocycle synthesis.[1]
Ring-Closing Metathesis (RCM)Olefin Metathesis(+)-Citronellal~7~20-25% (estimated from reported yields)High functional group tolerance, milder conditions.[2]
Intramolecular Aldol CondensationEnantioselective Aldol CondensationMacrocyclic Diketone~4~23%Provides access to enantiomerically enriched this compound.[3]

I. Eschenmoser Fragmentation Route

This classical approach, pioneered by Eschenmoser and Ohloff, utilizes the fragmentation of an α,β-epoxyketone to construct the 15-membered macrocyclic ring of this compound. The synthesis typically commences from the readily available and industrially produced cyclododecanone.

Logical Workflow

Eschenmoser_Fragmentation A Cyclododecanone B Acylation A->B C Michael Addition B->C D Reduction & Annulation C->D E Epoxidation D->E F Eschenmoser Fragmentation E->F G Hydrogenation F->G H (±)-Muscone G->H RCM_Synthesis A (+)-Citronellal B Grignard Reaction A->B C Oxidation B->C D Formation of Acyclic Diene C->D E Ring-Closing Metathesis D->E F Hydrogenation E->F G (R)-(-)-Muscone F->G Aldol_Condensation A Macrocyclic Diketone B Enantioselective Aldol Condensation/Dehydration A->B C Bicyclic Enone B->C D Eschenmoser Fragmentation C->D E Hydrogenation D->E F (R)-(-)-Muscone E->F

References

Asymmetric Synthesis of (R)-(-)-Muscone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(R)-(-)-Muscone , the primary fragrant component of natural musk, is a highly valued compound in the fragrance and perfume industry. Its warm, animalic, and musky scent is enantiomerically dependent, with the (R)-enantiomer possessing the desired olfactory properties. Due to the protected status of the musk deer, the natural source of muscone, efficient and stereoselective chemical synthesis is of paramount importance. This document provides detailed application notes and protocols for key asymmetric strategies for the synthesis of (R)-(-)-Muscone, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Key Asymmetric Synthetic Strategies

Several innovative and effective methods have been developed for the asymmetric synthesis of (R)-(-)-Muscone. The core challenges in its synthesis lie in the construction of the 15-membered macrocyclic ring and the stereoselective introduction of the methyl group at the C3 position. This document will focus on three prominent and distinct approaches:

  • Ring-Closing Metathesis (RCM) from a Chiral Pool Precursor: This strategy utilizes a readily available chiral starting material, (+)-citronellal, to establish the stereocenter, followed by the construction of the macrocycle using a powerful ring-closing metathesis reaction.

  • Enantioselective Intramolecular Aldol Condensation: This approach builds the chiral center during the macrocyclization step through a catalyzed, enantioselective intramolecular aldol reaction of a macrocyclic diketone.

  • Asymmetrically Catalyzed Macrocyclization of an ω-Alkynal: A highly efficient method that employs an asymmetric catalyst to induce chirality during the formation of the macrocyclic ring from a linear precursor.

Data Presentation: Comparison of Asymmetric Syntheses

The following table summarizes the key quantitative data for the different asymmetric syntheses of (R)-(-)-Muscone, allowing for a direct comparison of their efficiencies.

Synthetic StrategyKey ReactionStarting MaterialOverall Yield (%)Enantiomeric Excess (e.e.) (%)Key Catalyst/ReagentReference
Ring-Closing MetathesisRing-Closing Olefin Metathesis(+)-CitronellalNot explicitly stated in single referenceEnantiomerically pure starting materialGrubbs' CatalystKamat et al. (2000)
Enantioselective AldolIntramolecular Aldol CondensationMacrocyclic diketone~70 (from diketone)up to 76Sodium (+)-N-methylephedrateKnopff & Kuhne (2008)[1]
Asymmetric MacrocyclizationAsymmetric Alkynylzinc Addition14-Pentadecyn-1-ol4899(1R,2S)-N,N-diallylnorephedrineOppolzer et al. (1993)[2]

Experimental Protocols

Ring-Closing Metathesis (RCM) Synthesis from (+)-Citronellal

This protocol is adapted from the work of Kamat et al. (2000). The overall synthetic workflow is depicted below.

RCM_Workflow cluster_start Starting Material cluster_synthesis Synthesis of RCM Precursor cluster_macrocyclization Macrocyclization and Final Product Citronellal (+)-Citronellal Reduction Reduction (NaBH4, MeOH) Citronellal->Reduction Protection Protection (TBDMSCl, Imidazole) Reduction->Protection Oxidative_Cleavage Oxidative Cleavage (O3, then Me2S) Protection->Oxidative_Cleavage Wittig_Reaction Wittig Reaction (Ph3P=CH2) Oxidative_Cleavage->Wittig_Reaction Grignard_Addition Grignard Addition (10-bromodec-1-ene, Mg) Wittig_Reaction->Grignard_Addition Oxidation_Swern Swern Oxidation Grignard_Addition->Oxidation_Swern RCM Ring-Closing Metathesis (Grubbs' Catalyst) Oxidation_Swern->RCM Hydrogenation Hydrogenation (H2, Pd/C) RCM->Hydrogenation This compound (R)-(-)-Muscone Hydrogenation->this compound

Caption: Experimental workflow for the RCM synthesis of (R)-(-)-Muscone.

Protocol:

Step 1: Synthesis of (R)-3,7-Dimethyloct-6-en-1-ol To a stirred solution of (R)-(+)-citronellal (10.0 g, 64.8 mmol) in methanol (100 mL) at 0 °C, sodium borohydride (1.47 g, 38.9 mmol) is added portionwise. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched by the slow addition of water (20 mL). The methanol is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which is purified by column chromatography.

Step 2: Synthesis of the RCM Precursor The alcohol from the previous step is protected as its tert-butyldimethylsilyl (TBDMS) ether. The terminal double bond is then cleaved oxidatively, and the resulting aldehyde is subjected to a Wittig reaction to install a terminal alkene. The TBDMS protecting group is removed, and the resulting alcohol is oxidized to the corresponding aldehyde. This aldehyde is then reacted with the Grignard reagent prepared from 10-bromodec-1-ene to yield the diene precursor for the RCM reaction. The resulting secondary alcohol is then oxidized to the ketone.[3]

Step 3: Ring-Closing Metathesis To a solution of the diene-ketone precursor (1.0 g, 3.78 mmol) in dry, degassed dichloromethane (378 mL), a solution of Grubbs' first-generation catalyst (155 mg, 0.189 mmol) in dichloromethane (20 mL) is added. The reaction mixture is heated to reflux for 21 hours under an argon atmosphere. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the macrocyclic enone.[3]

Step 4: Hydrogenation to (R)-(-)-Muscone The macrocyclic enone (500 mg, 2.12 mmol) is dissolved in methanol (20 mL), and 10% palladium on charcoal (50 mg) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) for 3 hours. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield (R)-(-)-Muscone.[3]

Enantioselective Intramolecular Aldol Condensation

This protocol is based on the work of Knopff and Kuhne (2008). The key step is the asymmetric cyclization of a readily available macrocyclic diketone.

Aldol_Workflow cluster_start Starting Material cluster_synthesis Asymmetric Cyclization cluster_product Intermediate and Final Product Diketone Macrocyclic Diketone (2-Methyl-1,14-tetradecanedione) Aldol_Reaction Enantioselective Intramolecular Aldol Condensation Diketone->Aldol_Reaction Enone Chiral Enone Aldol_Reaction->Enone Reduction Reduction & Fragmentation Enone->Reduction This compound (R)-(-)-Muscone Reduction->this compound catalyst Sodium (+)-N-methylephedrate catalyst->Aldol_Reaction

Caption: Experimental workflow for the enantioselective aldol synthesis.

Protocol:

Step 1: Preparation of the Chiral Catalyst Solution In a flame-dried flask under an argon atmosphere, (+)-N-methylephedrine (1.08 g, 6.0 mmol) is dissolved in dry tetrahydrofuran (THF, 10 mL). Sodium hydride (60% dispersion in mineral oil, 240 mg, 6.0 mmol) is added portionwise at 0 °C. The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen ceases.

Step 2: Enantioselective Intramolecular Aldol Condensation To the prepared catalyst solution, a solution of 2-methyl-1,14-tetradecanedione (1.0 g, 4.16 mmol) in dry THF (5 mL) is added dropwise at room temperature. The reaction mixture is stirred for 24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (20 mL). The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the chiral enone.

Step 3: Conversion to (R)-(-)-Muscone The resulting chiral enone is then converted to (R)-(-)-Muscone through a two-step sequence involving reduction of the ketone and a subsequent fragmentation reaction, as described in the literature.

Asymmetrically Catalyzed Macrocyclization of an ω-Alkynal

This highly efficient synthesis was developed by Oppolzer and coworkers (1993). It relies on an asymmetrically catalyzed intramolecular addition of an organozinc reagent to an aldehyde.

Oppolzer_Workflow cluster_start Starting Material cluster_synthesis Key Asymmetric Macrocyclization cluster_product Final Transformations Alkynol 14-Pentadecyn-1-ol Swern_Oxidation Swern Oxidation Alkynol->Swern_Oxidation Alkynylzinc_Addition Asymmetric Intramolecular Alkynylzinc Addition Swern_Oxidation->Alkynylzinc_Addition Allylic_Alcohol Macrocyclic Allylic Alcohol Alkynylzinc_Addition->Allylic_Alcohol Methylation Stereoselective Methylation Allylic_Alcohol->Methylation Oxidation_Hydrogenation Oxidation & Hydrogenation Methylation->Oxidation_Hydrogenation This compound (R)-(-)-Muscone Oxidation_Hydrogenation->this compound catalyst (1R,2S)-N,N-diallylnorephedrine catalyst->Alkynylzinc_Addition Aldol_Mechanism Diketone Macrocyclic Diketone Enolate Enolate Formation Diketone->Enolate Base Aldol_Addition Intramolecular Aldol Addition Enolate->Aldol_Addition Diastereomers Diastereomeric Aldol Adducts Aldol_Addition->Diastereomers Dehydration_S Favored Dehydration (S-enone) Diastereomers->Dehydration_S Chiral Catalyst (fast) Dehydration_R Disfavored Dehydration (R-enone) Diastereomers->Dehydration_R Chiral Catalyst (slow) S_Enone (S)-Enone Dehydration_S->S_Enone R_Enone (R)-Enone Dehydration_R->R_Enone

References

Application Notes & Protocols for the Quantification of Muscone in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of muscone in various biological matrices. The protocols are designed to deliver high sensitivity and specificity, crucial for pharmacokinetic studies, toxicological assessments, and drug development research.

Introduction

This compound (3-methylcyclopentadecanone) is the primary active component of musk, a substance with a long history in traditional medicine and a subject of modern pharmacological research.[1] Its therapeutic potential in cardiovascular and cerebrovascular diseases, neurological disorders, and cancer is being actively investigated.[1] Accurate quantification of this compound in biological samples is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profiles, and for elucidating its mechanisms of action. This document outlines validated analytical methods for the determination of this compound in plasma, urine, and tissue samples.

Analytical Methods Overview

Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are the most commonly employed techniques for this compound quantification due to its volatile nature.[2][3] These methods offer excellent sensitivity and selectivity. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) can also be utilized, particularly for non-volatile metabolites or when coupled with specific derivatization techniques.[4]

Sample preparation is a critical step to remove interfering substances and concentrate the analyte. Common techniques include:

  • Liquid-Liquid Extraction (LLE): A robust method for separating this compound from aqueous matrices like plasma and urine.

  • Protein Precipitation (PPT): A simpler and faster method for plasma sample cleanup.

  • Headspace (HS) Injection: Ideal for volatile compounds like this compound, minimizing matrix effects.

  • Solid-Phase Extraction (SPE): Can be used for cleanup and concentration from various matrices.

Quantitative Data Summary

The following table summarizes the quantitative parameters of various analytical methods for this compound determination in biological samples.

Biological MatrixAnalytical MethodSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Precision (RSD%)Reference
Rat PlasmaGC-MS/MSLiquid-Liquid Extraction2.5 - 2502.5>85%< 7.52%
Rat PlasmaHeadspace GC-MSProtein Precipitation75.6 - 75602583.7 - 88.6% (absolute)< 25%

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma using GC-MS/MS

This protocol describes a sensitive method for the determination of this compound in rat plasma using liquid-liquid extraction followed by GC-MS/MS analysis.

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (IS), e.g., Naphthalene

  • Ethyl acetate (HPLC grade)

  • Rat plasma (blank)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • GC-MS/MS system

2. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette 100 µL of rat plasma into a clean microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 500 µL of ethyl acetate.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS/MS analysis.

3. GC-MS/MS Conditions:

  • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp to 200°C at 20°C/min.

    • Ramp to 280°C at 30°C/min, hold for 5 min.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • This compound transition: m/z 238.2 → 98.1

    • Naphthalene (IS) transition: m/z 128.1 → 102.1

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve using a linear regression model.

Protocol 2: Quantification of this compound in Rat Plasma using Headspace GC-MS

This protocol is suitable for the analysis of volatile this compound in plasma, reducing matrix interference.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Headspace vials (20 mL)

  • Headspace autosampler

  • GC-MS system

2. Sample Preparation (Protein Precipitation & Headspace Injection):

  • Pipette 200 µL of rat plasma into a microcentrifuge tube.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a 20 mL headspace vial and seal it immediately.

  • Place the vial in the headspace autosampler.

3. Headspace and GC-MS Conditions:

  • Headspace Incubation Temperature: 120°C.

  • Incubation Time: 30 minutes.

  • Injection Volume: 1 mL of the headspace gas.

  • GC Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp to 250°C at 10°C/min, hold for 5 min.

  • MS Detection: Selected Ion Monitoring (SIM) mode.

    • This compound ions: m/z 238, 98, 84.

Protocol 3: Proposed Method for Quantification of this compound in Urine using GC-MS

This protocol is an adaptation of general methods for volatile organic compounds in urine and requires validation.

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., deuterated this compound or a compound with similar properties)

  • Sodium chloride

  • Diethyl ether (HPLC grade)

  • Urine collection containers

2. Sample Preparation (Salting-out Liquid-Liquid Extraction):

  • Collect a mid-stream urine sample.

  • Centrifuge at 3,000 rpm for 10 minutes to remove particulate matter.

  • Transfer 1 mL of the supernatant to a glass tube.

  • Add internal standard.

  • Saturate the sample with sodium chloride to increase the ionic strength.

  • Add 2 mL of diethyl ether.

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the ether layer to a clean vial for GC-MS analysis.

3. GC-MS Conditions:

  • Follow the GC-MS conditions outlined in Protocol 1, with potential optimization of the temperature program based on initial validation results.

Protocol 4: Proposed Method for Quantification of this compound in Tissue (Brain or Cardiac) using GC-MS

This protocol is a proposed method based on general tissue homogenization and extraction techniques that requires validation for this compound analysis.

1. Materials and Reagents:

  • This compound standard

  • Internal Standard

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethyl acetate (HPLC grade)

  • Tissue homogenizer

  • Sonicator

2. Sample Preparation (Homogenization and Extraction):

  • Accurately weigh approximately 100 mg of the tissue sample (e.g., brain or heart).

  • Add 1 mL of ice-cold PBS.

  • Homogenize the tissue using a mechanical homogenizer on ice.

  • Further disrupt the cells by sonication on ice.

  • Add internal standard to the homogenate.

  • Add 3 mL of ethyl acetate to the homogenate.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C.

  • Collect the upper organic layer and transfer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of ethyl acetate for GC-MS analysis.

3. GC-MS Conditions:

  • Follow the GC-MS conditions outlined in Protocol 1. The method may require optimization of the cleanup steps to minimize matrix effects from the complex tissue homogenate.

Visualizations

Experimental Workflows

G cluster_plasma Plasma Sample Preparation p1 100 µL Rat Plasma p2 Add Internal Standard p1->p2 p3 Add 500 µL Ethyl Acetate p2->p3 p4 Vortex (3 min) p3->p4 p5 Centrifuge (13,000 rpm, 10 min) p4->p5 p6 Collect Organic Layer p5->p6 p7 Evaporate to Dryness p6->p7 p8 Reconstitute in Ethyl Acetate p7->p8 p9 GC-MS/MS Analysis p8->p9

Caption: Workflow for this compound Quantification in Plasma (LLE).

G cluster_headspace Headspace GC-MS Workflow for Plasma h1 200 µL Rat Plasma h2 Add 400 µL Acetonitrile (PPT) h1->h2 h3 Vortex & Centrifuge h2->h3 h4 Transfer Supernatant to Headspace Vial h3->h4 h5 Incubate (120°C, 30 min) h4->h5 h6 Inject Headspace Gas h5->h6 h7 GC-MS Analysis h6->h7

Caption: Workflow for Headspace GC-MS Analysis of this compound.

Signaling Pathways

G This compound This compound pi3k PI3K This compound->pi3k Modulates akt Akt pi3k->akt inflammation Inflammation (e.g., in Uveitis) akt->inflammation Inhibits

Caption: this compound's Modulation of the PI3K/AKT Signaling Pathway.

G This compound This compound stat3 STAT3 This compound->stat3 Inhibits mapk MAPK This compound->mapk Inhibits tgfb_smad TGF-β/SMAD This compound->tgfb_smad Inhibits angII Angiotensin II angII->stat3 angII->mapk angII->tgfb_smad hypertrophy Cardiac Hypertrophy stat3->hypertrophy mapk->hypertrophy tgfb_smad->hypertrophy

Caption: this compound's Inhibition of Cardiac Hypertrophy Pathways.

References

Application Note: Quantitative Analysis of Muscone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscone, a macrocyclic ketone, is the principal odorous component of natural musk, a substance highly valued in traditional medicine and perfumery.[1] The accurate and sensitive quantification of this compound is crucial for quality control of musk-containing products, pharmacokinetic studies, and the development of synthetic alternatives to natural musk, which is sourced from the endangered musk deer.[1][2] Gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful analytical technique for the determination of this compound due to its high sensitivity, selectivity, and ability to provide structural information. This application note details a comprehensive protocol for the extraction and quantitative analysis of this compound from various matrices using GC-MS.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound involves sample preparation, including extraction and purification, followed by instrumental analysis and data processing.

GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Tissue, Herbal Formulation) Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Sample->Extraction Vortex Vortexing Extraction->Vortex Centrifugation Centrifugation Vortex->Centrifugation Collection Collect Supernatant Centrifugation->Collection Injection GC Injection Collection->Injection Separation Chromatographic Separation (e.g., HP-5MS column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Experimental workflow for this compound analysis using GC-MS.

Methodologies and Protocols

Materials and Reagents
  • This compound standard (purity ≥ 98%)

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Chloroform (analytical grade)

  • Internal Standard (IS), e.g., Naphthalene

  • Sample matrix (e.g., rat plasma, musk sample)

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted for the extraction of this compound from biological matrices such as plasma.[3][4]

  • Aliquoting: Take a known volume of the sample (e.g., 100 µL of rat plasma) in a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific amount of the internal standard solution (e.g., naphthalene in methanol) to the sample.

  • Extraction: Add 1 mL of ethyl acetate to the tube.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 6000 rpm for 10 minutes to separate the organic and aqueous phases.

  • Supernatant Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial for GC-MS analysis.

For musk samples, an extraction with a 3:1 methanol-chloroform mixture can be employed, followed by homogenization, sonication, and centrifugation.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound.

Gas Chromatograph (GC) System:

  • GC System: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or DB-624 (30 m x 320 µm, 1.8 µm).

  • Injector Temperature: 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp 1: Increase to 200 °C at a rate of 12 °C/min, hold for 3 min.

    • Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 8 min.

Mass Spectrometer (MS) System:

  • MS System: Agilent 5975C or equivalent.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Electron Energy: 70 eV.

  • Acquisition Mode: Full Scan (m/z 30-650) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of the GC-MS method for this compound analysis based on published data.

ParameterValueReference
Linearity Range 2.5 - 250 ng/mL
50 - 500 µg/mL
Correlation Coefficient (R²) ≥ 0.996
0.9998
Lower Limit of Quantification (LLOQ) 2.5 ng/mL
Minimum Detectable Concentration 25 ng/mL
Intra-day Precision (RSD) < 7.52%
Inter-day Precision (RSD) < 7.52%
Accuracy -8.03% to 14.52%
Average Absolute Recovery 83.7% to 88.6%

Logical Relationship of GC-MS Components

The following diagram illustrates the interconnected components of a typical GC-MS system used for this compound analysis.

GC-MS System Components cluster_gc Gas Chromatograph (GC) cluster_ms Mass Spectrometer (MS) cluster_control System Control & Data Processing Injector Injector Column GC Column Injector->Column Ion_Source Ion Source (EI) Column->Ion_Source Transfer Line Oven Column Oven Oven->Column Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Computer Computer System Detector->Computer Computer->Injector Computer->Oven Computer->Ion_Source Computer->Mass_Analyzer Software Control & Analysis Software Computer->Software

Caption: Logical relationship of components in a GC-MS system.

Conclusion

This application note provides a detailed and robust protocol for the quantitative analysis of this compound using GC-MS. The described methods for sample preparation and instrumental analysis are sensitive, accurate, and reproducible, making them suitable for a wide range of applications in research, quality control, and drug development. The provided quantitative data and workflow diagrams serve as valuable resources for scientists working with this important compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Detection and Quantification of Muscone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Muscone (3-methylcyclopentadecanone) is the primary active component responsible for the characteristic odor of natural musk. It is highly valued in the fragrance industry and traditional medicine. Accurate and reliable analytical methods are crucial for the quality control of raw materials and finished products containing this compound. High-performance liquid chromatography (HPLC) offers a robust and versatile platform for the determination of this compound. This document outlines two distinct HPLC-based methods for the analysis of this compound: a direct method using Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD) and a sensitive method involving pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH) followed by HPLC-UV detection.

Method 1: Direct Analysis by UPLC-ELSD

This method provides a rapid and direct quantification of underivatized this compound, making it suitable for high-throughput screening.

Method 2: Analysis after Pre-column Derivatization with DNPH

For enhanced sensitivity and specificity, especially at low concentrations, pre-column derivatization with DNPH is employed. This compound, a ketone, reacts with DNPH to form a hydrazone derivative that exhibits strong UV absorbance, allowing for sensitive detection.

Experimental Protocols

Protocol 1: Direct Quantification of this compound by UPLC-ELSD

This protocol is adapted from a validated method for the fast and direct quantification of underivatized this compound.[1]

1. Sample Preparation

  • Soxhlet Extraction:

    • Accurately weigh approximately 0.2 g of musk powder and place it in a Soxhlet extractor.

    • Add a suitable amount of ether and perform extraction for 8 hours.[2]

    • Evaporate the extract to near dryness using a water bath.

    • Reconstitute the residue in 2 mL of acetonitrile or methanol, shake well, and filter through a 0.45 µm filter before injection.[2]

  • Ultrasonic Extraction:

    • Accurately weigh approximately 0.2 g of musk powder and place it in a centrifuge tube.[2]

    • Add 3 mL of ether and perform ultrasonic extraction for 15 minutes.

    • Repeat the ultrasonic extraction two more times, combining the supernatant after each centrifugation.

    • Evaporate the combined supernatant to near dryness.

    • Dissolve the residue in 2 mL of acetonitrile or methanol, shake well, and filter through a 0.45 µm filter prior to analysis.[2]

2. UPLC-ELSD Conditions

ParameterCondition
Instrument Waters Acquity UPLC System with an Evaporative Light Scattering Detector
Column Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Isocratic elution with an unspecified mobile phase
Flow Rate Not specified
Column Temperature Not specified
Injection Volume Not specified
Runtime 5 minutes
ELSD Drift Tube Temp. 30°C
ELSD Gas Flow Rate 4.2 L/min

3. Method Validation Summary

ParameterResult
Linearity (r) 0.9914
Recovery 98.6%
Limit of Detection (LOD) 2.0 ng

Protocol 2: HPLC-UV Quantification of this compound after DNPH Derivatization

This protocol is based on a method for the determination of this compound in natural musk by pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH).

1. Sample Preparation

  • Follow the Soxhlet or Ultrasonic extraction procedure as described in Protocol 1.

2. Derivatization Procedure

  • To the extracted sample, add the DNPH derivatization reagent. The suitable reaction medium is ethanol with hydrochloric acid as a catalyst.

  • The molar ratio of this compound to DNPH should be at least 1:300.

  • The optimal reaction conditions are a temperature of 65°C for 30 minutes.

3. HPLC-UV Conditions

ParameterCondition
Instrument LC-10A High Performance Liquid Chromatograph or equivalent
Column Alltima C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Not specified
Flow Rate Not specified
Column Temperature Not specified
Detection Wavelength 365 nm
Injection Volume 20 µL

4. Method Validation Summary

ParameterResult
Linearity Range 0.04 - 30.00 µg/mL
Correlation Coefficient (r) 0.9999
Recovery 98.37% - 100.32%
Precision (RSD) < 4.12%
Limit of Detection (LOD) 0.005 µg/mL
Limit of Quantification (LOQ) 0.04 µg/mL

Visualizations

G Experimental Workflow for this compound Detection by UPLC-ELSD cluster_sample_prep Sample Preparation cluster_analysis UPLC-ELSD Analysis Musk_Sample Musk Sample (~0.2g) Extraction Soxhlet or Ultrasonic Extraction with Ether Musk_Sample->Extraction Evaporation Evaporation to Near Dryness Extraction->Evaporation Reconstitution Reconstitution in Acetonitrile/Methanol (2 mL) Evaporation->Reconstitution Filtration Filtration (0.45 µm) Reconstitution->Filtration Injection Injection into UPLC System Filtration->Injection Inject Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Evaporative Light Scattering Detection Separation->Detection Data_Analysis Data Acquisition and Quantification Detection->Data_Analysis

Caption: Workflow for direct this compound analysis using UPLC-ELSD.

G Experimental Workflow for this compound Detection by HPLC-UV with DNPH Derivatization cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC-UV Analysis Musk_Sample Musk Sample (~0.2g) Extraction Soxhlet or Ultrasonic Extraction with Ether Musk_Sample->Extraction Evaporation Evaporation to Near Dryness Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution DNPH_Reaction Reaction with DNPH Reagent (65°C, 30 min) Reconstitution->DNPH_Reaction Injection Injection into HPLC System DNPH_Reaction->Injection Inject Derivatized Sample Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (365 nm) Separation->Detection Data_Analysis Data Acquisition and Quantification Detection->Data_Analysis

Caption: Workflow for this compound analysis using HPLC-UV after DNPH derivatization.

References

Application Notes & Protocols for the Isolation of Muscone from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Muscone ((R)-3-methylcyclopentadecanone) is a macrocyclic ketone that is the principal odoriferous constituent of natural musk.[1][2] Natural musk, a glandular secretion from the male musk deer (Moschus species), has been a highly valued ingredient in traditional medicine and perfumery for centuries.[1][3] The isolation of this compound from its natural source is a critical process for research into its biological activities and for the quality control of musk-containing products. However, due to the endangered status of the musk deer, the use of synthetic this compound is now predominant.[1] These notes provide detailed protocols for the extraction and isolation of this compound from natural musk, intended for research and analytical purposes.

Data Presentation

The yield of this compound from natural musk can vary depending on the extraction solvent and analytical method used. The following table summarizes quantitative data on this compound content in various extracts of natural musk.

Extraction SolventAnalytical MethodThis compound Content (% w/w)Reference
HexaneHPTLC1.15%
EthanolHPTLC0.67%
HexaneGC-HRMS2.27%
Diethyl EtherGC-HRMS7.01%
EthanolGC-HRMS0.64%
Not SpecifiedNot Specified0.5% - 2%

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Musk Powder

This protocol details two common methods for the initial extraction of this compound from raw musk powder: Soxhlet extraction and ultrasonic extraction.

Materials and Reagents:

  • Musk powder

  • Diethyl ether (or petroleum ether, ethanol, methanol, acetonitrile)

  • Anhydrous sodium sulfate

  • Soxhlet extractor

  • Heating mantle

  • Ultrasonic bath

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or a gentle stream of nitrogen

  • Filter paper

Procedure:

A. Soxhlet Extraction:

  • Accurately weigh approximately 0.2 g of musk powder and place it into a cellulose thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with an appropriate amount of diethyl ether and connect it to the Soxhlet extractor and a condenser.

  • Heat the solvent to reflux using a heating mantle.

  • Allow the extraction to proceed for approximately 8 hours.

  • After extraction, cool the flask and collect the ether extract.

  • Dry the extract over anhydrous sodium sulfate and filter.

  • Concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Re-dissolve the residue in a minimal amount of acetonitrile or methanol for further analysis.

B. Ultrasonic Extraction:

  • Accurately weigh approximately 0.2 g of musk powder and place it into a centrifuge tube.

  • Add 3 ml of diethyl ether to the tube.

  • Seal the tube and place it in an ultrasonic bath for 15 minutes.

  • Centrifuge the tube to pellet the solid material.

  • Carefully decant the supernatant (the ether extract) into a clean collection vessel.

  • Repeat the ultrasonic extraction process (steps 2-5) two more times with fresh solvent, combining the supernatants.

  • Dry the combined extract over anhydrous sodium sulfate and filter.

  • Evaporate the solvent until the extract is nearly dry.

  • Dissolve the resulting residue in a suitable solvent such as acetonitrile or methanol for subsequent purification or analysis.

Protocol 2: Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes the analysis of this compound by HPLC, including an optional derivatization step to enhance detection.

Materials and Reagents:

  • Crude this compound extract (from Protocol 1)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • This compound standard

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., octadecylsilane bonded silica gel)

Procedure:

A. Sample Preparation (without derivatization):

  • Take the dissolved crude extract from Protocol 1.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

B. Pre-column Derivatization (optional, for enhanced UV detection):

  • The ether extract of musk can be reacted with 2,4-dinitrophenylhydrazine to form this compound phenylhydrazone.

  • The resulting phenylhydrazone derivatives are then analyzed by HPLC.

C. HPLC Analysis:

  • Chromatographic Conditions:

    • Column: Octadecylsilane bonded silica gel.

    • Mobile Phase: Methanol-water (90:10 to 95:5) or Acetonitrile-water (90:10 to 95:5).

    • Detection Wavelength: 280-286 nm.

    • Flow Rate: As per column specifications (typically 1.0 mL/min).

    • Injection Volume: 10-20 µL.

  • Inject the prepared sample onto the HPLC system.

  • Monitor the chromatogram and identify the this compound peak by comparing the retention time with that of a pure this compound standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the identification and quantification of this compound.

Materials and Reagents:

  • Crude this compound extract (from Protocol 1)

  • Helium (carrier gas)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Dilute the crude extract in a suitable volatile solvent (e.g., hexane or diethyl ether) to an appropriate concentration for GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column, is commonly used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Split or splitless, depending on the concentration.

    • Temperature Program: An initial temperature of around 80°C, ramped up to 280°C. A typical program might be: hold at 80°C for 1 min, increase to 245°C at 5°C/min, hold for 1 min, then increase to 280°C at 10°C/min and hold for 5 min.

    • MS Detection: Electron Ionization (EI) mode.

  • Inject the sample into the GC-MS system.

  • The mass spectrometer will generate a mass spectrum for the eluting compounds.

  • Identify this compound by its characteristic retention time and mass spectrum, which can be compared to a library spectrum or a pure standard.

Visualizations

Experimental Workflows

Extraction_Workflow cluster_start Starting Material cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis musk_powder Musk Powder soxhlet Soxhlet Extraction (Ether, 8h) musk_powder->soxhlet Method A ultrasonic Ultrasonic Extraction (Ether, 3x15 min) musk_powder->ultrasonic Method B concentrate Concentration (Rotary Evaporator) soxhlet->concentrate ultrasonic->concentrate dissolve Re-dissolve (Acetonitrile/Methanol) concentrate->dissolve hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms

Caption: Workflow for this compound Extraction and Analysis.

HPLC_Analysis_Workflow start Crude this compound Extract filter Filter (0.45 µm) start->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280-286 nm) separate->detect quantify Quantification vs. Standard detect->quantify GCMS_Analysis_Workflow start Crude this compound Extract dilute Dilute in Volatile Solvent start->dilute inject Inject into GC-MS dilute->inject separate Separation on GC Column inject->separate ionize Electron Ionization (EI) separate->ionize detect Mass Detection ionize->detect identify Identification by Mass Spectrum detect->identify

References

Application Notes and Protocols for the Use of Muscone as a Molecular Probe in Olfactory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscone, a macrocyclic ketone, is the primary odorant responsible for the characteristic scent of musk. Its high specificity for a subset of olfactory receptors (ORs) makes it an invaluable molecular probe for investigating the mechanisms of olfaction, from receptor-ligand interactions to behavioral responses. In mice, the principal receptor for this compound is MOR215-1, while in humans, it is OR5AN1.[1][2] The targeted activation of these receptors by this compound allows for the detailed study of downstream signaling cascades and the neural circuits governing odor perception and innate behaviors.

These application notes provide a comprehensive overview of the use of this compound in olfactory research, including detailed protocols for key experiments and a summary of quantitative data to facilitate experimental design and data interpretation.

Data Presentation

The following tables summarize the quantitative data regarding the interaction of this compound and related compounds with mouse and human olfactory receptors.

Table 1: EC50 Values of this compound and Analogs for Mouse Olfactory Receptor MOR215-1

CompoundEC50 (µM)
(±)-Muscone0.50[1]
(-)-Muscone (l-muscone)0.63[1]
(+)-Muscone (d-muscone)2.2[1]
Musk Ketone2.9
Musk Xylol34.9

Table 2: EC50 Values of this compound and Analogs for Human Olfactory Receptor OR5AN1

CompoundEC50 (µM)
(±)-Muscone12.5
(-)-Muscone (l-muscone)13.3
(+)-Muscone (d-muscone)11.3
Musk Ketone0.79
Musk Xylol16.7
This compound (Reference Sequence)11.45
Cyclopentadecanone19.96
Ambretone4.304
Ethylene brassylate52.81
Exaltolide67.68

Signaling Pathway

This compound perception is initiated by its binding to specific G-protein coupled olfactory receptors. This interaction triggers a conformational change in the receptor, leading to the activation of a downstream signaling cascade. The activated G-protein (specifically the Gαolf subunit) stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This second messenger gates cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the olfactory sensory neuron. This electrical signal is then transmitted to the olfactory bulb for further processing.

Muscone_Signaling_Pathway This compound This compound OR Olfactory Receptor (MOR215-1 / OR5AN1) This compound->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG CNG Channel cAMP->CNG Opens Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG->Ca_Na_influx Depolarization Neuron Depolarization Ca_Na_influx->Depolarization Signal Signal to Olfactory Bulb Depolarization->Signal

This compound olfactory signaling cascade.

Experimental Protocols

Heterologous Expression and Functional Characterization of this compound Receptors

This protocol describes the functional expression of this compound receptors (MOR215-1 or OR5AN1) in a heterologous cell system (Hana3A cells) and their characterization using a luciferase reporter gene assay. This assay is based on the principle that OR activation leads to an increase in intracellular cAMP, which in turn drives the expression of a luciferase reporter gene under the control of a cAMP response element (CRE).

Materials:

  • Hana3A cells (a derivative of HEK293 cells)

  • Expression plasmids: pCI vector containing the coding sequence of the this compound receptor (MOR215-1 or OR5AN1), pCI-RTP1S (receptor-transporting protein 1S), and pCI-Ric8b (Resistance to inhibitors of cholinesterase 8B)

  • Reporter plasmids: pCRE-Luc (luciferase reporter plasmid) and pRL-SV40 (Renilla luciferase control plasmid)

  • Cell culture medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound stock solution (in DMSO)

  • Dual-Glo Luciferase Assay System

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Seed Hana3A cells in 96-well plates at a density that will result in 70-80% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's protocol. For each well, use a mixture of the OR expression plasmid, pCI-RTP1S, pCI-Ric8b, pCRE-Luc, and pRL-SV40.

    • Add the transfection complex to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Odorant Stimulation:

    • After 24 hours of transfection, replace the medium with fresh serum-free MEM.

    • Prepare serial dilutions of this compound in serum-free MEM from the stock solution. The final DMSO concentration should be kept below 0.1%.

    • Add the this compound dilutions to the cells and incubate for 4-6 hours at 37°C.

  • Luciferase Assay:

    • Following the incubation period, perform the Dual-Glo Luciferase Assay according to the manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Plot the normalized luciferase activity against the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).

Heterologous_Expression_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells Seed Hana3A cells in 96-well plate Transfection Transfect cells Seed_Cells->Transfection Prepare_DNA Prepare DNA mix (OR, RTP1S, Ric8b, Reporters) Prepare_DNA->Transfection Stimulation Stimulate with this compound Transfection->Stimulation Luciferase_Assay Perform Luciferase Assay Stimulation->Luciferase_Assay Normalization Normalize Luciferase Activity Luciferase_Assay->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response EC50 Calculate EC50 Dose_Response->EC50

Workflow for heterologous expression and functional assay.
Calcium Imaging of Olfactory Sensory Neurons

This protocol describes how to perform calcium imaging on dissociated mouse olfactory sensory neurons (OSNs) to measure their response to this compound. The influx of Ca2+ through CNG channels upon odorant stimulation can be visualized using calcium-sensitive fluorescent dyes.

Materials:

  • Adult mouse (e.g., C57BL/6)

  • Dissection tools

  • Enzyme solution (e.g., papain-based dissociation kit)

  • Ringer's solution

  • Calcium indicator dye (e.g., Fura-2 AM or GCaMP transgenic mice)

  • Glass coverslips coated with an adhesive (e.g., poly-L-lysine)

  • Perfusion system

  • Fluorescence microscope with a calcium imaging setup

  • This compound solution in Ringer's buffer

Procedure:

  • Dissociation of Olfactory Sensory Neurons:

    • Euthanize the mouse and dissect the olfactory epithelium from the nasal cavity.

    • Incubate the tissue in the enzyme solution to dissociate the cells, following the manufacturer's protocol.

    • Gently triturate the tissue to obtain a single-cell suspension.

    • Plate the dissociated cells onto coated glass coverslips and allow them to adhere.

  • Loading of Calcium Indicator:

    • If using a chemical dye, incubate the cells with Fura-2 AM in Ringer's solution according to the manufacturer's instructions to allow the dye to enter the cells.

    • Wash the cells with fresh Ringer's solution to remove excess dye.

  • Calcium Imaging:

    • Mount the coverslip onto the perfusion chamber of the fluorescence microscope.

    • Continuously perfuse the cells with Ringer's solution.

    • Acquire baseline fluorescence images.

    • Switch the perfusion to a solution containing this compound at a known concentration.

    • Record the changes in fluorescence intensity over time.

    • After stimulation, switch back to Ringer's solution to wash out the this compound.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual OSNs.

    • Measure the fluorescence intensity within each ROI over the course of the experiment.

    • Calculate the change in fluorescence (ΔF/F0), where ΔF is the change in fluorescence from the baseline (F0).

    • Identify responding cells by a significant increase in ΔF/F0 upon this compound application.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis Dissect_OE Dissect Olfactory Epithelium Dissociate_OSNs Dissociate OSNs Dissect_OE->Dissociate_OSNs Load_Dye Load Calcium Indicator Dissociate_OSNs->Load_Dye Mount_Sample Mount on Microscope Load_Dye->Mount_Sample Baseline Acquire Baseline Fluorescence Mount_Sample->Baseline Stimulate Perfuse with this compound Baseline->Stimulate Record Record Fluorescence Changes Stimulate->Record Select_ROIs Select Regions of Interest (ROIs) Record->Select_ROIs Calculate_dFF0 Calculate ΔF/F0 Select_ROIs->Calculate_dFF0 Identify_Responders Identify Responding Neurons Calculate_dFF0->Identify_Responders

Workflow for calcium imaging of olfactory sensory neurons.
Behavioral Assay: Two-Choice Odor Preference Test

This protocol describes a two-choice preference test to assess the innate attraction or aversion of mice to the odor of this compound.

Materials:

  • Adult mice (e.g., C57BL/6)

  • Test cage with two odor ports

  • Odor delivery system (olfactometer)

  • This compound solution (e.g., 45 ng and 450 µg dissolved in a solvent like propylene glycol)

  • Control solvent (propylene glycol)

  • Video recording system

Procedure:

  • Habituation:

    • Habituate the mice to the test cage for a defined period (e.g., 10 minutes) on several consecutive days prior to testing.

  • Test Session:

    • On the test day, place a single mouse in the center of the test cage.

    • Deliver a constant stream of clean air through both odor ports.

    • After a brief acclimatization period, present the this compound odor through one port and the control solvent through the other. The side of presentation should be randomized between trials.

    • Record the behavior of the mouse for a set duration (e.g., 3-5 minutes).

  • Data Analysis:

    • Analyze the video recordings to quantify the amount of time the mouse spends investigating each odor port (i.e., nose pokes into the port).

    • Calculate a preference index: (Time at this compound port - Time at control port) / (Time at this compound port + Time at control port).

    • A positive index indicates attraction, a negative index indicates aversion, and an index close to zero indicates no preference.

    • Perform statistical analysis (e.g., t-test) to determine if the preference is significant.

Behavioral_Assay_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Habituation Habituate mouse to test cage Place_Mouse Place mouse in cage Habituation->Place_Mouse Prepare_Odors Prepare this compound and Control solutions Present_Odors Present this compound vs. Control Prepare_Odors->Present_Odors Place_Mouse->Present_Odors Record_Behavior Record behavior Present_Odors->Record_Behavior Quantify_Investigation Quantify investigation time Record_Behavior->Quantify_Investigation Calculate_Preference Calculate Preference Index Quantify_Investigation->Calculate_Preference Statistical_Analysis Perform Statistical Analysis Calculate_Preference->Statistical_Analysis

Workflow for the two-choice odor preference test.

Conclusion

This compound serves as a powerful and specific tool for dissecting the complexities of the olfactory system. The protocols and data presented here provide a solid foundation for researchers to utilize this compound as a molecular probe in their studies of olfaction, from the molecular level of receptor activation to the organismal level of behavioral responses. These methods can be adapted and expanded to investigate various aspects of olfactory coding, neural circuit function, and the development of novel odorants.

References

Application of Muscone in Drug Delivery Systems: Enhancing Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Muscone, the primary active component of musk, has garnered significant attention in pharmaceutical research for its potent pharmacological activities and its emerging role in advanced drug delivery systems.[1][2] Traditionally used in medicine for its therapeutic properties, recent studies have illuminated its potential as a powerful penetration enhancer, particularly for improving drug transport across biological barriers like the blood-brain barrier (BBB).[3][4] Its lipophilic nature and low molecular weight contribute to its ability to facilitate the delivery of therapeutic agents to target sites, thereby enhancing their efficacy.[3]

These application notes provide a comprehensive overview of the use of this compound in various drug delivery platforms, including liposomes and metal-organic frameworks. Detailed protocols for the preparation and evaluation of this compound-based drug delivery systems are provided, along with a summary of key quantitative data and visual representations of associated biological pathways and experimental workflows.

Mechanisms of Action in Drug Delivery

This compound enhances drug delivery primarily by increasing the permeability of biological membranes. Its mechanisms of action include:

  • Modulation of Tight Junctions: this compound can relax the tight junctions between epithelial and endothelial cells, facilitating the paracellular transport of drug molecules.

  • Inhibition of Efflux Pumps: It has been shown to inhibit the function of efflux pumps such as P-glycoprotein (P-gp), which are responsible for pumping drugs out of cells, thereby increasing intracellular drug accumulation.

  • Interaction with Membrane Lipids: As a lipophilic molecule, this compound can interact with the lipid bilayer of cell membranes, potentially increasing membrane fluidity and enhancing drug permeation.

  • Signaling Pathway Activation: Recent studies suggest that this compound can activate specific signaling pathways, such as the PKA/RHOA/MLC pathway, to reduce the hyperpermeability of the brain endothelial barrier under pathological conditions.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating this compound in drug delivery systems.

Table 1: Physicochemical Properties of Docetaxel (DTX)-Loaded Liposomes

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PEG-LP-DTX110.0 ± 1.2< 0.3-35.2 ± 1.4
Lf-LP-DTX~145< 0.3Slightly decreased
Lf-LP-Mu-DTX~145< 0.3Slightly decreased

Table 2: In Vitro Cytotoxicity of DTX Formulations against U87-MG Glioma Cells

FormulationIC50 (µg/ml)
Free DTX22.62
PEG-LP-DTX19.43
Lf-LP-DTX9.96
Lf-LP-Mu-DTX6.42

Table 3: In Vitro Drug Release of DTX from Liposomes

Formulation% Release at 24h% Release at 72h
DTX Solution~90%-
PEG-LP-DTX-~70%
Lf-LP-DTXSlower than PEG-LP-DTXSlower than PEG-LP-DTX
Lf-LP-Mu-DTXSlower than Lf-LP-DTXSlower than Lf-LP-DTX

Table 4: Solubility and Drug Loading of this compound in γ-Cyclodextrin Metal-Organic Frameworks (γ-CD-MOFs)

ParameterValue
Solubility of Pure this compound in Water0.21 ± 0.03 µg/mL
Solubility of this compound in γ-CD-MOFs in Water5.1 ± 0.6 µg/mL
Solubility Enhancement Factor24-fold
Optimal Drug Loading Rate in γ-CD-MOFs10.6 ± 0.7%

Experimental Protocols

Protocol 1: Preparation of Lactoferrin and this compound Dual-Modified Liposomes (Lf-LP-Mu-DTX)

This protocol describes the thin-film dispersion method for preparing liposomes co-modified with lactoferrin (Lf) and this compound (Mu) for targeted drug delivery of docetaxel (DTX).

Materials:

  • Docetaxel (DTX)

  • Soybean phosphatidylcholine (SPC)

  • Cholesterol (CHOL)

  • DSPE-PEG2000

  • DSPE-PEG2000-Mal

  • This compound-PEG-DSPE

  • Lactoferrin (Lf)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sephadex G-50 column

  • Rotary evaporator

  • Probe sonicator

  • Extruder

Procedure:

  • Lipid Film Hydration:

    • Dissolve SPC, CHOL, DSPE-PEG2000, and this compound-PEG-DSPE in a mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a PBS (pH 7.4) solution containing DTX by rotating the flask at a temperature above the lipid phase transition temperature.

  • Liposome Sizing:

    • Sonicate the resulting liposomal suspension using a probe sonicator.

    • Extrude the liposomes sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a desired size.

  • Lactoferrin Conjugation:

    • Separately, dissolve DSPE-PEG2000-Mal in the lipid mixture during the film formation step to prepare maleimide-functionalized liposomes.

    • Thiolyate the lactoferrin (Lf) using a suitable method.

    • Incubate the thiolated Lf with the maleimide-functionalized liposomes overnight at room temperature with gentle stirring to allow for the formation of a stable thioether bond.

  • Purification:

    • Remove the unconjugated Lf and unencapsulated DTX by passing the liposome suspension through a Sephadex G-50 column.

    • Collect the liposomal fraction and store it at 4°C.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a dialysis method to evaluate the in vitro release profile of a drug from a nanoparticle formulation.

Materials:

  • Drug-loaded nanoparticle suspension (e.g., Lf-LP-Mu-DTX)

  • Dialysis membrane (e.g., MWCO 3.5 kDa)

  • Release medium: 0.1 M PBS (pH 7.4) containing a surfactant (e.g., 0.5% Tween 80) to maintain sink conditions

  • Shaking incubator or water bath

  • HPLC system for drug quantification

Procedure:

  • Place a known volume (e.g., 1 mL) of the nanoparticle suspension into a dialysis bag.

  • Securely seal the dialysis bag and immerse it in a container with a defined volume of release medium (e.g., 50 mL).

  • Place the container in a shaking incubator set at 37°C and a constant shaking speed (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: MTT Cytotoxicity Assay

This protocol details the use of the MTT assay to assess the in vitro cytotoxicity of drug-loaded formulations on a cancer cell line.

Materials:

  • Cancer cell line (e.g., U87-MG human glioma cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Free drug and drug-loaded formulations at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the free drug, blank nanoparticles, and drug-loaded nanoparticle formulations. Include a control group with untreated cells.

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate key pathways and workflows related to the application of this compound in drug delivery.

muscone_bbb_penetration cluster_muscone_action This compound-Mediated BBB Permeation cluster_outcome Outcome This compound This compound tj Tight Junctions This compound->tj Relaxes pgp P-gp Efflux Pump This compound->pgp Inhibits mmp9 MMP-9 This compound->mmp9 Inhibits drug_delivery Enhanced Drug Delivery to Brain tj->drug_delivery pgp->drug_delivery mmp9->drug_delivery

Caption: Mechanism of this compound in Enhancing Blood-Brain Barrier Permeability.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Start: Formulation Development formulation Preparation of this compound-Containing Drug Delivery System start->formulation characterization Physicochemical Characterization (Size, Zeta, Drug Load) formulation->characterization invitro In Vitro Evaluation characterization->invitro invivo In Vivo Evaluation invitro->invivo release Drug Release Study cytotoxicity Cytotoxicity Assay uptake Cellular Uptake Study end End: Efficacy & Safety Assessment invivo->end pk Pharmacokinetic Study efficacy Therapeutic Efficacy (e.g., Anti-tumor) toxicity Toxicology Assessment

Caption: General Experimental Workflow for this compound-Based Drug Delivery Systems.

pka_rhoa_mlc_pathway This compound This compound pka PKA This compound->pka Activates rhoa RHOA pka->rhoa Inhibits mlc MLC rhoa->mlc Activates barrier Brain Endothelial Barrier Integrity mlc->barrier Reduces Hyperpermeability

Caption: this compound's Role in the PKA/RHOA/MLC Signaling Pathway.

References

Application Notes and Protocols for In Vitro Evaluation of Muscone's Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Muscone, the primary active component of musk, has demonstrated significant neuroprotective properties in various preclinical studies.[1][2][3] Its therapeutic potential is attributed to its anti-inflammatory, antioxidant, and anti-apoptotic activities.[1][2] These application notes provide a comprehensive overview of in vitro assays and detailed protocols to investigate and quantify the neuroprotective effects of this compound. The described methodologies are designed to assess this compound's efficacy in mitigating neuronal damage induced by common pathological conditions such as hypoxia, excitotoxicity, and inflammation.

Key Neuroprotective Mechanisms of this compound

In vitro studies have elucidated several mechanisms through which this compound exerts its neuroprotective effects:

  • Anti-apoptosis: this compound has been shown to inhibit neuronal apoptosis by modulating the expression of apoptosis-related proteins and reducing caspase activity.

  • Antioxidant Activity: this compound mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while enhancing the activity of superoxide dismutase (SOD).

  • Anti-inflammatory Effects: this compound suppresses neuroinflammation by inhibiting the activation of microglia and reducing the release of pro-inflammatory cytokines.

  • Regulation of Calcium Homeostasis: this compound protects neurons from glutamate-induced excitotoxicity by preventing calcium overload.

  • Mitochondrial Protection: this compound helps maintain mitochondrial function by preserving the mitochondrial membrane potential and regulating mitochondrial dynamics.

  • Modulation of Signaling Pathways: this compound's neuroprotective effects are mediated through various signaling pathways, including the HMGB1/TLR4/NF-κB, PI3K/AKT, and GSK-3β pathways.

Experimental Models for Inducing Neuronal Damage In Vitro

To evaluate the neuroprotective effects of this compound, various in vitro models that mimic neurodegenerative conditions can be employed:

  • Hypoxia/Reoxygenation (H/R) or Oxygen-Glucose Deprivation/Reperfusion (OGD/R): These models simulate the ischemic and reperfusion injury that occurs during a stroke. Neuronal cell lines like HT22 or PC12 are subjected to a period of oxygen and/or glucose deprivation, followed by reoxygenation.

  • Glutamate-Induced Excitotoxicity: This model mimics the neuronal damage caused by excessive glutamate stimulation, a key event in many neurodegenerative diseases. PC12 cells are commonly used for this assay.

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is used to induce an inflammatory response in microglial cell lines such as BV2, leading to the production of neurotoxic inflammatory mediators.

  • MPTP/MPP+ Model of Parkinson's Disease: The neurotoxin MPP+ is used to induce dopamine neuron degeneration in cellular models to study Parkinson's disease.

Data Presentation: Summary of this compound's Neuroprotective Effects

The following tables summarize the quantitative data from various in vitro studies on this compound's neuroprotective effects.

Table 1: Effect of this compound on Cell Viability and Apoptosis

In Vitro ModelCell LineThis compound ConcentrationAssayOutcomeReference
Hypoxia/Reoxygenation (H/R)HT22100 nM, 300 nMCCK-8Increased cell viability
H/RHT22100 nM, 300 nMAnnexin V-FITC/PIDecreased apoptosis rate
H/RHT22100 nM, 300 nMCaspase-3 ActivityDecreased caspase-3 activity
Glutamate-inducedPC12Not specifiedCell ViabilityAmeliorated loss of cell viability
Glutamate-inducedPC12Not specifiedBax/Bcl-2 ratioDecreased Bax/Bcl-2 ratio
OGD/RPC12100 ng/mL, 300 ng/mLLive/Dead StainingReduced cell mortality

Table 2: Effect of this compound on Oxidative Stress Markers

In Vitro ModelCell LineThis compound ConcentrationMarkerOutcomeReference
H/RHT22100 nM, 300 nMROSSignificant reduction in ROS levels
H/RHT22100 nM, 300 nMMDASignificant reduction in MDA levels
H/RHT22100 nM, 300 nMSODSignificantly restored SOD activity
Glutamate-inducedPC12Not specifiedROSAttenuated ROS generation

Table 3: Effect of this compound on Inflammatory Markers

In Vitro ModelCell LineThis compound ConcentrationMarkerOutcomeReference
H/RHT22Not specifiedIL-6, IL-1β, TNF-αSignificantly reduced levels
H/RHT22Not specifiedIL-10Enhanced levels
LPS-inducedBV2 microgliaNot specifiedIL-6, TNF-α, IL-1βSuppressed expression

Table 4: Effect of this compound on Calcium Homeostasis and Mitochondrial Function

In Vitro ModelCell LineThis compound ConcentrationParameterOutcomeReference
Glutamate-inducedPC12Not specifiedIntracellular Ca2+Attenuated Ca2+ overload
Mechanical-chemical damageAstrocytes6 µg/mLIntracellular Ca2+Significantly reduced calcium levels
Glutamate-inducedPC12Not specifiedMitochondrial Membrane Potential (MMP)Ameliorated MMP collapse

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of neuronal cells subjected to injury.

Materials:

  • Neuronal cells (e.g., HT22, PC12)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

  • Induce neuronal injury (e.g., by adding glutamate or exposing to H/R conditions).

  • After the injury period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the anti-apoptotic effect of this compound.

Materials:

  • Neuronal cells

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound and the injury-inducing agent as described above.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-FITC positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine the effect of this compound on intracellular ROS levels.

Materials:

  • Neuronal cells

  • 96-well black plates

  • This compound

  • DCFH-DA (2',7'-dichlorofluorescin diacetate) probe

  • Fluorescence plate reader

Procedure:

  • Seed cells in a 96-well black plate and treat with this compound and the injury-inducing agent.

  • After treatment, wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

Measurement of Pro-inflammatory Cytokines (ELISA)

Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines.

Materials:

  • Microglial cells (e.g., BV2) or neuronal cells

  • 24-well plates

  • This compound

  • LPS (for stimulating microglia)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Seed cells in 24-well plates and treat with this compound followed by stimulation with LPS or another injury-inducing agent.

  • Collect the cell culture supernatant at the end of the incubation period.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

  • Measure the absorbance and calculate the concentration of the cytokine based on a standard curve.

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cell_culture Neuronal Cell Culture (e.g., HT22, PC12, BV2) seeding Cell Seeding (96/24/6-well plates) cell_culture->seeding muscone_pretreatment This compound Pre-treatment seeding->muscone_pretreatment injury_induction Induction of Neuronal Injury (H/R, Glutamate, LPS) muscone_pretreatment->injury_induction viability Cell Viability (MTT/CCK-8) injury_induction->viability apoptosis Apoptosis (Annexin V/PI) injury_induction->apoptosis oxidative_stress Oxidative Stress (ROS/MDA/SOD) injury_induction->oxidative_stress inflammation Inflammation (ELISA) injury_induction->inflammation

Caption: General experimental workflow for evaluating this compound's neuroprotective effects in vitro.

muscone_hmgb1_tlr4_nfkb_pathway cluster_stimulus Cellular Stress cluster_this compound This compound Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome HR_injury Hypoxia/Reoxygenation (H/R) Injury This compound This compound miR142 miR-142-5p This compound->miR142 upregulates neuroprotection Neuroprotection HMGB1 HMGB1 TLR4 TLR4 NFkB NF-κB inflammation_apoptosis Inflammation & Apoptosis

Caption: this compound's modulation of the HMGB1/TLR4/NF-κB signaling pathway.

muscone_glutamate_pathway cluster_stimulus Excitotoxic Stimulus cluster_this compound This compound Intervention cluster_pathway Signaling Cascade glutamate Glutamate This compound This compound NMDA_R NMDA Receptor (NR1) This compound->NMDA_R inhibits Ca_influx Ca2+ Influx This compound->Ca_influx attenuates CaMKII CaMKII ASK1_JNK_p38 ASK1/JNK/p38 Pathway ROS ROS Generation apoptosis Apoptosis

Caption: this compound's protective mechanism against glutamate-induced excitotoxicity.

References

Unveiling the Cellular Mechanisms of Muscone: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based models for investigating the multifaceted mechanism of action of Muscone. This document details the established biological activities of this compound across various cellular systems, presents quantitative data from published studies, and offers detailed protocols for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's cellular effects.

Introduction to this compound's Bioactivity

This compound, the primary active component of musk, has a long history in traditional medicine and is now gaining significant attention in modern pharmacology for its diverse therapeutic potential. Cell-based studies have been instrumental in elucidating its mechanisms, revealing effects that span anti-cancer, neuroprotective, anti-inflammatory, and cardioprotective activities. In vitro models provide a controlled environment to dissect the molecular pathways modulated by this compound, offering valuable insights for drug discovery and development.

Summary of this compound's Effects in Cell-Based Models

This compound has been shown to exert a range of effects on various cell types. The following tables summarize the quantitative data from studies investigating its impact on cell viability, apoptosis, protein and gene expression, and inflammatory responses.

Table 1: Anti-proliferative and Pro-apoptotic Effects of this compound on Cancer Cells
Cell LineCancer TypeAssayConcentrationIncubation TimeResultReference
HepG2Liver CancerCCK-80-80 µM24, 48, 72hDose- and time-dependent decrease in viability[1][2]
MDA-MB-231Breast CancerCCK-8Not specifiedNot specifiedInhibition of proliferation[3]
BT-549Breast CancerCCK-8Not specifiedNot specifiedInhibition of proliferation[3]
AGSGastric CancerNot specified4.2 µM (IC50)48hInhibition of proliferation[4]
HGC-27Gastric CancerNot specified10.06 µM (IC50)48hInhibition of proliferation
SGC-7901Gastric CancerNot specifiedNot specifiedNot specifiedSuppression of biological activity
MGC-803Gastric CancerNot specifiedNot specifiedNot specifiedSuppression of biological activity
Table 2: Neuroprotective Effects of this compound in Cellular Models
Cell ModelInsultAssayConcentrationResultReference
PC12 cellsGlutamateCell ViabilityNot specifiedIncreased cell viability
PC12 cellsGlutamateLDH ReleaseNot specifiedDecreased LDH release
PC12 cellsGlutamateAnnexin V/PINot specifiedDecreased apoptosis
HT22 cellsHypoxia/ReoxygenationCCK-8Not specifiedIncreased cell viability
HT22 cellsHypoxia/ReoxygenationAnnexin V/PINot specifiedDecreased apoptosis
Parkinson's Disease cell modelNot specifiedCCK-8Not specifiedElevated cell viability
Schwann cellsHypoxia (CoCl2)Cell ViabilityNot specifiedEnhanced proliferation
Table 3: Modulation of Protein and Gene Expression by this compound
Cell LineTreatment/InsultTargetMethodResultReference
HepG2This compoundBax, Bcl-2, Caspase-3Western BlotIncreased Bax/Bcl-2 ratio, increased cleaved Caspase-3
HepG2This compoundp-AMPK, p-mTOR, LC3-IIWestern BlotIncreased p-AMPK, LC3-II; Decreased p-mTOR
MDA-MB-231, BT-549This compoundVEGFAELISA, Western Blot, RT-qPCRDecreased secretion and expression
HUVECsThis compound + TCMp-VEGFR2, p-PI3K, p-Akt, p-MAPKWestern BlotDecreased phosphorylation
HT22This compound + H/RTLR4, MyD88, p-IκBα, p-p65Western BlotDecreased expression/phosphorylation
PC12This compound + GlutamateNR1, Bax/Bcl-2, p-CaMKII, p-ASK1, p-JNK, p-p38Western BlotDecreased expression/phosphorylation
Muskrat Prostate Cells30 µmol/L this compoundBcl-2/BaxqRT-PCR, Western BlotIncreased Bcl-2/Bax ratio
Table 4: Anti-inflammatory Effects of this compound in Cell-Based Assays
Cell LineStimulusMeasured Cytokines/MediatorsAssayConcentrationResultReference
BMDMsLPSIL-1β, TNF-α, IL-6ELISA, qRT-PCR, Western Blot1.5, 3, 6 µg/mlDose-dependent decrease
BV2 cellsLPS + IFN-γiNOS, IL-6, IL-1β, Nitric OxideWestern Blot, Nitric Oxide Test Kit0.1, 1 µMDecreased levels
RAW264.7rmHMGB1 or rmHSP60IL-1β, IL-6, TNF-αELISANot specifiedDecreased levels
Schwann cellsHypoxia (CoCl2)IL-1β, TNF-αELISANot specifiedDecreased levels

Experimental Protocols

This section provides detailed, step-by-step protocols for key in vitro assays to study the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol is for assessing the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay, which is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan product.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Dilute the cell suspension to the desired concentration in complete culture medium.

    • Seed 100 µL of the cell suspension per well in a 96-well plate. The optimal seeding density (typically 2,000-10,000 cells/well) should be determined for each cell line.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).

  • CCK-8 Assay:

    • At the end of the incubation period, add 10 µL of CCK-8 reagent to each well. Be careful not to introduce bubbles.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line and conditions.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Cell viability (%) = [(Absorbance of treated group - Absorbance of blank) / (Absorbance of control group - Absorbance of blank)] x 100.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC to identify early apoptotic cells and Propidium Iodide (PI) to identify late apoptotic and necrotic cells.

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in your target cells by treating with this compound for the desired time. Include untreated and vehicle-treated cells as controls.

    • Harvest the cells (including any floating cells in the medium) and transfer to flow cytometry tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with ice-cold PBS, centrifuging after each wash.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

    • Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Western Blotting

This protocol provides a general procedure for detecting specific proteins in cell lysates to assess the effect of this compound on their expression and phosphorylation status.

Materials:

  • Treated and control cells

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein extract).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control (e.g., GAPDH or β-actin).

Quantitative Real-Time PCR (qPCR)

This protocol is for measuring changes in gene expression in response to this compound treatment.

Materials:

  • Treated and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Extract total RNA from treated and control cells using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mixture containing cDNA template, SYBR Green or TaqMan master mix, and forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB).

    • Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a sandwich ELISA for quantifying the concentration of secreted proteins (e.g., cytokines) in cell culture supernatants following this compound treatment.

Materials:

  • Cell culture supernatants from treated and control cells

  • ELISA plate pre-coated with a capture antibody specific for the target protein

  • Detection antibody (biotinylated)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer

  • Standard protein

  • Microplate reader

Procedure:

  • Sample and Standard Preparation:

    • Prepare a standard curve by making serial dilutions of the standard protein.

    • Add 100 µL of standards and cell culture supernatants to the wells of the ELISA plate.

  • Incubation and Detection:

    • Incubate the plate according to the kit manufacturer's instructions (typically 2 hours at room temperature).

    • Wash the wells several times with wash buffer.

    • Add the biotinylated detection antibody and incubate.

    • Wash the wells.

    • Add Streptavidin-HRP and incubate.

    • Wash the wells.

  • Signal Development and Measurement:

    • Add TMB substrate and incubate in the dark until a color develops.

    • Add the stop solution to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of the target protein in the samples by interpolating their absorbance values on the standard curve.

Cell Migration (Scratch) Assay

This assay is used to study the effect of this compound on cell migration.

Materials:

  • Cells that form a monolayer

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer:

    • Seed cells in a 6-well or 12-well plate and grow them until they form a confluent monolayer.

  • Create the Scratch:

    • Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.

  • Treatment and Imaging:

    • Gently wash the cells with PBS to remove dislodged cells.

    • Add fresh medium containing the desired concentration of this compound or vehicle control.

    • Capture images of the scratch at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours).

  • Data Analysis:

    • Measure the width of the scratch at different points for each image.

    • Calculate the percentage of wound closure over time to assess the rate of cell migration.

Intracellular Calcium Measurement

This protocol describes the use of a fluorescent calcium indicator, such as Fluo-4 AM, to measure changes in intracellular calcium levels in response to this compound.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluo-4 AM

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (typically 1-5 µM) in HBSS. Pluronic F-127 can be added to improve dye solubility.

    • Wash the cells with HBSS and then incubate them with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.

  • Wash and De-esterification:

    • Wash the cells with HBSS to remove excess dye.

    • Incubate the cells for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging and Treatment:

    • Mount the cells on a fluorescence microscope.

    • Acquire a baseline fluorescence signal (excitation ~494 nm, emission ~516 nm).

    • Add this compound to the cells and record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence intensity relative to the baseline to determine the effect of this compound on intracellular calcium concentration.

Reactive Oxygen Species (ROS) Measurement

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Treated and control cells

  • DCFH-DA

  • HBSS or serum-free medium

  • Fluorescence microscope, plate reader, or flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with this compound for the desired time. Include appropriate positive and negative controls.

  • Dye Loading:

    • Wash the cells with HBSS.

    • Incubate the cells with DCFH-DA (typically 5-10 µM) in HBSS for 30 minutes at 37°C in the dark.

  • Measurement:

    • Wash the cells with HBSS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader (excitation ~485 nm, emission ~535 nm), or flow cytometer.

  • Data Analysis:

    • Compare the fluorescence intensity of the this compound-treated cells to that of the control cells to determine the effect on ROS production.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a general experimental workflow for its in vitro characterization.

Muscone_Anti_Cancer_Pathways cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction cluster_angiogenesis Angiogenesis Inhibition This compound This compound ER_Stress ER Stress This compound->ER_Stress SESN2 Sestrin-2 This compound->SESN2 VEGFA VEGFA This compound->VEGFA VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits Phosphorylation Bax Bax ER_Stress->Bax Caspase3 Caspase-3 Bax->Caspase3 Bcl2 Bcl-2 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AMPK AMPK SESN2->AMPK mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy VEGFA->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt MAPK MAPK Akt->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis

Caption: this compound's anti-cancer mechanisms.

Muscone_Neuroprotection_Pathway cluster_inflammatory Inflammatory Pathway cluster_calcium Calcium & Oxidative Stress This compound This compound HMGB1 HMGB1 This compound->HMGB1 Ca_Influx Ca2+ Influx This compound->Ca_Influx Insult Neuronal Insult (e.g., H/R, Glutamate) Insult->HMGB1 Insult->Ca_Influx TLR4 TLR4 HMGB1->TLR4 NFkB NF-κB TLR4->NFkB Inflammation Neuroinflammation NFkB->Inflammation ROS ROS Production Ca_Influx->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: this compound's neuroprotective signaling pathways.

Experimental_Workflow start Select Cell Model treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (CCK-8 / MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis migration Migration Assay (Scratch Assay) treatment->migration molecular Molecular Analysis treatment->molecular pathway Pathway Identification viability->pathway apoptosis->pathway migration->pathway protein Protein Level (Western Blot, ELISA) molecular->protein gene Gene Expression (qPCR) molecular->gene protein->pathway gene->pathway conclusion Conclusion on Mechanism of Action pathway->conclusion

Caption: General experimental workflow.

References

Application Notes and Protocols: Synthesis of Muscone Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of modern and classical techniques for the synthesis of muscone and its analogues. Detailed experimental protocols for key methodologies are included, along with comparative data to aid in the selection of the most suitable synthetic route.

Introduction

This compound (3-methylcyclopentadecan-1-one) is a macrocyclic ketone and the primary odorous component of natural musk, a substance highly valued in the fragrance industry. Due to the protected status of the musk deer, the natural source of this compound, synthetic routes to this compound and its analogues are of significant commercial and research interest. The key challenges in synthesizing these 15-membered macrocycles are overcoming the entropic barrier to ring formation and controlling the stereochemistry of the methyl group. This document outlines several successful strategies to achieve these goals.

Key Synthetic Strategies

Several key strategies have been developed for the synthesis of this compound and its analogues. These can be broadly categorized as:

  • Ring-Closing Metathesis (RCM): A powerful and versatile method that has become a cornerstone of modern macrocycle synthesis.

  • Classical Macrocyclization Reactions: Including the Ruzicka large-ring synthesis and acyloin condensation, which are of historical and practical significance.

  • Ring Expansion Strategies: Methods that build upon smaller, more readily available cyclic precursors.

  • Chemoenzymatic and Biotransformation Approaches: Utilizing enzymes to achieve high selectivity and sustainability.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a highly effective method for the synthesis of macrocyclic musks due to its functional group tolerance and the availability of efficient catalysts.[1] This approach typically involves the cyclization of a linear diene precursor.

General Workflow for RCM-based this compound Synthesis

RCM_Workflow Start Chiral Precursor (e.g., (R)-(+)-Citronellal) Step1 Chain Elongation & Functional Group Manipulation Start->Step1 Diene Acyclic Diene Precursor Step1->Diene RCM Ring-Closing Metathesis (Grubbs' or Schrock's Catalyst) Diene->RCM Cyclic_Product Unsaturated Macrocycle RCM->Cyclic_Product Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) Cyclic_Product->Hydrogenation This compound (R)-(-)-Muscone Hydrogenation->this compound

Caption: General workflow for the synthesis of (R)-(-)-Muscone via Ring-Closing Metathesis.

Experimental Protocol: RCM Synthesis of (R)-(-)-Muscone from (+)-Citronellal

This protocol is based on a reported synthesis of (R)-(-)-Muscone.[2][3]

Step 1: Preparation of the Acyclic Diene Precursor

The synthesis of the acyclic diene precursor from (R)-(+)-citronellal involves several steps, including a Grignard reaction, protection of the resulting alcohol, ozonolysis, and a Wittig reaction to install the terminal double bond.[4]

Step 2: Ring-Closing Metathesis

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the acyclic diene precursor (1 equivalent) in dry, degassed dichloromethane (CH2Cl2) to a concentration of approximately 5 mM.[1]

  • Add a solution of a ruthenium-based catalyst, such as Grubbs' first or second-generation catalyst (e.g., 5 mol%), in dry, degassed CH2Cl2.

  • Heat the reaction mixture to reflux (around 45 °C) for 21-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the unsaturated macrocycle.

Step 3: Catalytic Hydrogenation

  • Dissolve the purified unsaturated macrocycle in a suitable solvent such as methanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for 3-4 hours at room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain pure (R)-(-)-Muscone.

Data Presentation: Comparison of RCM-based Syntheses
Starting MaterialCatalystYield of RCM StepOverall YieldReference
(R)-(+)-Citronellal derivativeBis(tricyclohexylphosphine)benzylideneruthenium dichloride78%Not specified
(R)-3-tert-butoxycarbonyl-2-methylpropanoic acid derivativeGrubbs' CatalystNot specifiedNot specified
Diene from oleic acidStewart-Grubbs catalyst57% (batch, 5 days)Not specified
Diene from oleic acidStewart-Grubbs catalyst32% (continuous flow, 5 min)Not specified

Classical Macrocyclization Methods

Before the advent of modern catalytic methods, several classical techniques were developed for the synthesis of macrocyclic ketones.

Ruzicka Large-Ring Synthesis

This method involves the pyrolysis of thorium or cerium salts of long-chain dicarboxylic acids to form macrocyclic ketones. While historically significant, this method often requires high temperatures and can result in low yields.

Ziegler-Ruggli High Dilution Principle

To favor intramolecular cyclization over intermolecular polymerization, the Ziegler-Ruggli high dilution principle is employed. This involves carrying out the reaction at very low reactant concentrations (typically <0.01 M), often by the slow addition of the precursor to a large volume of solvent. This principle is fundamental to many macrocyclization techniques.

Acyloin Condensation

Acyloin condensation involves the reductive coupling of dicarboxylic esters using metallic sodium to form an α-hydroxy ketone (an acyloin), which can then be reduced to the corresponding ketone. This method avoids the need for high dilution as the reaction occurs on the surface of the sodium metal.

Ring Expansion Strategies

Ring expansion methods provide an alternative route to macrocycles, starting from smaller, more readily available cyclic ketones like cyclododecanone. These methods can involve a variety of chemical transformations to insert carbons into the ring.

General Workflow for a Two-Carbon Ring Expansion

Ring_Expansion Start Cyclic Ketone (e.g., Cyclododecanone) Step1 Vinylation (e.g., Vinylmagnesium bromide) Start->Step1 Vinyl_Alcohol 1-Vinylcycloalkanol Step1->Vinyl_Alcohol Step2 Thermal 1,3-C Shift (High Temperature, Gas Phase) Vinyl_Alcohol->Step2 Expanded_Ketone Ring-Expanded Ketone (+2 Carbons) Step2->Expanded_Ketone Repeat Repeatable for further expansion Expanded_Ketone->Repeat

Caption: A repeatable two-carbon ring expansion strategy for macrocyclic ketones.

Experimental Protocol: Two-Carbon Ring Expansion of a Cyclic Ketone

This protocol describes a general method for a repeatable two-carbon ring expansion.

  • Vinylation: To a solution of the starting cyclic ketone in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C, add a solution of a vinyl organometallic reagent (e.g., vinylmagnesium bromide) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting 1-vinylcycloalkanol by column chromatography.

  • Thermal Rearrangement: The 1-vinylcycloalkanol is subjected to a thermal 1,3-C shift rearrangement in the gas phase under dynamic conditions in a flow reactor system at high temperatures to yield the ring-expanded ketone. The resulting ketone can be used as the starting material for a subsequent two-carbon ring expansion.

Chemoenzymatic and Biotransformation Approaches

The use of enzymes in the synthesis of this compound analogues offers several advantages, including high selectivity, mild reaction conditions, and improved sustainability. Lipases are particularly useful for catalyzing macrocyclization through transesterification.

General Workflow for Chemoenzymatic Synthesis of a Macrocyclic Lactone

Chemoenzymatic_Workflow Start ω-Hydroxy Fatty Acid Step1 Enzymatic Macrolactonization (e.g., Immobilized Lipase) Start->Step1 Lactone Macrocyclic Lactone Step1->Lactone

Caption: Chemoenzymatic synthesis of a macrocyclic lactone using a lipase.

Experimental Protocol: Lipase-Catalyzed Macrolactonization

This protocol describes a general procedure for the enzymatic synthesis of macrocyclic lactones, which are structurally related to this compound.

  • To a round-bottom flask, add the ω-hydroxy fatty acid and anhydrous toluene to achieve a dilute solution (e.g., 0.01 M).

  • Add activated molecular sieves to the flask to remove traces of water.

  • Add an immobilized lipase (e.g., 10% by weight of the substrate).

  • Heat the reaction mixture with stirring at a temperature optimized for the specific lipase (e.g., 60-80 °C).

  • Monitor the formation of the macrocyclic lactone using TLC or GC-MS. The reaction may take 24-72 hours.

  • After the reaction is complete, filter off the immobilized enzyme.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired macrocyclic lactone.

More advanced biotransformation methods involve gene-edited yeast to produce this compound in vitro from simpler precursors. These methods often involve a cascade of enzymatic reactions, including hydroxylation and subsequent cyclization.

Conclusion

The synthesis of this compound and its analogues has evolved significantly from classical high-temperature reactions to highly efficient and selective modern catalytic and enzymatic methods. Ring-closing metathesis stands out as a particularly powerful tool, offering high yields and functional group tolerance. Ring expansion strategies provide a valuable alternative, while chemoenzymatic and biotransformation approaches are paving the way for more sustainable production methods. The choice of synthetic strategy will depend on factors such as the desired scale, stereochemical requirements, and the availability of starting materials.

References

Application Notes and Protocols for Borneol and Muscone Co-administration in Brain Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the synergistic effects of borneol and muscone to enhance drug delivery to the brain. The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing experiments for brain-targeting drug delivery systems.

Introduction

The blood-brain barrier (BBB) represents a significant obstacle in the treatment of central nervous system (CNS) diseases, limiting the entry of most therapeutic agents into the brain.[1][2][3] Borneol and this compound, both traditional Chinese medicine components, have been identified as potent enhancers of BBB permeability.[4][5] Co-administration of these two compounds has been shown to synergistically increase the brain uptake of various drugs, offering a promising strategy for targeted CNS drug delivery.

Borneol , a bicyclic monoterpene, is known to transiently and reversibly open the BBB. Its mechanisms of action include the modulation of tight junction proteins, inhibition of efflux transporters like P-glycoprotein (P-gp), and enhancement of vasodilatory neurotransmitters.

This compound , the primary active component of musk, also contributes to increased BBB permeability. It has been shown to protect against cerebral ischemia and enhance the distribution of drugs in brain tissue by opening the BBB, potentially through the inhibition of P-gp and matrix metalloproteinase-9 (MMP-9), and by relaxing tight junctions.

This document outlines the mechanisms of action, presents quantitative data from relevant studies, provides detailed experimental protocols, and visualizes key pathways and workflows.

Mechanisms of Action

The co-administration of borneol and this compound enhances brain drug delivery through a multi-faceted approach primarily targeting the integrity and function of the BBB.

  • Modulation of Tight Junctions: Borneol and this compound can disrupt the integrity of tight junctions between brain endothelial cells. This is achieved by down-regulating the expression of key tight junction proteins such as Zonula occludens-1 (ZO-1), occludin, and claudin-5. This disruption is a reversible process, allowing for a transient increase in paracellular transport across the BBB.

  • Inhibition of Efflux Pumps: Both compounds have been shown to inhibit the function of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which are responsible for effluxing a wide range of drugs from the brain back into the bloodstream. By inhibiting these pumps, borneol and this compound increase the intracellular concentration of co-administered drugs in the brain endothelial cells and facilitate their transport into the brain parenchyma.

  • Increased Cell Membrane Fluidity: Studies have indicated that borneol and this compound can increase the fluidity of the cell membranes of brain endothelial cells. This alteration in membrane properties can enhance the transcellular transport of lipophilic drugs.

  • Synergistic Neuroprotection: Beyond enhancing drug delivery, borneol and this compound exhibit cooperative protective effects on cerebrovascular integrity. They can reduce cerebral infarct volume and cerebrovascular leakage by inhibiting reactive oxygen species (ROS) accumulation and inflammatory responses. Specifically, they cooperatively protect the BBB by blocking the IL-1β-mediated cAMP/CREB/claudin-5 signaling cascade.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the enhanced brain delivery and BBB permeability facilitated by borneol and this compound.

Table 1: Enhancement of Drug Transport Across In Vitro BBB Models

DrugIn Vitro ModelEnhancer(s)Concentration(s)Increase in Apparent Permeability Coefficient (Papp)Reference
GeniposideHNEC monolayerBorneol27.8, 55.6, 111.2 µg/mLDose-dependent increase
GeniposideHNEC monolayerThis compound4.17, 8.34, 16.68 µg/mLDose-dependent increase
GeniposideHNEC monolayerBorneol + this compound27.8/4.17, 55.6/8.34, 111.2/16.68 µg/mLSignificant synergistic increase
GeniposideMDCK cellsBorneolNot specifiedSignificant increase
GeniposideMDCK cellsThis compoundNot specifiedSignificant increase
GeniposideMDCK-MDR1 cellsBorneolNot specifiedSignificant increase
GeniposideMDCK-MDR1 cellsThis compoundNot specifiedSignificant increase

Table 2: In Vivo Brain Targeting Efficiency

Drug/NanocarrierAnimal ModelEnhancer(s)Administration RouteFold Increase in Brain Concentration (Compared to Control)Reference
TetramethylpyrazineRatBorneolIntragastric~2-fold (AUC)
NimodipineRatBorneolIntragastric~2.5-fold (AUC)
GastrodinMouseBorneolOral~1.5-fold (Brain/Plasma ratio)
Doxorubicin-loaded NanoliposomesRatBorneolIntravenousSignificant increase in cortex and hippocampus
CisplatinC6 glioma ratBorneolNot specified2.16-fold (35 mg/kg), 1.18-fold (140 mg/kg) (AUC)

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the brain-targeting effects of borneol and this compound co-administration.

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

Objective: To assess the effect of borneol and this compound on the permeability of a co-administered drug across an in vitro BBB model (e.g., bEnd.3 cells, Caco-2 cells, or primary brain endothelial cells).

Materials:

  • In vitro BBB cell model (e.g., bEnd.3 cells)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium and supplements

  • Test drug, Borneol, this compound

  • Lucifer yellow (paracellular marker)

  • Transepithelial Electrical Resistance (TEER) meter

  • Analytical instrument for drug quantification (e.g., HPLC, LC-MS/MS)

Procedure:

  • Cell Seeding: Seed the brain endothelial cells onto the apical side of the Transwell® inserts at a suitable density and culture until a confluent monolayer is formed, characterized by a stable and high TEER value (e.g., >150 Ω·cm²).

  • TEER Measurement: Measure the initial TEER of the cell monolayers to ensure barrier integrity.

  • Treatment:

    • Prepare solutions of the test drug alone (control), and the test drug in combination with varying concentrations of borneol and/or this compound in transport buffer (e.g., HBSS).

    • Replace the medium in the apical chamber with the treatment solutions.

    • Add fresh transport buffer to the basolateral chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh transport buffer.

  • Paracellular Marker: At the end of the experiment, add Lucifer yellow to the apical chamber and incubate for 1 hour. Measure its concentration in the basolateral chamber to assess the integrity of the paracellular pathway.

  • Drug Quantification: Analyze the concentration of the test drug in the collected samples using a validated analytical method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial drug concentration in the apical chamber.

  • Final TEER Measurement: Measure the TEER of the monolayers after the experiment to assess any irreversible damage to the barrier.

Protocol 2: In Vivo Brain Pharmacokinetic Study

Objective: To determine the effect of borneol and this compound co-administration on the brain distribution of a drug in an animal model (e.g., rats or mice).

Materials:

  • Animal model (e.g., Sprague-Dawley rats)

  • Test drug, Borneol, this compound

  • Administration vehicles (e.g., saline, PEG400)

  • Anesthesia

  • Surgical tools for brain tissue collection

  • Homogenizer

  • Analytical instrument for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Grouping: Divide the animals into groups: Control (drug alone), Drug + Borneol, Drug + this compound, and Drug + Borneol + this compound.

  • Administration: Administer the formulations to the animals via the desired route (e.g., intravenous, oral gavage).

  • Blood and Brain Collection: At predetermined time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours), anesthetize the animals and collect blood samples via cardiac puncture. Subsequently, perfuse the animals with saline to remove blood from the brain and then collect the whole brain or specific brain regions.

  • Sample Preparation:

    • Plasma: Centrifuge the blood samples to obtain plasma.

    • Brain Tissue: Weigh the brain tissue and homogenize it in a suitable buffer.

  • Drug Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the drug from the plasma and brain homogenates.

  • Drug Quantification: Analyze the drug concentration in the processed samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters for both plasma and brain, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

  • Brain Targeting Efficiency: Calculate the brain-to-plasma concentration ratio (Cb/Cp) and the drug targeting index (DTI) to evaluate the brain-targeting efficiency.

Protocol 3: Western Blot Analysis of Tight Junction Proteins

Objective: To investigate the effect of borneol and this compound on the expression of tight junction proteins in brain endothelial cells.

Materials:

  • Brain endothelial cells (e.g., bEnd.3)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against ZO-1, occludin, claudin-5, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture the brain endothelial cells and treat them with borneol, this compound, or their combination for a specified duration.

  • Protein Extraction: Lyse the cells with lysis buffer and collect the total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative expression levels of the tight junction proteins.

Visualizations

Signaling Pathways

cluster_borneol Borneol cluster_this compound This compound cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_outcome Outcome borneol Borneol tj Tight Junctions (ZO-1, Occludin, Claudin-5) borneol->tj Down-regulates efflux Efflux Pumps (P-glycoprotein) borneol->efflux Inhibits membrane Cell Membrane borneol->membrane Increases Fluidity This compound This compound This compound->tj Down-regulates This compound->efflux Inhibits creb CREB This compound->creb Activates permeability Increased BBB Permeability tj->permeability efflux->permeability membrane->permeability claudin5 Claudin-5 Transcription creb->claudin5 Promotes claudin5->tj Strengthens delivery Enhanced Brain Drug Delivery permeability->delivery

Caption: Signaling pathways of Borneol and this compound on the BBB.

Experimental Workflow

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis cluster_outcome Conclusion cell_culture 1. BBB Cell Model Culture (e.g., bEnd.3 cells) permeability_assay 2. Permeability Assay (TEER, Papp) cell_culture->permeability_assay western_blot 3. Western Blot (Tight Junction Proteins) cell_culture->western_blot data_analysis 7. Data Analysis & Interpretation permeability_assay->data_analysis western_blot->data_analysis animal_model 4. Animal Model (Rats/Mice) pk_study 5. Pharmacokinetic Study (Brain & Plasma) animal_model->pk_study brain_dist 6. Brain Distribution (Targeting Efficiency) pk_study->brain_dist brain_dist->data_analysis conclusion 8. Assessment of Brain Targeting Efficacy data_analysis->conclusion

Caption: Experimental workflow for evaluating brain targeting.

Conclusion

The co-administration of borneol and this compound presents a compelling strategy to overcome the challenges posed by the blood-brain barrier. Their synergistic actions on tight junctions, efflux pumps, and cell membrane fluidity lead to a significant enhancement in the brain uptake of co-administered drugs. The provided protocols and data serve as a valuable resource for researchers aiming to harness this combination for the development of effective CNS therapies. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these promising preclinical findings into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Muscone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of Muscone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis of this valuable macrocyclic musk.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The main hurdles in synthesizing this compound on a large scale are twofold: the construction of the 15-membered macrocyclic ring and the stereoselective introduction of the methyl group at the C-3 position to obtain the desired (R)-enantiomer, which is the most odoriferous.[1] Macrocyclization reactions are often plagued by low yields due to competing intermolecular polymerization.[2] Achieving high enantioselectivity for the chiral center is also a significant challenge.[1]

Q2: Which synthetic routes are most promising for industrial-scale this compound production?

A2: Several synthetic strategies have been developed, with the most prominent being ring-closing metathesis (RCM), intramolecular aldol condensation, and acyloin condensation.[1][3] Each method has its advantages and disadvantages in terms of cost, yield, and stereocontrol. The choice of route often depends on the availability of starting materials, catalyst costs, and the desired purity of the final product.

Q3: Why is high dilution necessary for macrocyclization reactions in this compound synthesis?

A3: High dilution conditions (typically 0.001 M to 0.05 M) are crucial in macrocyclization to favor the intramolecular reaction (ring formation) over the intermolecular reaction (polymerization). At high concentrations, the probability of two different molecules reacting with each other increases, leading to the formation of linear oligomers and polymers instead of the desired cyclic this compound precursor.

Q4: How can I purify synthetic this compound effectively on a large scale?

A4: Purification of crude this compound typically involves a combination of techniques. Recrystallization is a common method to remove impurities. For challenging separations, column chromatography using silica gel is often employed. The choice of solvent and chromatographic conditions is critical for achieving high purity.

Troubleshooting Guides

Low Yield in Ring-Closing Metathesis (RCM)

Problem: My RCM reaction to form the this compound precursor is giving a low yield.

Potential Cause Troubleshooting Solution
Catalyst Inactivity/Decomposition Ensure the ruthenium catalyst is handled under an inert atmosphere (argon or nitrogen) as it is sensitive to air and moisture. Use freshly purified and degassed solvents.
High Reaction Concentration Perform the reaction under high dilution conditions (0.001 M - 0.05 M) to minimize the formation of dimers and oligomers. Consider slow addition of the diene substrate to the reaction mixture using a syringe pump.
Inappropriate Catalyst Choice For substrates containing heteroatoms or those that are sterically hindered, second or third-generation Grubbs catalysts or Hoveyda-Grubbs catalysts may provide better yields.
Suboptimal Temperature While many RCM reactions proceed at room temperature, for macrocyclization, heating (e.g., refluxing in toluene) may be necessary to drive the reaction to completion.
Formation of Isomers Unwanted isomerization of the double bond can occur due to the formation of ruthenium hydride species. Adding a hydride scavenger can sometimes suppress this side reaction.
Poor Enantioselectivity in Asymmetric Synthesis

Problem: The enantiomeric excess (ee) of my (R)-Muscone is low.

Potential Cause Troubleshooting Solution
Ineffective Chiral Catalyst/Ligand The choice of chiral ligand is crucial. Screen different chiral ligands to find the one that provides the best enantioselectivity for your specific substrate. For example, in enantioselective aldol condensation, different β-amino alcohols can be tested as precursors for the chiral base.
Incorrect Catalyst Loading The ratio of catalyst to substrate can significantly impact enantioselectivity. Optimize the catalyst loading to maximize the ee.
Suboptimal Reaction Temperature Enantioselective reactions are often temperature-sensitive. Lowering the reaction temperature can sometimes improve the enantiomeric excess.
Racemization The product may be racemizing under the reaction or workup conditions. Check the stability of the chiral center under the employed conditions and consider milder workup procedures.
Byproduct Formation

Problem: My reaction is producing significant amounts of byproducts.

Byproduct Synthetic Step Troubleshooting Solution
Isopulegol Grignard reaction with (R)-(+)-citronellalThis byproduct forms via a carbonyl-ene cyclization. To minimize its formation, ensure the Grignard reagent is added slowly at a low temperature to the citronellal solution. Using freshly prepared Grignard reagent is also recommended.
Dimers and Oligomers Ring-Closing Metathesis (RCM)As mentioned in the low yield section, maintain high dilution and consider slow addition of the substrate.
Products from Intermolecular Aldol Condensation Intramolecular Aldol CondensationEnsure high dilution conditions to favor the intramolecular pathway.

Data Presentation

Table 1: Comparison of Catalysts for Enantioselective Aldol Condensation of a Macrocyclic Diketone

Catalyst Precursor (β-amino alcohol)Ligand StructureEnantiomeric Excess (ee) of (S)-enone (%)
(+)-Ephedrine30
(+)-N-Methylephedrine53
(+)-N-MethylpseudoephedrineLower than N-methylephedrine

Note: The (S)-enone is a precursor to (R)-Muscone.

Table 2: Effect of Reagent Quantity on Enantioselectivity

ReagentEquivalentsEnantiomeric Excess (ee) (%)
Na-alkoxide of (+)-N-methylephedrine256
Na-alkoxide of (+)-N-methylephedrine464
Na-alkoxide of (+)-N-methylephedrine876

Experimental Protocols

Detailed Methodology: Ring-Closing Metathesis for this compound Precursor Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: All glassware must be oven-dried and cooled under an inert atmosphere (argon or nitrogen). The solvent (e.g., dichloromethane or toluene) must be anhydrous and thoroughly degassed by sparging with an inert gas for at least 30 minutes. The diene precursor to this compound must be purified and dried.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the solvent to achieve a high dilution of the substrate (e.g., a final concentration of 0.01 M).

  • Heating: Heat the solvent to the desired reaction temperature (e.g., reflux for toluene).

  • Catalyst Addition: Add the Grubbs catalyst (e.g., 2nd generation, 1-5 mol%) to the hot solvent.

  • Substrate Addition: Dissolve the diene precursor in a small amount of the degassed solvent and add it slowly to the reaction mixture over several hours using a syringe pump. This slow addition is critical to maintain high dilution and minimize the formation of dimers and oligomers.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to remove the ruthenium catalyst and any byproducts.

Visualizations

Experimental_Workflow_RCM cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Dry Glassware & Reagents Degas Degas Solvent Setup High Dilution Setup Degas->Setup Heat Heat Solvent Setup->Heat Add_Cat Add Catalyst Heat->Add_Cat Add_Sub Slow Substrate Addition Add_Cat->Add_Sub Monitor Monitor Reaction (TLC/GC) Add_Sub->Monitor Workup Solvent Removal Monitor->Workup Purify Column Chromatography Workup->Purify Product Purified this compound Precursor Purify->Product

Caption: Experimental workflow for Ring-Closing Metathesis (RCM).

Troubleshooting_Logic cluster_RCM RCM Troubleshooting cluster_Aldol Aldol Troubleshooting Start Low Yield in this compound Synthesis Q1 Which reaction step is problematic? Start->Q1 A1_RCM Ring-Closing Metathesis (RCM) Q1->A1_RCM A1_Aldol Intramolecular Aldol Condensation Q1->A1_Aldol A1_Other Other (e.g., Grignard) Q1->A1_Other RCM_Q1 Check Catalyst Activity A1_RCM->RCM_Q1 Aldol_Q1 Check Base Strength/Concentration A1_Aldol->Aldol_Q1 RCM_Q2 Verify High Dilution RCM_Q1->RCM_Q2 RCM_Q3 Optimize Temperature RCM_Q2->RCM_Q3 Aldol_Q2 Ensure High Dilution Aldol_Q1->Aldol_Q2 Aldol_Q3 Control Temperature Aldol_Q2->Aldol_Q3

Caption: Logical troubleshooting flow for low yield issues.

References

Technical Support Center: Enantioselective Muscone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of Muscone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the enantioselective synthesis of (R)-Muscone?

A1: The primary challenges in the enantioselective synthesis of (R)-Muscone are twofold: the construction of the 15-membered macrocyclic ring and the stereoselective introduction of the chiral methyl group at the C3 position.[1] Many synthetic routes grapple with issues of low yield, competing side reactions such as polymerization, and achieving high enantiomeric excess (ee).[2]

Q2: Which enantioselective synthesis routes for this compound have shown high yields and enantioselectivity?

A2: Several promising routes have been developed. Notably, the asymmetrically catalyzed macrocyclization of an ω-alkynal has demonstrated an impressive overall yield of 48% with a key step proceeding at 92% ee.[3] Another effective method is the intramolecular aldol addition/dehydration of a macrocyclic diketone, which can achieve up to 76% ee.[4][5] Ring-closing metathesis (RCM) is also a widely employed and effective strategy.

Q3: How can I improve the enantiomeric excess (ee) of my reaction?

A3: Improving enantiomeric excess often involves careful optimization of reaction conditions. Key factors to consider include the choice of chiral catalyst or ligand, reaction temperature, solvent, and the purity of your reagents. For instance, in asymmetric conjugate addition reactions, switching from Cu(OTf)₂ in toluene to a copper carboxylate in solvents like Et₂O, THF, or EtOAc can dramatically improve enantioselectivity.

Q4: Are there any chemo-enzymatic methods for synthesizing enantiopure this compound?

A4: Yes, a chemo-enzymatic approach utilizing lipase-catalyzed hydrolysis has been successfully employed. This method involves the hydrolysis of a meso-diacetate by Pseudomonas fluorescens lipase to yield the (R)-enantiomer with high optical purity, which is then converted to (–)-muscone.

Troubleshooting Guides

Intramolecular Aldol Addition/Dehydration of a Macrocyclic Diketone

Problem: Low yield of the desired bicyclic enone.

  • Possible Cause: Incomplete reaction or side reactions. The macrocyclic diketone can be unreactive.

  • Solution: Ensure stringent anhydrous conditions. High temperatures and prolonged reaction times may be necessary. For example, refluxing in ethanol with KOH has been used for full conversion. The choice of base and solvent is critical and may require screening.

Problem: Low enantiomeric excess (ee).

  • Possible Cause: The chiral auxiliary or catalyst is not providing adequate stereocontrol.

  • Solution: The choice of the chiral amino alcohol is crucial. For example, sodium N-methylephedrate has been shown to be effective. The stoichiometry of the chiral reagent can also significantly impact the ee; increasing the equivalents of the sodium alkoxide has been shown to improve enantioselectivity.

Asymmetrically Catalyzed Macrocyclization of an ω-Alkynal

Problem: Low yield in the macrocyclization step.

  • Possible Cause: Intermolecular side reactions competing with the desired intramolecular cyclization.

  • Solution: High dilution conditions are often necessary to favor the intramolecular reaction pathway. Slowly adding the substrate to the reaction mixture can also help maintain a low concentration.

Problem: Low enantioselectivity in the formation of the cyclic allyl alcohol.

  • Possible Cause: The chiral catalyst is not optimal for the substrate.

  • Solution: The choice of the chiral ligand is critical. (1S)-(+)-DAIB has been used successfully in this reaction. Ensure the catalyst is of high purity and the reaction is run under an inert atmosphere to prevent catalyst deactivation.

Ring-Closing Metathesis (RCM)

Problem: Formation of oligomers or polymers instead of the desired macrocycle.

  • Possible Cause: The concentration of the diene precursor is too high, favoring intermolecular reactions.

  • Solution: Perform the reaction under high dilution conditions. The slow addition of the substrate to the catalyst solution is a common strategy to maintain low concentrations and promote intramolecular cyclization.

Problem: Low E/Z selectivity of the resulting cycloalkene.

  • Possible Cause: The catalyst and reaction conditions favor the formation of a mixture of isomers.

  • Solution: The choice of RCM catalyst can influence the stereochemical outcome. Ruthenium N-heterocyclic carbene (NHC) catalysts often favor the formation of the more stable E-isomer in macrocycles.

Quantitative Data Summary

Synthesis MethodKey Reagents/CatalystsReported YieldReported Enantiomeric Excess (ee)Reference(s)
Intramolecular Aldol Addition/DehydrationSodium N-methylephedrate95% (isolated)Up to 76%
Asymmetrically Catalyzed Macrocyclization(1S)-(+)-DAIB, Dicyclohexylborane, Diethylzinc48% (overall)92% (for cyclic allyl alcohol)
Asymmetric Methylation via Enol EstersChiral phosphite ligand, Cu(OTf)₂53%79%
Ring-Closing Metathesis (from (+)-Citronellal)Grubbs II catalyst78% (for RCM step)Enantiomerically pure starting material

Experimental Protocols

Key Experiment 1: Enantioselective Intramolecular Aldol Addition/Dehydration

This protocol is based on the synthesis of (S)-14-Methyl-bicyclo[9.4.0]pentadeca-1(11),12-dien-15-one, a precursor to (R)-Muscone.

Materials:

  • (+)-N-methylephedrine

  • Sodium hydride (60 wt% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Macrocyclic diketone (cyclopentadeca-1,8-dione)

  • 2N HCl solution

Procedure:

  • Prepare the sodium N-methylephedrate solution by adding NaH (16 mmol) to a solution of (+)-N-methylephedrine (16 mmol) in anhydrous THF.

  • Stir the mixture at reflux for 30 minutes.

  • Cool the solution to room temperature and add the macrocyclic diketone (4 mmol).

  • Stir the reaction mixture and monitor its progress by GC analysis.

  • Upon completion, quench the reaction by adding 2N HCl solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired enone.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Key Experiment 2: Ring-Closing Metathesis for this compound Synthesis

This protocol outlines the synthesis of the cyclic precursor to (R)-Muscone from an acyclic diolefinic substrate derived from (+)-citronellal.

Materials:

  • Acyclic diolefinic ketone precursor

  • Bis(tricyclohexylphosphine)benzylideneruthenium dichloride (Grubbs I catalyst)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • Dissolve the acyclic diolefinic ketone in anhydrous and degassed CH₂Cl₂ under an inert atmosphere.

  • Add the Grubbs I catalyst to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture and purify by chromatography to isolate the cyclic enone.

  • Dissolve the purified cyclic enone in a suitable solvent such as ethanol.

  • Add a catalytic amount of Pd/C.

  • Subject the mixture to hydrogenation with H₂ gas until the reaction is complete.

  • Filter the catalyst and concentrate the solvent to obtain (R)-Muscone.

Visualizations

experimental_workflow_aldol cluster_prep Catalyst Preparation cluster_reaction Enantioselective Aldol Reaction N_methylephedrine N-Methylephedrine THF_reflux Anhydrous THF, Reflux N_methylephedrine->THF_reflux NaH NaH NaH->THF_reflux Na_alkoxide Sodium N-methylephedrate Solution THF_reflux->Na_alkoxide Reaction_mixture Reaction at RT Na_alkoxide->Reaction_mixture Na_alkoxide->Reaction_mixture Diketone Macrocyclic Diketone Diketone->Reaction_mixture Quench Quench with 2N HCl Reaction_mixture->Quench Product Bicyclic Enone Precursor Quench->Product

Caption: Workflow for Enantioselective Intramolecular Aldol Synthesis.

logical_relationship_rcm Title Improving Yield in RCM for this compound High_Yield High Yield of Macrocycle High_Dilution High Dilution High_Dilution->High_Yield Slow_Addition Slow Substrate Addition Slow_Addition->High_Yield Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->High_Yield Grubbs_Catalyst Appropriate Grubbs Catalyst Grubbs_Catalyst->High_Yield Catalyst_Purity High Catalyst Purity Catalyst_Purity->High_Yield

References

Technical Support Center: Overcoming Muscone Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of Muscone in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water and common organic solvents?

A1: this compound is a hydrophobic molecule and is very slightly soluble in water.[1] Its solubility in aqueous solutions is reported to be approximately 0.21 µg/mL.[2] However, it is miscible with alcohol and soluble in oils.[1][3]

Q2: What are the primary methods to enhance the aqueous solubility of this compound?

A2: The primary methods for increasing the aqueous solubility of this compound involve the use of formulation technologies such as:

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can significantly increase its aqueous solubility.

  • Liposomes: Incorporating this compound into the lipid bilayer of liposomes can facilitate its dispersion in aqueous media.

  • Nanoparticles: Formulating this compound into polymeric nanoparticles can improve its solubility and bioavailability.

Q3: How much can the solubility of this compound be increased using these methods?

A3: The solubility enhancement depends on the chosen method and formulation parameters. For instance, encapsulation of this compound in γ-cyclodextrin metal-organic frameworks (CD-MOFs) has been shown to increase its water solubility by 24-fold, from 0.21 µg/mL to 5.1 µg/mL.[2]

Troubleshooting Guides

Issue 1: this compound is not dissolving in my aqueous buffer.

Possible Cause: High hydrophobicity of the this compound molecule.

Troubleshooting Steps:

  • Initial Dissolution in an Organic Solvent: Dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO before adding it to the aqueous buffer.

  • Use of Co-solvents: Employ a co-solvent system, such as a mixture of water and ethanol or polyethylene glycol (PEG), to increase the solubility.

  • pH Adjustment: If the experimental conditions allow, adjusting the pH of the aqueous solution might slightly improve solubility, although this compound itself does not have ionizable groups.

  • Heating and Agitation: Gently heating the solution while stirring can help to increase the rate of dissolution. However, the stability of this compound at elevated temperatures should be considered.

  • Formulation Approaches: If the above methods are insufficient or not suitable for your application, consider using solubilization technologies like cyclodextrins, liposomes, or nanoparticles.

Issue 2: Low encapsulation efficiency of this compound in liposomes.

Possible Cause: Suboptimal formulation or process parameters.

Troubleshooting Steps:

  • Optimize Drug-to-Lipid Ratio: Systematically vary the ratio of this compound to lipid to find the optimal loading capacity. Exceeding the saturation limit of the lipid bilayer will result in low encapsulation efficiency.

  • Choice of Lipids: The selection of phospholipids and the inclusion of cholesterol can impact the stability and loading capacity of the liposomes.

  • Hydration Temperature: Ensure that the hydration of the lipid film is performed above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation.

  • Method of Preparation: Different preparation methods (e.g., thin-film hydration, reverse-phase evaporation, ethanol injection) can yield different encapsulation efficiencies. Experiment with different techniques to find the most suitable one for this compound.

  • Separation of Free Drug: Ensure that the method used to separate the unencapsulated this compound from the liposomes (e.g., dialysis, size exclusion chromatography) is efficient and does not disrupt the vesicles.

Issue 3: Aggregation of this compound-loaded nanoparticles during formulation.

Possible Cause: Instability of the nanoparticle suspension.

Troubleshooting Steps:

  • Use of Stabilizers: Incorporate suitable stabilizers, such as surfactants (e.g., Polysorbate 80) or polymers (e.g., PEG), into the formulation to prevent particle aggregation through steric or electrostatic repulsion.

  • Control of pH and Ionic Strength: The pH and ionic strength of the dispersion medium can significantly affect the surface charge and stability of the nanoparticles. Optimize these parameters to maintain a stable suspension.

  • Lyophilization with Cryoprotectants: If the nanoparticles are to be stored as a dry powder, use cryoprotectants (e.g., sucrose, trehalose) during lyophilization to prevent aggregation upon reconstitution.

  • Sonication: Use probe or bath sonication to break up any aggregates that may have formed during the preparation process.

  • Surface Modification: Functionalizing the surface of the nanoparticles can improve their stability and prevent aggregation.

Quantitative Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water0.21 ± 0.03 µg/mL
WaterVery slightly soluble
EthanolMiscible
OilsSoluble

Table 2: Enhancement of this compound Aqueous Solubility using Cyclodextrins

Cyclodextrin FormulationInitial Solubility (µg/mL)Final Solubility (µg/mL)Fold IncreaseReference
γ-Cyclodextrin Metal-Organic Framework (CD-MOF)0.21 ± 0.035.1 ± 0.624

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin (CD-MOF) Inclusion Complex

This protocol describes two methods for encapsulating this compound into γ-cyclodextrin metal-organic frameworks (CD-MOFs).

Method A: Solvent Incubation Method

  • Dissolve 18.4 mg of this compound in 10 mL of anhydrous ethanol with the aid of ultrasonication for 5 minutes.

  • Add 100 mg of pre-synthesized γ-CD-MOF to the this compound solution.

  • Stir the mixture at 40°C and 400 rpm for 12 hours.

  • Centrifuge the resulting particles and wash them three times with ethanol.

  • Dry the particles under vacuum for 6 hours to obtain the this compound-loaded CD-MOF.

Method B: Solvent-Free Method

  • Directly mix 1 mL of this compound with 100 mg of γ-CD-MOF.

  • Stir the mixture at 50°C and 400 rpm on a magnetic stirrer for 12 hours.

  • Centrifuge the resulting particles and wash them three times with ethanol.

  • Dry the particles to obtain the this compound-loaded CD-MOF.

Protocol 2: Preparation of this compound-Loaded Liposomes (Adapted from Thin-Film Hydration Method)
  • Dissolve 50 mg of this compound, 1400 mg of phosphatidylcholine, and 100 mg of cholesterol in 20 mL of chloroform in a round-bottom flask.

  • Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under reduced pressure at a temperature of 30-50°C.

  • Further dry the film under vacuum to remove any residual solvent.

  • Hydrate the lipid film by adding an appropriate volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and rotating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • The resulting suspension of multilamellar vesicles (MLVs) can be sonicated or extruded to produce smaller, unilamellar vesicles (SUVs).

  • Separate the unencapsulated this compound from the liposomes by dialysis or size exclusion chromatography.

Protocol 3: Preparation of this compound-Loaded Polymeric Nanoparticles (Adapted from Emulsification-Solvent Evaporation Method)
  • Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).

  • Prepare an aqueous phase containing a surfactant (e.g., polyvinyl alcohol or Polysorbate 80).

  • Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Evaporate the organic solvent from the emulsion under reduced pressure, leading to the precipitation of this compound-loaded nanoparticles.

  • Collect the nanoparticles by centrifugation, wash with water to remove the surfactant and unencapsulated drug, and then lyophilize for storage.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_methods Initial Troubleshooting cluster_formulation Advanced Formulation Strategies start This compound Solubility Issue in Aqueous Solution dissolve_organic Dissolve in min. organic solvent (e.g., Ethanol, DMSO) start->dissolve_organic add_to_aqueous Add dropwise to aqueous buffer with stirring dissolve_organic->add_to_aqueous observe Observe for Precipitation add_to_aqueous->observe cyclodextrin Cyclodextrin Inclusion Complex observe->cyclodextrin Precipitation Occurs liposomes Liposomal Formulation observe->liposomes Precipitation Occurs nanoparticles Polymeric Nanoparticles observe->nanoparticles Precipitation Occurs soluble_complex Soluble this compound Complex observe->soluble_complex No Precipitation cyclodextrin->soluble_complex liposomes->soluble_complex nanoparticles->soluble_complex

Caption: A workflow for troubleshooting this compound solubility issues.

Liposome_Encapsulation_Troubleshooting cluster_start Problem cluster_parameters Parameter Optimization cluster_outcome Expected Outcome start Low this compound Encapsulation Efficiency ratio Optimize Drug-to-Lipid Ratio start->ratio lipids Select Appropriate Lipid Composition start->lipids temp Adjust Hydration Temperature (>Tc) start->temp method Try Different Preparation Methods start->method improved_ee Improved Encapsulation Efficiency ratio->improved_ee lipids->improved_ee temp->improved_ee method->improved_ee

Caption: Troubleshooting low liposomal encapsulation of this compound.

References

Technical Support Center: Optimizing GC-MS for Trace-Level Muscone Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive and accurate detection of trace-level Muscone.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for this compound analysis?

Choosing the right stationary phase is the most critical step in column selection.[1] For trace-level analysis of semi-volatile compounds like this compound, a low-bleed column is essential to minimize background noise and improve sensitivity.[2] A non-polar or mid-polarity column is generally recommended.

  • Recommended Phases: Non-polar stationary phases, such as those with 5% phenyl substitution (e.g., DB-5ms, HP-5MS), are widely used and separate analytes primarily by their boiling points.[3][4][5] These columns are robust and offer excellent performance for a wide range of applications, including fragrance analysis.

  • Inertness: For trace analysis, using a highly inert column (often designated with "ms" or "Inert") is crucial to prevent peak tailing caused by interactions between this compound and active sites on the column surface.

Q2: What are the ideal column dimensions for trace this compound detection?

Column dimensions significantly impact resolution, analysis time, and sample capacity. For most applications, a 30-meter column provides the best balance.

  • Length: A 30 m column is standard and offers a good compromise between resolution and run time.

  • Internal Diameter (I.D.): A 0.25 mm I.D. is the most common choice, providing high efficiency suitable for MS detectors.

  • Film Thickness: A standard film thickness of 0.25 µm is appropriate for most trace-level applications. Thicker films can increase retention and capacity but may also increase bleed.

Table 1: Recommended GC Column Parameters for this compound Analysis

Parameter Recommendation Rationale
Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5MS) Low polarity, low bleed, high inertness, suitable for MS.
Length 30 m Optimal balance of resolution and analysis time.
Internal Diameter 0.25 mm High efficiency, ideal for high-resolution MS applications.

| Film Thickness | 0.25 µm | Good efficiency and capacity for trace analysis. |

Q3: How should I prepare my sample for trace-level this compound analysis?

Proper sample preparation is critical for achieving high sensitivity and removing matrix interference. The choice of method depends on the sample matrix.

  • Liquid-Liquid Extraction (LLE): This is a common and effective method. Solvents like diethyl ether, petroleum ether, or ethyl acetate are used to extract this compound from the sample matrix. The extract is then concentrated to a small volume before injection.

  • Solid-Phase Microextraction (SPME): SPME is an excellent technique for concentrating volatile and semi-volatile analytes from liquid or gas samples, enhancing sensitivity.

  • Closed-Loop Stripping Analysis (CLSA): CLSA is a highly suitable tool for determining semi-volatile compounds like musks at very low trace levels (ng/L).

Q4: Which MS scan mode is better for trace detection: Full Scan or Selected Ion Monitoring (SIM)?

For achieving the lowest possible detection limits, Selected Ion Monitoring (SIM) mode is superior.

  • SIM Mode: In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of this compound. This increases the dwell time on each target ion, significantly improving the signal-to-noise ratio and sensitivity compared to full scan mode. For quantification, characteristic ions of this compound should be selected.

  • Full Scan Mode: This mode is useful for identifying unknown compounds in a sample but is less sensitive than SIM mode.

Q5: What carrier gas should I use, and what are the optimal flow rates?

Helium has traditionally been the most common carrier gas. However, due to supply issues, hydrogen is becoming a popular alternative as it can offer advantages in speed and resolution.

  • Helium: If using helium, a constant flow rate of around 1.0-1.5 mL/min is a good starting point.

  • Hydrogen: Hydrogen can provide better resolution at higher linear velocities. However, it is a reactive gas and may cause undesirable chemical reactions in the mass spectrometer's electron ionization (EI) source. Using a specialized source designed for hydrogen (e.g., Agilent HydroInert source) is recommended to avoid spectral changes and maintain library match quality.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Broadening)

Q: My this compound peak is tailing and broad. What are the potential causes and solutions?

Peak tailing for polar compounds like this compound often indicates unwanted interactions within the GC system. Broadening can result from improper chromatographic conditions.

Potential Causes & Solutions:

  • System Activity: Active sites (e.g., acidic silanol groups) in the inlet liner or the front of the column can interact with this compound.

    • Solution: Use a new, deactivated inlet liner, preferably with glass wool to trap non-volatile residues. Trim 5-10 cm from the inlet side of the column to remove accumulated contaminants.

  • Column Contamination/Degradation: Accumulation of non-volatile matrix components or oxygen damage can create active sites.

    • Solution: Condition the column according to the manufacturer's instructions. If the problem persists, the column may be permanently damaged and require replacement. Ensure high-purity carrier gas and install oxygen traps.

  • Improper Column Installation: Dead volume at the inlet or detector connection can cause peak broadening.

    • Solution: Re-install the column, ensuring the correct insertion depth into the inlet and detector and that the column cut is perfectly square.

  • Sub-optimal Flow Rate: A carrier gas flow rate that is too low can lead to broader peaks.

    • Solution: Optimize the carrier gas linear velocity. Check for leaks in the system that could affect flow stability.

Fig 1. Logical diagram for troubleshooting poor peak shape.

Issue 2: Low Sensitivity or No Peak Detected

Q: I am not seeing a this compound peak, or the signal-to-noise ratio is very low. How can I improve sensitivity?

Low sensitivity is a common challenge in trace analysis. A systematic check from injection to detection is the best approach.

Potential Causes & Solutions:

  • MS Not Tuned or Source is Dirty: An untuned or dirty ion source will result in poor sensitivity.

    • Solution: Perform a standard autotune of the mass spectrometer. If the tune report is poor or the EM voltage is excessively high, the ion source needs to be cleaned.

  • Incorrect MS Mode: Using Full Scan mode for trace analysis will yield lower sensitivity.

    • Solution: Switch to SIM (Selected Ion Monitoring) mode . Ensure you are monitoring the most abundant and specific ions for this compound.

  • Sample Concentration is Too Low: The amount of this compound injected is below the instrument's detection limit.

    • Solution: Increase the concentration of the sample extract by reducing the final volume of the extraction solvent. Alternatively, use a more efficient pre-concentration technique like SPME.

  • Leaks in the System: Leaks in the injector or column connections can cause sample loss and high background noise from air entering the MS.

    • Solution: Use an electronic leak detector to check for leaks at the septum, column fittings, and other connections. Replace the inlet septum regularly.

  • Sub-optimal Injection: Inefficient transfer of the analyte to the column.

    • Solution: For splitless injection, optimize the splitless hold time to ensure complete transfer of the analyte. Ensure the injection port temperature is high enough to volatilize this compound efficiently but not so high as to cause degradation.

Table 2: GC-MS Parameter Optimization for Sensitivity

Parameter Setting Rationale for Trace-Level Sensitivity
Injection Mode Splitless Ensures maximum transfer of analyte to the column for trace samples.
Injection Volume 1 µL A standard starting point; can be optimized.
Inlet Temperature 250-280 °C Ensures efficient volatilization of this compound without degradation.
MS Ionization Electron Ionization (EI) Standard, robust ionization method.
Ion Source Temp. 230 °C A typical starting point, can be optimized for fragmentation.
Quadrupole Temp. 150 °C A typical starting point.
MS Mode SIM (Selected Ion Monitoring) Dramatically increases sensitivity by focusing on specific target ions.

| Dwell Time (SIM) | 50-100 ms | Increases signal for each ion, but must be balanced to maintain sufficient data points across the peak. |

Issue 3: High Background Noise

Q: My chromatogram has a high or rising baseline. What could be the cause?

A high baseline, often referred to as column bleed, reduces the signal-to-noise ratio and can obscure trace-level peaks.

Potential Causes & Solutions:

  • Column Bleed: The stationary phase is degrading and eluting from the column, typically at high temperatures.

    • Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Use a designated low-bleed ("ms") column. Condition the column properly before connecting it to the mass spectrometer.

  • Contaminated Carrier Gas: Impurities like oxygen or hydrocarbons in the carrier gas can degrade the column or create noise.

    • Solution: Use high-purity (99.999% or higher) carrier gas. Install and regularly replace high-capacity oxygen, moisture, and hydrocarbon traps.

  • Septum Bleed: Particles or volatile compounds from the inlet septum are entering the system.

    • Solution: Use high-quality, low-bleed septa. Replace the septum regularly (e.g., after every 50-100 injections). Lower the injection port temperature if it is excessively high.

  • Contamination from Previous Injections: "Ghost peaks" or a rising baseline can be caused by carryover from highly concentrated samples.

    • Solution: Run a solvent blank after concentrated samples. Clean or replace the inlet liner. Bake out the column at its maximum isothermal temperature for 30-60 minutes.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound

This protocol provides a general method for extracting this compound from a liquid or semi-solid matrix.

  • Sample Preparation: Accurately weigh or measure an appropriate amount of the sample (e.g., 1 g) into a glass vial or flask.

  • Extraction: Add a suitable extraction solvent (e.g., 10 mL of ethyl acetate or diethyl ether). Vigorously shake or vortex the mixture for 5 minutes. For complex matrices, ultrasonic extraction can improve efficiency.

  • Phase Separation: Allow the layers to separate. If an emulsion forms, centrifuge the sample to break it.

  • Collection: Carefully transfer the upper organic layer, which contains the this compound, to a clean vial.

  • Repeat Extraction: Repeat the extraction process on the remaining aqueous layer two more times with fresh solvent to ensure complete recovery.

  • Drying: Combine all organic extracts and add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Filter the dried extract into a concentration tube. Under a gentle stream of nitrogen, evaporate the solvent to a final volume of approximately 1 mL.

  • Final Step: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: General GC-MS Method for this compound Detection

This protocol provides a starting point for GC-MS analysis. Parameters should be optimized for your specific instrument and column.

  • System Preparation: Equilibrate the GC-MS system with the specified method parameters. Perform an MS autotune.

  • Sequence Setup: Prepare a sequence including a solvent blank, standards for a calibration curve, quality control (QC) samples, and the extracted samples.

  • Injection: Inject 1 µL of the final extract into the GC-MS using the parameters outlined in Table 2.

  • GC Separation:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp 1: Increase to 200 °C at a rate of 12 °C/min.

      • Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 8 minutes.

  • MS Detection:

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: SIM mode, monitoring characteristic this compound ions.

    • Data Acquisition: Acquire data across the expected retention time window for this compound.

Fig 2. General experimental workflow for this compound analysis.

References

Technical Support Center: Enhancing the Stability of Muscone in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the stability of Muscone in pharmaceutical formulations. The following sections address common challenges, provide detailed experimental protocols, and offer troubleshooting advice to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability challenges associated with this compound?

A1: this compound (3-methylcyclopentadecanone), a lipophilic macrocyclic ketone, is susceptible to degradation from several environmental factors. Its clinical application can be limited by moderate stability, poor water solubility, and volatility. The primary challenges include:

  • Thermal Degradation: Elevated temperatures can significantly accelerate the degradation of this compound.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions that alter this compound's structure.

  • Oxidation: As a ketone, this compound can be susceptible to oxidative degradation, which can be initiated by atmospheric oxygen, peroxides in excipients, or exposure to light.

Q2: What are the main degradation pathways for this compound?

A2: While specific degradation products are not extensively documented in publicly available literature, the chemical structure of this compound (a cyclic ketone) suggests the following likely degradation pathways:

  • Photodegradation via Norrish Reactions: Ketones are known to undergo photochemical Norrish type I and type II reactions.

    • Norrish Type I: Involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage), forming two radical intermediates. These radicals can then undergo various secondary reactions.[1][2][3][4]

    • Norrish Type II: Involves the intramolecular abstraction of a hydrogen atom from the gamma (γ) position relative to the carbonyl group, leading to the formation of a 1,4-biradical. This intermediate can then cleave to form an alkene and an enol, or cyclize to form a cyclobutanol derivative.[1]

  • Oxidation: Oxidative pathways can lead to the formation of various by-products, potentially involving the opening of the macrocyclic ring. This can be initiated by heat, light, or the presence of metal ion impurities.

  • Hydrolysis: While ketones are generally stable to hydrolysis under neutral conditions, the reaction can be catalyzed by acids or bases, leading to the formation of a geminal diol. However, this equilibrium usually favors the ketone.

Q3: What are the most effective strategies for enhancing this compound stability?

A3: Several strategies can be employed to protect this compound from degradation in pharmaceutical formulations:

  • Complexation with Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of cyclodextrins (CDs) or cyclodextrin-based metal-organic frameworks (CD-MOFs) is highly effective. This approach physically shields the this compound molecule from light, heat, and oxygen. It has been shown to significantly improve both thermal and photostability.

  • Microencapsulation: Techniques like spray drying can be used to encapsulate this compound within a protective polymer matrix. This converts the oily liquid into a stable, solid powder, reducing its volatility and protecting it from environmental factors.

  • Use of Antioxidants: Incorporating antioxidants into the formulation can mitigate oxidative degradation. Common choices for lipid-based or fragrance-containing formulations include:

    • Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) : Synthetic phenolic antioxidants widely used to stabilize oils and fats.

    • Tocopherols (Vitamin E): A natural antioxidant effective in protecting lipids from oxidation.

  • Light-Protective Packaging: Storing this compound-containing formulations in amber or opaque containers is a simple and critical step to prevent photodegradation.

Troubleshooting Guide

Issue 1: My this compound-containing solution shows significant degradation over time at room temperature.

Possible Cause Troubleshooting Step
Exposure to Light Store the formulation in amber glass vials or other opaque, light-blocking containers. Conduct a comparative stability study between protected and unprotected samples to confirm photosensitivity.
Oxidation Purge the headspace of the container with an inert gas like nitrogen or argon before sealing to remove oxygen. Consider adding an antioxidant such as BHT, BHA, or α-tocopherol to the formulation (typically at concentrations of 0.01-0.1%).
Thermal Degradation Store the formulation under refrigerated conditions (e.g., 4 °C) to slow down the rate of degradation.

Issue 2: The formulation has developed a yellow discoloration.

Possible Cause Troubleshooting Step
Degradation of this compound Photolytic or oxidative degradation can sometimes produce colored by-products. This indicates a significant stability issue. Implement stabilization strategies such as light protection and the addition of antioxidants.
Excipient Interaction/Degradation The discoloration may originate from an excipient in the formulation, potentially catalyzed by this compound or environmental factors. Review the stability of all formulation components and test for incompatibilities.
Presence of Metal Ions Trace metal ions can catalyze oxidative reactions leading to discoloration. Consider adding a chelating agent like EDTA to the formulation.

Issue 3: I am observing precipitation or phase separation in my liquid formulation.

Possible Cause Troubleshooting Step
Poor Solubility of this compound This compound is highly lipophilic and poorly water-soluble. If using an aqueous-based vehicle, precipitation is likely. Increase the concentration of co-solvents or surfactants. Alternatively, use a lipid-based formulation.
Temperature Fluctuations Changes in temperature can affect the solubility of this compound, leading to precipitation upon cooling ("crashing out"). Determine the solubility of this compound in your vehicle across the intended storage temperature range.
"Salting Out" Effect The addition of salts or other electrolytes to the formulation can decrease the solubility of this compound, causing it to precipitate.
Complexation/Encapsulation as a Solution To overcome inherent solubility issues, consider forming an inclusion complex with cyclodextrins, which can dramatically increase aqueous solubility.

Data on Stability Enhancement

The following table summarizes quantitative data from a study on the stabilization of this compound (MUS) using γ-cyclodextrin metal-organic frameworks (γ-CD-MOF).

Table 1: Comparison of this compound Stability With and Without γ-CD-MOF Encapsulation

Storage Condition Time (Days) % Residual this compound (Unencapsulated) % Residual this compound (CD-MOF/MUS)
Room Temperature 7 84.7% ± 0.5% 96.7% ± 0.5%
14 72.5% ± 0.5% 95.4% ± 0.7%
30 61.9% ± 1.1% 93.1% ± 0.5%
50 °C 7 80.4% ± 0.6% 91.5% ± 0.7%
14 60.5% ± 2.6% 83.0% ± 1.6%
30 43.0% ± 2.0% 73.6% ± 2.8%
Light Exposure 7 81.1% ± 0.5% 94.2% ± 0.6%
14 70.4% ± 0.6% 88.5% ± 1.0%

| | 30 | 58.5% ± 0.7% | 81.3% ± 1.2% |

Data adapted from a 2024 study on this compound stabilization.

Experimental Protocols & Methodologies

Protocol 1: Stabilization of this compound via γ-CD-MOF Encapsulation (Solvent-Free Method)

This protocol describes a solvent-free method for encapsulating liquid this compound into solid γ-cyclodextrin metal-organic frameworks (γ-CD-MOFs).

Materials:

  • This compound (MUS)

  • Activated γ-cyclodextrin metal-organic frameworks (γ-CD-MOF)

  • Ethanol

  • Magnetic stirrer with heating capability

  • Centrifuge

Procedure:

  • Activate the γ-CD-MOF by heating under vacuum to remove any guest molecules from the pores.

  • Mix 1 mL of this compound directly with 100 mg of the activated γ-CD-MOF in a suitable vessel.

  • Place the mixture on a magnetic stirrer and stir at 400 rpm at a constant temperature of 50 °C for 12 hours.

  • After the reaction is complete, collect the resulting particles.

  • Wash the particles by centrifuging and resuspending in ethanol. Repeat this washing step three times to remove any unencapsulated this compound from the surface.

  • Dry the final CD-MOF/MUS particles under vacuum to obtain a stable, solid powder.

Protocol 2: General Procedure for Microencapsulation by Spray Drying

This protocol provides a general workflow for encapsulating this compound using spray drying. Parameters must be optimized for specific equipment and formulations.

Materials:

  • This compound (core material)

  • Wall material (e.g., Maltodextrin, Gum Arabic, Whey Protein Isolate)

  • Water or other suitable solvent

  • High-shear mixer or homogenizer

  • Spray dryer system

Procedure:

  • Emulsion Preparation:

    • Prepare an aqueous solution of the chosen wall material (e.g., 20-40% w/v).

    • Disperse the this compound oil into the wall material solution to create an oil-in-water emulsion. The typical core-to-wall ratio is often around 1:4.

    • Use a high-shear mixer or a high-pressure homogenizer to reduce the oil droplet size (typically to <2 µm) to ensure emulsion stability.

  • Atomization:

    • Feed the prepared emulsion into the spray dryer via a peristaltic pump.

    • Atomize the liquid feed into fine droplets using a nozzle (e.g., a two-fluid nozzle).

  • Drying:

    • The atomized droplets are sprayed into a drying chamber with a continuous flow of hot air.

    • Set the inlet air temperature (e.g., 120-190 °C). The rapid evaporation of water keeps the particle temperature low, protecting the heat-sensitive this compound.

    • The outlet air temperature (e.g., 65-90 °C) is a critical parameter that influences the final moisture content of the powder.

  • Particle Collection:

    • The dried microparticles are separated from the humid air stream, typically using a cyclone separator, and collected as a free-flowing powder.

Protocol 3: Stability-Indicating GC-MS Method for this compound Quantification

This method is suitable for quantifying this compound in stability studies.

Instrumentation:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Chromatographic Column: Agilent DB-624 (30 m × 320 μm × 1.8 μm) or equivalent.

GC-MS Conditions:

  • Injection Port Temp: 200 °C

  • Carrier Gas: Helium

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp to 200 °C at 12 °C/min, hold for 3 min.

    • Ramp to 280 °C at 20 °C/min, hold for 8 min.

  • Ion Source: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temp: 230 °C

  • Mass Scan Mode: Full Scan (e.g., 30–650 amu)

Sample Preparation (for encapsulated this compound):

  • Accurately weigh 5 mg of the CD-MOF/MUS powder.

  • Add a 50% DMSO in water solution to dissolve the sample, using ultrasonication to aid dissolution.

  • Add 2 mL of ethyl acetate for liquid-liquid extraction and vortex for 1 minute.

  • Allow the layers to separate, then collect the upper ethyl acetate layer.

  • Filter the extract through a 0.45 µm filter and inject into the GC-MS system.

Visualizations

muscone_degradation_pathways cluster_stress Stress Factors This compound This compound (3-Methylcyclopentadecanone) photodegradation Photodegradation (Norrish Reactions) This compound->photodegradation Norrish Type I This compound->photodegradation Norrish Type II thermal_degradation Thermal Degradation This compound->thermal_degradation oxidation Oxidation This compound->oxidation light Light (UV) light->photodegradation heat Heat heat->thermal_degradation oxygen Oxygen oxygen->oxidation radicals Radical Intermediates (from α-cleavage) photodegradation->radicals biradical 1,4-Biradical (from γ-H abstraction) photodegradation->biradical thermal_products Thermal Degradants thermal_degradation->thermal_products oxidized_products Oxidized Products (e.g., ring-opened) oxidation->oxidized_products

Caption: Potential degradation pathways for this compound under various stress conditions.

stabilization_workflow start Instability Observed (e.g., Degradation, Discoloration) identify_cause Identify Primary Stress Factor start->identify_cause is_light Photodegradation? identify_cause->is_light is_oxygen Oxidation? is_light->is_oxygen No solution_light Implement Light Protection: - Amber/Opaque Packaging - Encapsulation (CDs, Polymers) is_light->solution_light Yes is_heat Thermal Degradation? is_oxygen->is_heat No solution_oxygen Implement Antioxidant Strategy: - Add BHT, BHA, or Tocopherols - Purge with Inert Gas (N2) is_oxygen->solution_oxygen Yes solution_heat Control Storage Temperature: - Refrigerate (2-8 °C) - Validate Thermal Stability is_heat->solution_heat Yes end Stable Formulation Achieved is_heat->end No solution_light->end solution_oxygen->end solution_heat->end

Caption: Troubleshooting workflow for addressing this compound formulation instability.

cyclodextrin_complexation cluster_0 Cyclodextrin Complexation This compound This compound Molecule (Hydrophobic Guest) complex Inclusion Complex (this compound shielded inside CD cavity) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) plus + plus->complex

Caption: Diagram of this compound forming an inclusion complex with a cyclodextrin molecule.

References

Technical Support Center: Troubleshooting Muscone Degradation in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Muscone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on preventing and identifying potential degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: My final concentration of this compound is lower than expected in my cell culture experiment. What are the potential causes?

A1: Several factors could contribute to a lower-than-expected concentration of this compound. These can be broadly categorized as issues related to chemical stability, experimental setup, and potential metabolic degradation.

  • Solubility and Precipitation: this compound is a lipophilic compound with very low water solubility. If the final concentration in your aqueous cell culture medium exceeds its solubility limit, it may precipitate out of solution, leading to an apparent loss.

  • Adsorption to Labware: Due to its hydrophobic nature, this compound can adsorb to the surfaces of plasticware such as pipette tips, tubes, and cell culture plates. This can significantly reduce the actual concentration in your experimental medium.

  • Chemical Instability: While generally stable, prolonged exposure to certain conditions within the cell culture incubator, such as high temperatures and light, can potentially lead to degradation over time.

  • Metabolic Degradation: If your in vitro system contains metabolically active components, such as cells or liver microsomes, this compound may be enzymatically converted into metabolites.

Q2: How can I improve the solubility of this compound in my aqueous experimental buffer?

A2: To improve this compound's solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted to the final working concentration in the aqueous buffer. It is crucial to ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid cytotoxicity.

Q3: What are the best practices for storing this compound stock solutions to prevent degradation?

A3: To ensure the stability of your this compound stock solutions, it is recommended to:

  • Store stock solutions at -20°C or -80°C.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Protect the stock solution from light by using amber vials or wrapping the vials in aluminum foil.

Q4: I suspect this compound is being metabolized in my cell culture. How can I confirm this?

A4: To confirm metabolic degradation, you can perform the following:

  • Time-Course Experiment: Measure the concentration of this compound at different time points during the incubation. A time-dependent decrease in this compound concentration suggests degradation.

  • Include a Cell-Free Control: Incubate this compound in the cell culture medium without cells under the same experimental conditions. If the concentration remains stable in the cell-free control but decreases in the presence of cells, it strongly indicates cellular metabolism.

  • Metabolite Identification: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to analyze the experimental samples. The presence of new peaks with masses corresponding to potential this compound metabolites would confirm its biotransformation.

Q5: What are the likely metabolic pathways for this compound degradation in in vitro systems?

A5: As a macrocyclic ketone, this compound is likely metabolized by cytochrome P450 (CYP) enzymes, which are present in liver microsomes and some cell lines. The primary metabolic transformations are expected to be:

  • Hydroxylation: The addition of a hydroxyl group (-OH) to the cyclopentadecane ring.

  • Oxidation: Further oxidation of the hydroxylated metabolite to a ketone.

  • Lactonization: Baeyer-Villiger oxidation of the ketone to form a lactone.

Troubleshooting Guides

Problem 1: Low or No Detectable this compound in the First Time Point (T=0)
Possible Cause Troubleshooting Steps
Precipitation of this compound 1. Visually inspect the stock solution and final working solution for any precipitates. 2. Gently warm the solution to 37°C to aid dissolution. 3. If precipitation persists, consider lowering the final concentration of this compound or slightly increasing the percentage of the organic co-solvent (ensure it remains non-toxic to cells).
Adsorption to Labware 1. Use low-retention plasticware for preparing and handling this compound solutions. 2. Pre-condition pipette tips by aspirating and dispensing the this compound solution a few times before transferring. 3. Include a "no-cell" control where this compound is added to the culture vessel to quantify loss due to adsorption.
Inaccurate Pipetting 1. Calibrate your pipettes regularly. 2. Use appropriate pipette sizes for the volumes being transferred to ensure accuracy.
Problem 2: Time-Dependent Decrease in this compound Concentration
Possible Cause Troubleshooting Steps
Enzymatic Degradation 1. Run a control without the biological component (e.g., cells, microsomes) to assess non-enzymatic degradation. 2. Run a control with heat-inactivated enzymes (e.g., boiled microsomes) to confirm that the degradation is enzyme-mediated. 3. If using liver microsomes, perform the assay with and without the NADPH regenerating system. Degradation only in the presence of NADPH points to CYP-mediated metabolism.
Chemical Instability in Media 1. Assess the stability of this compound in the cell culture medium over the same time course in a cell-free environment. 2. Some media components can react with the compound. If instability is observed, consider using a simpler buffer for initial stability tests.
Evaporation 1. Ensure proper sealing of culture plates or tubes, especially during long incubation times at 37°C. 2. Use parafilm or specific sealing mats for multi-well plates.

Data Presentation

Table 1: Stability of this compound under Different Storage Conditions

Storage Condition Time (days) Residual this compound (%)
4°C798.9 ± 0.3
1497.3 ± 0.4
3096.2 ± 0.4
Room Temperature784.7 ± 0.5
1472.5 ± 0.5
3061.9 ± 1.1
50°C780.4 ± 0.6
1460.5 ± 2.6
3043.0 ± 2.0
Light Exposure (Room Temp)781.1 ± 0.5
1470.4 ± 0.6
3058.5 ± 0.7

Data is presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the rate of metabolic degradation of this compound when incubated with liver microsomes.

Materials:

  • This compound

  • Pooled human or other species liver microsomes (e.g., from a commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the matrix)

  • 96-well plates

  • Incubator shaker at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a this compound working solution: Dilute the this compound stock solution in 0.1 M phosphate buffer to the desired starting concentration (e.g., 1 µM).

  • Prepare the incubation mixture: In a 96-well plate, combine the liver microsomes (final concentration, e.g., 0.5 mg/mL), MgCl₂ (final concentration, e.g., 3 mM), and the this compound working solution.

  • Pre-incubate: Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Initiate the reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. For the negative control (T=0 and no-cofactor control), add an equal volume of 0.1 M phosphate buffer.

  • Time-point sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard to the respective wells.

  • Protein precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample analysis: Transfer the supernatant to a new plate and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Data analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the degradation rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) can be calculated.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_this compound Prepare this compound Working Solution prep_microsomes Prepare Microsome Incubation Mixture prep_this compound->prep_microsomes pre_incubation Pre-incubate at 37°C prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubation->start_reaction time_points Incubate and Collect Samples at Time Points start_reaction->time_points stop_reaction Stop Reaction with Acetonitrile + IS time_points->stop_reaction centrifuge Centrifuge to Precipitate Protein stop_reaction->centrifuge lcms_analysis LC-MS/MS Analysis centrifuge->lcms_analysis data_analysis Calculate Half-life and Clearance lcms_analysis->data_analysis

Experimental workflow for in vitro microsomal stability assay.

signaling_pathway This compound This compound (C16H30O) CYP450 Cytochrome P450 Enzymes This compound->CYP450 Phase I Metabolism Muscolactone Muscolactone (C16H30O2) This compound->Muscolactone Baeyer-Villiger Oxidation Hydroxylated_this compound Hydroxylated this compound (C16H30O2) CYP450->Hydroxylated_this compound Hydroxylation Oxidized_this compound Oxidized this compound (C16H28O3) Hydroxylated_this compound->Oxidized_this compound Further Oxidation

Potential metabolic pathways of this compound degradation.

logical_relationship start Observed Decrease in This compound Concentration is_time_dependent Is the decrease time-dependent? start->is_time_dependent is_cell_dependent Is the decrease dependent on biological system (cells/microsomes)? is_time_dependent->is_cell_dependent Yes check_solubility Check for Precipitation and Adsorption is_time_dependent->check_solubility No chemical_degradation Potential Chemical Instability is_cell_dependent->chemical_degradation No metabolic_degradation Probable Metabolic Degradation is_cell_dependent->metabolic_degradation Yes

Troubleshooting logic for this compound degradation.

Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Muscone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the blood-brain barrier (BBB) penetration of Muscone.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Nanoparticle-Based Strategies

Q1: We are struggling with low encapsulation efficiency of this compound in our liposomes. What are some potential causes and solutions?

A1: Low encapsulation efficiency (EE%) of a lipophilic drug like this compound can be attributed to several factors during liposome preparation. Here’s a troubleshooting guide:

  • Lipid Composition: The choice of lipids is critical. Ensure the lipid bilayer composition is optimized for accommodating a lipophilic molecule. Consider using a higher concentration of cholesterol to increase the stability and rigidity of the bilayer, which can enhance the entrapment of lipophilic drugs.

  • Drug-to-Lipid Ratio: An excessively high drug-to-lipid ratio can lead to drug precipitation and expulsion from the bilayer. Systematically screen different ratios to find the optimal loading capacity.

  • Preparation Method: The method used for liposome preparation significantly impacts EE%.

    • Thin-Film Hydration: Ensure the lipid film is thin and uniform before hydration. Uneven films can lead to inefficient encapsulation. The hydration temperature should be above the phase transition temperature (Tc) of the lipids.

    • Sonication/Extrusion: Over-sonication can disrupt liposome integrity and lead to drug leakage. Optimize sonication time and power. Extrusion through polycarbonate membranes of defined pore sizes can produce more homogenous vesicles with better drug retention.

  • Solvent Selection: The organic solvent used to dissolve the lipids and this compound must be completely removed. Residual solvent can affect bilayer formation and drug loading. Use techniques like rotary evaporation followed by high-vacuum drying.

Q2: Our this compound-loaded nanoparticles show significant aggregation over time. How can we improve their stability?

A2: Nanoparticle aggregation is a common issue that can be addressed by modifying the surface properties and storage conditions.

  • Surface Modification (PEGylation): Incorporating polyethylene glycol (PEG)-conjugated lipids (e.g., DSPE-PEG) into your formulation is a standard method to create a hydrophilic corona around the nanoparticles. This "stealth" coating provides steric hindrance, preventing aggregation and reducing clearance by the reticuloendothelial system.[1][2]

  • Zeta Potential: The surface charge of your nanoparticles, measured as zeta potential, influences their stability in suspension. A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion between particles, leading to better stability. You can modulate the zeta potential by including charged lipids in your formulation.

  • Storage Conditions:

    • Temperature: Store nanoparticle suspensions at 4°C. Avoid freezing, as the formation of ice crystals can disrupt the nanoparticle structure.

    • Buffer: The pH and ionic strength of the storage buffer can affect stability. Use a buffer system that maintains a pH where the nanoparticles have a high zeta potential.

Q3: We are not observing a significant increase in BBB penetration with our this compound-loaded nanoparticles in our in vitro BBB model. What could be the reason?

A3: Several factors can contribute to a lack of enhanced permeability in an in vitro BBB model.

  • Model Integrity: First, verify the integrity of your in vitro BBB model. Measure the transendothelial electrical resistance (TEER) to ensure tight junction formation.[3][4] Low TEER values indicate a leaky barrier, which would not be a reliable model for assessing active transport strategies.

  • Nanoparticle Characteristics:

    • Size: Nanoparticles should ideally be within the 10-100 nm range for optimal BBB penetration.[5] Larger particles may not be efficiently transported.

    • Surface Chemistry: Unmodified nanoparticles may not have the necessary affinity for BBB endothelial cells. Consider surface functionalization with targeting ligands.

  • Targeting Ligands: For receptor-mediated transcytosis, the choice and density of the targeting ligand are crucial. Studies have shown success with dual-modified liposomes, for instance, using Lactoferrin (Lf) and this compound, or an anti-transferrin receptor antibody (like RI7217) with this compound. These ligands bind to receptors overexpressed on brain endothelial cells, facilitating transport across the BBB.

  • This compound's Role: this compound itself is believed to act as a "guide" drug, potentially by inhibiting efflux pumps like P-glycoprotein (P-gp) or modulating tight junctions. Ensure that this compound is accessible on the nanoparticle surface or is released in a manner that allows it to interact with the endothelial cells. Chemical conjugation of this compound to the nanoparticle surface has shown to be more effective than simple co-incubation.

Section 2: Dual-Modification and Targeting Strategies

Q4: We are developing dual-modified liposomes (e.g., with a targeting antibody and this compound). How can we confirm the successful conjugation of both moieties to the liposome surface?

A4: Confirming successful dual conjugation requires a combination of analytical techniques:

  • Quantification of Ligands:

    • Antibody: Use a protein quantification assay (e.g., BCA or Bradford assay) on the liposome suspension after removing any unconjugated antibody through size exclusion chromatography or dialysis.

    • This compound: If this compound is conjugated via a linker, you can use HPLC or GC-MS to quantify the amount of this compound after chemical cleavage from the liposome surface.

  • Changes in Physicochemical Properties:

    • Size and Zeta Potential: Conjugation of large molecules like antibodies will likely increase the hydrodynamic diameter of the liposomes. Both moieties can alter the surface charge, which can be detected by measuring the zeta potential.

  • Functional Assays:

    • Receptor Binding: Perform a cell-binding assay using cells that overexpress the target receptor (e.g., U87-MG glioma cells or hCMEC/D3 brain endothelial cells for transferrin or lactoferrin receptors) to confirm that the conjugated antibody is still functionally active.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound-loaded nanocarriers for enhanced BBB penetration.

Table 1: Physicochemical Properties of this compound-Loaded Liposomes

FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Lf-LP-Mu-DTX125.3 ± 4.20.16 ± 0.02-15.8 ± 1.185.7 ± 3.5 (for DTX)
RI-LP-M-DTX118.6 ± 2.50.15 ± 0.03-12.3 ± 0.888.2 ± 2.1 (for DTX)

Lf-LP-Mu-DTX: Lactoferrin and this compound dual-modified Docetaxel-loaded liposomes. RI-LP-M-DTX: RI7217 antibody and this compound co-modified Docetaxel-loaded liposomes.

Table 2: In Vitro and In Vivo Brain Targeting Efficacy

FormulationCell LineCellular Uptake EnhancementIn Vitro BBB Model Permeability (Papp)In Vivo Brain TargetingReference
Lf-LP-Mu-DTXU87-MG, hCMEC/D3Significantly IncreasedEnhanced PenetrationFavorable Brain Targeting
RI-LP-M-DTXU87-MG, hCMEC/D3Significantly IncreasedIncreased PermeabilityImproved Brain Targeting

Key Experimental Protocols

Protocol 1: Preparation of this compound and Lactoferrin Dual-Modified Liposomes (Lf-LP-Mu-DTX)

This protocol is adapted from methodologies described in the literature.

  • Lipid Film Hydration:

    • Dissolve soybean phosphatidylcholine (SPC), cholesterol, and DSPE-PEG2000-Mal in a chloroform/methanol mixture in a round-bottom flask.

    • Add Docetaxel (DTX) and this compound-PEG-DSPE to the lipid solution.

    • Remove the organic solvents using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with a suitable buffer (e.g., PBS) by gentle rotation at a temperature above the lipid phase transition temperature.

  • Liposome Sizing:

    • Subject the hydrated liposome suspension to several freeze-thaw cycles.

    • Extrude the suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to obtain unilamellar vesicles of a defined size.

  • Lactoferrin Conjugation:

    • Activate Lactoferrin (Lf) with a suitable crosslinker (e.g., Traut's reagent) to introduce thiol groups.

    • Purify the thiolated Lf using a desalting column.

    • Incubate the thiolated Lf with the maleimide-functionalized liposomes (LP-Mu-DTX) overnight at 4°C with gentle stirring to allow for the formation of a stable thioether bond.

  • Purification and Characterization:

    • Remove unconjugated Lf by size exclusion chromatography.

    • Characterize the final Lf-LP-Mu-DTX formulation for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency of DTX.

Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol describes a common method using a co-culture Transwell model.

  • Cell Culture:

    • Culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell insert coated with an extracellular matrix protein (e.g., collagen).

    • Culture human astrocytes on the basolateral side of the well.

    • Allow the cells to co-culture until a confluent monolayer of endothelial cells is formed and a high TEER value (e.g., >200 Ω·cm²) is achieved, indicating tight junction formation.

  • Permeability Study:

    • Replace the medium in the apical chamber with a medium containing the this compound-loaded nanoparticle formulation (or a fluorescently labeled version).

    • At predetermined time points (e.g., 0.5, 1, 2, 4 hours), collect samples from the basolateral chamber.

    • Quantify the concentration of the nanoparticles or the encapsulated drug in the collected samples using a suitable analytical method (e.g., fluorescence spectroscopy for labeled nanoparticles, HPLC for the drug).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of transport of the substance across the monolayer.

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the substance in the apical chamber.

Visualizations

experimental_workflow cluster_prep Nanoparticle Formulation cluster_char Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies prep1 Lipid Film Hydration prep2 Sizing (Extrusion) prep1->prep2 prep3 Ligand Conjugation (e.g., Lf, Antibody) prep2->prep3 char1 Size & PDI (DLS) prep3->char1 Characterize char2 Zeta Potential prep3->char2 Characterize char3 Encapsulation Efficiency (HPLC) prep3->char3 Characterize invitro1 Cellular Uptake (Flow Cytometry) char3->invitro1 Test invitro2 BBB Model Permeability (Transwell Assay) char3->invitro2 Test invivo1 Brain Distribution (Imaging/HPLC) invitro2->invivo1 Validate invivo2 Therapeutic Efficacy (Animal Model) invivo1->invivo2

Caption: Experimental workflow for developing and evaluating this compound-loaded nanoparticles.

signaling_pathway cluster_strategy Strategies to Enhance this compound BBB Penetration cluster_modification Surface Modifications cluster_mechanism Mechanisms of Enhanced BBB Transport strategy1 Nanoparticle Encapsulation (e.g., Liposomes) strategy2 Surface Modification strategy1->strategy2 mod1 PEGylation (Stealth Effect) strategy2->mod1 mod2 Targeting Ligands (Lf, RI7217) strategy2->mod2 mod3 This compound Conjugation ('Guide' Effect) strategy2->mod3 mech1 Receptor-Mediated Transcytosis mod2->mech1 mech2 Inhibition of P-gp Efflux Pumps mod3->mech2 mech3 Modulation of Tight Junctions mod3->mech3 outcome Increased this compound Concentration in Brain mech1->outcome mech2->outcome mech3->outcome

Caption: Strategies and mechanisms for improving this compound's BBB penetration.

References

Technical Support Center: Minimizing Off-Target Effects of Muscone in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Muscone in cell culture experiments.

Frequently Asked questions (FAQs)

Q1: What is this compound and what are its known primary biological effects?

A1: this compound is a macrocyclic ketone that is the primary contributor to the odor of deer musk.[1] In cell culture and preclinical models, this compound has demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[2][3] Its mechanisms of action are linked to the modulation of several key signaling pathways, including NF-κB, PI3K/AKT, and MAPK.[4][5]

Q2: What are potential off-target effects of this compound in cell culture?

A2: While specific off-target proteins for this compound have not been extensively characterized in publicly available literature, computational predictions using tools like SwissTargetPrediction suggest potential interactions with several protein classes. These include:

  • Cytochrome P450 (CYP) enzymes: this compound has been shown to induce the expression of CYP1A2 and CYP3A4 in liver cells. This can alter the metabolism of this compound itself or other compounds in the culture medium.

  • Kinases: Due to the conserved nature of the ATP-binding site, many small molecules exhibit off-target kinase inhibition.

  • Nuclear Receptors: Steroid-like molecules can sometimes interact with nuclear receptors, leading to unintended transcriptional changes.

  • G-Protein Coupled Receptors (GPCRs): Given the structural diversity of GPCRs, off-target interactions are a possibility for many small molecules.

Q3: I am observing unexpected or inconsistent phenotypic results in my cell culture experiments with this compound. How can I determine if these are off-target effects?

A3: Unexplained cellular responses are a common indicator of potential off-target activity. A systematic approach to investigate this involves:

  • Dose-Response Analysis: Correlate the dose-response of the intended on-target effect with the dose-response of the unexpected phenotype. A significant divergence in EC50/IC50 values may suggest the phenotype is driven by an off-target interaction.

  • Use of a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold that targets the same pathway as this compound (e.g., a different NF-κB inhibitor) produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Target Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If this compound still elicits the same response in these cells, the effect is independent of the intended target.

  • Target Overexpression: Overexpressing the target protein may rescue the phenotype if the effect is on-target.

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.

Issue 1: Unexpected Cell Toxicity or Reduced Viability at Effective Concentrations

Possible Cause Troubleshooting Steps Expected Outcome
Off-target kinase inhibition 1. Perform a kinome-wide selectivity screen. 2. Test inhibitors with different chemical scaffolds but the same intended target.1. Identification of unintended kinase targets that may be responsible for toxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.
Induction of Cytochrome P450 enzymes 1. Co-treat with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to see if toxicity is altered. 2. Analyze the metabolic profile of this compound in your cell line.1. Reversal of toxicity may indicate metabolism-induced off-target effects. 2. Identification of metabolites that may have different activity profiles.
General Cellular Stress 1. Perform assays for common stress markers (e.g., heat shock proteins, DNA damage markers). 2. Lower the concentration of this compound and extend the treatment time.1. Determine if the observed toxicity is due to a general stress response. 2. Find a concentration that maintains the on-target effect while minimizing general stress.

Issue 2: Discrepancy Between Reported and Observed IC50/EC50 Values

Possible Cause Troubleshooting Steps Expected Outcome
Cell-type specific differences 1. Verify the expression level of the intended target protein in your cell line. 2. Compare the IC50 of this compound in your cell line with published data for other cell lines (see Table 1).1. Correlate target expression with this compound potency. 2. Establish a baseline for this compound activity in your specific cell model.
Experimental variability 1. Standardize cell seeding density and treatment duration. 2. Ensure consistent solvent (e.g., DMSO) concentration across all treatments.1. Increased reproducibility of dose-response curves. 2. Elimination of solvent-induced artifacts.
Off-target effects dominating at higher concentrations 1. Perform a detailed dose-response curve over a wide range of concentrations. 2. Use a specific readout for the on-target effect at lower concentrations.1. Identify a biphasic dose-response curve, which can indicate multiple targets. 2. Differentiate the concentration range for on-target versus potential off-target effects.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 48hReference
MDA-MB-231Breast Cancer71.62
BT-549Breast Cancer73.01
SGC-7901Gastric Cancer~50 µg/mL (~210 µM)
MGC-803Gastric Cancer~50 µg/mL (~210 µM)

Note: The conversion from µg/mL to µM for SGC-7901 and MGC-803 cells is an approximation based on the molecular weight of this compound (238.41 g/mol ). Actual values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the direct binding of this compound to a potential target protein within intact cells. The principle is that ligand binding increases the thermal stability of the target protein.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Challenge: Harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.

  • Protein Separation: Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection and Analysis: Analyze the amount of soluble target protein in the supernatant by Western blotting using an antibody specific to the protein of interest. A shift in the melting curve to higher temperatures in this compound-treated samples compared to the vehicle control indicates target engagement.

Protocol 2: Kinobeads Assay for Off-Target Kinase Profiling

This protocol allows for the identification of potential off-target kinases of this compound in a competitive binding format.

Methodology:

  • Lysate Preparation: Prepare a native cell lysate from your cells of interest to preserve kinase activity.

  • Compound Incubation: Incubate the cell lysate with a range of concentrations of this compound for 1 hour at 4°C. Include a vehicle control.

  • Affinity Purification: Add Kinobeads (Sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate for 1 hour at 4°C to allow binding of kinases not inhibited by this compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases from the beads.

  • Analysis by Mass Spectrometry: Identify and quantify the eluted kinases using LC-MS/MS. A decrease in the amount of a specific kinase pulled down by the Kinobeads in the presence of this compound indicates that this compound is binding to that kinase.

Mandatory Visualizations

experimental_workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_kinobeads Kinobeads Assay cetsa_start Treat cells with this compound or vehicle cetsa_heat Heat challenge at various temperatures cetsa_start->cetsa_heat cetsa_lyse Cell lysis (freeze-thaw) cetsa_heat->cetsa_lyse cetsa_spin Centrifugation to separate soluble and aggregated proteins cetsa_lyse->cetsa_spin cetsa_wb Western blot for target protein in soluble fraction cetsa_spin->cetsa_wb cetsa_analyze Analyze melting curve shift cetsa_wb->cetsa_analyze kino_start Incubate cell lysate with this compound or vehicle kino_beads Add Kinobeads for competitive binding kino_start->kino_beads kino_wash Wash to remove non-specific binders kino_beads->kino_wash kino_elute Elute bound kinases kino_wash->kino_elute kino_ms LC-MS/MS analysis kino_elute->kino_ms kino_analyze Identify kinases competed off by this compound kino_ms->kino_analyze

Caption: Experimental workflows for CETSA and Kinobeads assays.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT Pathway Muscone_nfkb This compound IKK IKK Muscone_nfkb->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases Nucleus_nfkb Nucleus NFkB_p65_p50->Nucleus_nfkb Inflammation Inflammatory Genes Nucleus_nfkb->Inflammation Activates Transcription Muscone_pi3k This compound PI3K PI3K Muscone_pi3k->PI3K Modulates RTK Receptor Tyrosine Kinase RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream troubleshooting_logic start Unexpected Phenotype Observed with this compound dose_response Perform Dose-Response Analysis start->dose_response divergence EC50 for phenotype differs significantly from on-target EC50? dose_response->divergence inactive_analog Test a Structurally Unrelated Inhibitor divergence->inactive_analog Yes on_target Likely an On-Target Effect divergence->on_target No phenotype_replicated Phenotype replicated? inactive_analog->phenotype_replicated target_knockdown Perform Target Knockdown (siRNA/CRISPR) phenotype_replicated->target_knockdown No phenotype_replicated->on_target Yes phenotype_persists Phenotype persists? target_knockdown->phenotype_persists off_target High Likelihood of Off-Target Effect phenotype_persists->off_target Yes phenotype_persists->on_target No

References

Technical Support Center: Refining Purification Protocols for Synthetic Muscone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic Muscone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful purification of synthetic this compound.

Frequently Asked questions (FAQs)

Q1: What are the most common impurities in synthetic this compound and how can I identify them?

A1: Common impurities in synthetic this compound often depend on the synthetic route employed. However, typical impurities may include unreacted starting materials, byproducts from side reactions such as aldol condensation, and isomers of this compound. Spectroscopic methods are essential for identification. For instance, the presence of unsaturated ketones or aldehydes can be detected by specific signals in ¹H NMR and ¹³C NMR spectroscopy, as well as characteristic IR absorption bands. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for separating and identifying volatile impurities.

Q2: My final product has a low yield after purification. What are the potential causes and solutions?

A2: Low yields can arise from several factors during the purification process. In recrystallization, the choice of solvent is critical; if the compound is too soluble in the cold solvent, a significant amount will be lost in the mother liquor. For distillation, temperatures that are too high or prolonged heating can lead to decomposition of the product. In preparative chromatography, improper column packing or elution conditions can result in poor separation and loss of product. To improve your yield, consider optimizing the solvent system for recrystallization, using vacuum distillation to lower the boiling point, and carefully selecting the stationary and mobile phases for chromatography.

Q3: How can I improve the enantiomeric excess (ee) of my synthetic this compound?

A3: Low enantiomeric excess is a common challenge in asymmetric synthesis. The first step is to ensure your analytical method for determining ee (e.g., chiral HPLC or GC) is accurate.[1][2][3] If the analytical method is sound, several factors in your reaction and purification can be addressed:

  • Catalyst and Reagents: Ensure the chiral catalyst is pure and handled under appropriate inert conditions to prevent degradation.[1][2]

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact enantioselectivity. Lowering the reaction temperature often improves ee.

  • Purification Method: Diastereomeric salt crystallization is a common method for resolving racemic mixtures. This involves reacting the racemic this compound with a chiral resolving agent (e.g., a derivative of tartaric acid) to form diastereomers, which can then be separated by crystallization due to their different solubilities. The choice of resolving agent and crystallization solvent is crucial and often requires empirical optimization.

Troubleshooting Guides

Issue 1: Poor Crystal Formation During Recrystallization
Symptom Possible Cause Suggested Solution
Oiling out The solute is coming out of solution above its melting point.Add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature. Ensure the cooling process is slow.
No crystal formation The solution is not supersaturated. The compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. If crystals still do not form, try a different solvent or a solvent mixture. Induce crystallization by scratching the inside of the flask or adding a seed crystal.
Impure crystals The cooling process was too rapid, trapping impurities. The chosen solvent did not effectively differentiate between the product and impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Perform a second recrystallization with a different solvent system.
Issue 2: Inefficient Separation During Fractional Distillation
Symptom Possible Cause Suggested Solution
Broad boiling point range Poor separation efficiency. The fractionating column is not providing enough theoretical plates.Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). Ensure a slow and steady heating rate.
"Flooding" of the column The heating rate is too high, causing a large amount of vapor to condense and flow back down the column.Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column.
Product decomposition The distillation temperature is too high.Use vacuum distillation to lower the boiling point of this compound and prevent thermal decomposition.

Quantitative Data Summary

The following table provides a general comparison of common purification techniques for synthetic this compound. The actual values can vary significantly based on the initial purity of the crude product and the specific experimental conditions.

Purification Method Typical Yield (%) Achievable Purity (%) Throughput Cost
Recrystallization 60-9095-99ModerateLow
Fractional Distillation 50-8090-98HighModerate
Preparative HPLC 40-70>99LowHigh
Diastereomeric Resolution 30-50 (per enantiomer)>99 (ee)LowHigh

Experimental Protocols

Protocol 1: Recrystallization of Synthetic this compound

Objective: To purify crude synthetic this compound by removing solid impurities.

Materials:

  • Crude synthetic this compound

  • Recrystallization solvent (e.g., ethanol/water, hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents to find a suitable one where the compound is soluble when hot but insoluble when cold. A mixture of solvents like ethanol and water can be effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Fractional Distillation of Synthetic this compound under Reduced Pressure

Objective: To purify liquid this compound from impurities with different boiling points.

Materials:

  • Crude synthetic this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a condenser and thermometer

  • Receiving flask

  • Heating mantle

  • Vacuum source (vacuum pump or water aspirator)

  • Manometer

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Begin heating the flask gently.

  • Fraction Collection: Collect the fractions that distill over at a constant temperature and pressure. The main fraction will be the purified this compound.

  • Termination: Once the main fraction has been collected, stop the heating and allow the system to cool before releasing the vacuum.

Visualizations

Purification_Workflow Crude_this compound Crude Synthetic this compound Initial_Analysis Initial Purity Analysis (GC, NMR) Crude_this compound->Initial_Analysis Decision_Point Purity < 95%? Initial_Analysis->Decision_Point Recrystallization Recrystallization Decision_Point->Recrystallization Yes Distillation Fractional Distillation Decision_Point->Distillation No, but volatile impurities Purity_Check_1 Purity Analysis Recrystallization->Purity_Check_1 Purity_Check_2 Purity Analysis Distillation->Purity_Check_2 Chromatography Preparative HPLC Purity_Check_3 Purity Analysis Chromatography->Purity_Check_3 Decision_Point_2 Desired Purity Achieved? Purity_Check_1->Decision_Point_2 Purity_Check_2->Decision_Point_2 Final_Product Purified this compound (>99%) Purity_Check_3->Final_Product Decision_Point_2->Chromatography No Decision_Point_2->Final_Product Yes

Caption: A decision-making workflow for selecting a this compound purification method.

Recrystallization_Process Start Start Dissolve Dissolve Crude this compound in Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (remove insoluble impurities) Dissolve->Hot_Filter Cool Slow Cooling (Crystal Formation) Hot_Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry End Purified this compound Dry->End

Caption: A step-by-step workflow for the recrystallization of synthetic this compound.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Commercially Available Muscone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of commercially available Muscone. Consistent quality of reagents is critical for reproducible experimental results, and this resource aims to provide practical guidance on identifying and mitigating issues arising from lot-specific differences in this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound, chemically known as (R)-3-methylcyclopentadecanone, is the primary odorant component of natural musk.[1] Due to its pleasant and persistent musky scent, it is widely used in the fragrance industry.[2][3] In scientific research, this compound is often used as a ligand to study the olfactory receptor OR5AN1, a G-protein coupled receptor (GPCR) that it specifically activates.[4][5] Additionally, this compound has been investigated for its potential anti-inflammatory and neuroprotective properties.

Q2: What are the potential sources of batch-to-batch variability in commercially available this compound?

Commercially available this compound is typically produced through chemical synthesis. Variations in the manufacturing process can lead to batch-to-batch differences in:

  • Purity: The percentage of this compound in the product may vary. Impurities can arise from starting materials, intermediates, or by-products of the synthesis.

  • Enantiomeric Ratio: this compound exists as two enantiomers: (R)-Muscone (levo) and (S)-Muscone (dextro). The naturally occurring and more biologically active form is (R)-Muscone. Synthetic routes can produce a racemic mixture (equal amounts of both enantiomers) or an enrichment of one enantiomer. The ratio of (R)- to (S)-Muscone can differ between batches.

  • Impurity Profile: The types and concentrations of impurities may differ from batch to batch. These can include residual solvents, starting materials, and side-reaction products. Some impurities might be structurally related to this compound and could potentially interact with the target receptor.

Q3: How can batch-to-batch variability of this compound affect my experiments?

Inconsistent this compound quality can lead to a range of experimental problems, including:

  • Poor Reproducibility: The most common issue is the inability to reproduce results obtained with a previous batch of this compound.

  • Shifts in Dose-Response Curves: A lower purity or a different enantiomeric ratio can lead to a shift in the EC50 or IC50 values in cell-based assays.

  • Altered Biological Activity: Since the (R)- and (S)-enantiomers of this compound can have different biological activities, a change in their ratio can affect the overall observed effect.

  • Unexpected Off-Target Effects: Unknown impurities could have their own biological activities, leading to confounding results.

Q4: How can I check the quality of my this compound batch?

It is highly recommended to perform an in-house quality control check on each new batch of this compound. A detailed protocol for this is provided in the "Experimental Protocols" section below. The key analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS), which can be used to determine the purity and identify potential impurities. Chiral GC can be used to determine the enantiomeric ratio. Always request a Certificate of Analysis (CoA) from the supplier for each batch.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues that may be related to this compound batch variability.

Observed Problem Potential Cause Related to this compound Variability Recommended Action
Inconsistent or non-reproducible results between experiments. Change in this compound batch with different purity, enantiomeric ratio, or impurity profile.1. Verify if a new batch of this compound was used. 2. Perform a quality assessment of the new batch (see Protocol 1). 3. If possible, test the old and new batches in parallel in a head-to-head comparison.
Shift in the dose-response curve (EC50/IC50 values). 1. Lower Purity: A batch with lower purity will have a lower effective concentration of this compound, leading to a rightward shift in the dose-response curve (higher EC50/IC50). 2. Different Enantiomeric Ratio: A batch with a lower proportion of the more active (R)-enantiomer may show reduced potency.1. Check the purity of the this compound batch using GC-MS. 2. If available, use chiral GC to determine the enantiomeric ratio. 3. Adjust the concentration based on the purity if necessary.
Higher than expected background signal or off-target effects. Presence of biologically active impurities in the this compound batch.1. Analyze the impurity profile of the this compound batch using GC-MS. 2. If possible, identify the major impurities by comparing their mass spectra to a database. 3. Consider purchasing a higher purity grade of this compound from a reputable supplier.
Complete loss of expected biological activity. 1. Incorrect substance: Possibility of receiving the wrong compound from the supplier. 2. Degradation: Improper storage may have led to the degradation of this compound.1. Confirm the identity of the compound using GC-MS. 2. Check the storage conditions and duration. This compound should be stored in a cool, dry place, protected from light.

Data Presentation

Table 1: Typical Quality Attributes of Commercial this compound

ParameterTypical SpecificationPotential Impact of Variation
Purity (by GC) ≥98%Lower purity leads to inaccurate effective concentrations and reduced potency.
Enantiomeric Ratio ((R)-Muscone : (S)-Muscone) Varies by supplier (e.g., racemic 50:50 or enriched in (R)-enantiomer)Affects biological potency as (R)-Muscone is more active at the OR5AN1 receptor.
Appearance Colorless to pale yellow liquidSignificant color deviation may indicate the presence of impurities or degradation.
Identity (by IR or MS) Conforms to reference spectrumEnsures the correct compound is being used.
Common Impurities Residual solvents, synthesis precursorsCan have off-target biological effects or interfere with the assay.

Note: These are typical values. Always refer to the supplier's Certificate of Analysis for batch-specific information.

Experimental Protocols

Protocol 1: Quality Assessment of Incoming this compound Batches by GC-MS

This protocol provides a general procedure for the quality assessment of commercially available this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Objective: To determine the purity of a this compound batch and to identify potential volatile impurities.

2. Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., ethyl acetate or hexane)

  • Volumetric flasks and pipettes

  • GC-MS instrument with a suitable capillary column (e.g., DB-5MS or equivalent)

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the chosen solvent.

  • Perform serial dilutions to prepare working solutions at concentrations appropriate for the instrument's linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

4. GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

5. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

  • Identify potential impurities by comparing their mass spectra with a reference library (e.g., NIST).

Protocol 2: Chiral GC-MS for Enantiomeric Ratio Determination

For determining the (R)- to (S)-Muscone ratio, a chiral GC column is required.

1. Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

2. Materials:

  • This compound sample

  • Chiral GC column (e.g., a cyclodextrin-based column like Rt-βDEXsm)

3. GC-MS Parameters (Example):

  • Follow the general parameters in Protocol 1, but with a modified oven temperature program optimized for chiral separation on the specific column used. This may involve a slower temperature ramp or an isothermal segment at a lower temperature to enhance resolution.

4. Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on their retention times (a reference standard for at least one enantiomer is ideal for confirmation).

  • Calculate the enantiomeric ratio by comparing the peak areas of the two enantiomers.

Mandatory Visualization

experimental_workflow cluster_procurement Procurement & Initial Check cluster_qc In-house Quality Control cluster_decision Decision Making cluster_action Action A Receive New Batch of this compound B Request & Review Certificate of Analysis A->B C Prepare Sample for GC-MS Analysis B->C D Perform Purity Analysis (GC-MS) C->D E Perform Enantiomeric Ratio Analysis (Chiral GC-MS) C->E F Does it meet specifications? D->F E->F G Proceed with Experiment F->G Yes H Contact Supplier / Troubleshoot F->H No

Caption: Workflow for quality control of incoming this compound batches.

olfactory_pathway This compound (R)-Muscone OR5AN1 OR5AN1 (GPCR) This compound->OR5AN1 Binds to G_protein G-protein (Gαolf) OR5AN1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Ion_channel Ion Channel PKA->Ion_channel Phosphorylates Depolarization Depolarization Ion_channel->Depolarization Leads to Signal Neuronal Signal to Brain Depolarization->Signal

Caption: Simplified signaling pathway of this compound-activated OR5AN1.

References

Technical Support Center: Improving the Oral Bioavailability of Muscone

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to overcome common challenges encountered during the development of oral muscone formulations.

Section 1: General Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of native this compound inherently low?

A1: The low oral bioavailability of this compound, the primary active component of musk, stems from several key physicochemical properties.[1][2] As a highly lipophilic and oily liquid, this compound has very poor solubility in water.[3][4] This poor aqueous solubility is a major challenge for oral drug delivery, as it limits the dissolution of the drug in gastrointestinal fluids, a prerequisite for absorption.[5] Additionally, like many lipophilic compounds, this compound may be susceptible to first-pass metabolism in the liver, where a significant portion of the absorbed drug is metabolized before it can reach systemic circulation.

Q2: What are the most common formulation strategies to improve the oral bioavailability of this compound?

A2: To overcome the challenges of poor solubility, the most prevalent strategies focus on lipid-based and nanoparticulate delivery systems. These include:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that, upon gentle agitation in aqueous media like gastrointestinal fluids, spontaneously form fine oil-in-water microemulsions (droplet size < 100 nm). This approach enhances this compound's solubility, increases the surface area for absorption, and can facilitate lymphatic transport, which helps bypass first-pass metabolism.

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from a solid lipid matrix and stabilized by surfactants. They encapsulate the lipophilic this compound, protecting it from chemical degradation in the gut, providing controlled release, and improving its absorption and overall bioavailability.

Section 2: Troubleshooting Guide: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

This section addresses specific issues encountered during the development of this compound-loaded SMEDDS.

Q1: My this compound-SMEDDS formulation shows drug precipitation or phase separation after dilution in water. What are the likely causes and solutions?

A1: This is a common indication of a metastable or poorly optimized formulation.

  • Potential Causes:

    • Insufficient Solubilization: The amount of this compound may exceed the solubilization capacity of the selected oil/surfactant/co-surfactant system.

    • Incorrect Excipient Ratios: The ratio of surfactant to co-surfactant (S/CoS ratio) or oil to the surfactant mixture (Km) may not be optimal to maintain the microemulsion structure upon dilution.

    • Poor Excipient Selection: The chosen oil, surfactant, or co-surfactant may not be appropriate for this compound. The efficiency of self-emulsification depends on very specific excipient combinations.

  • Recommended Solutions:

    • Re-evaluate Excipient Solubility: Conduct thorough solubility studies of this compound in a wider range of oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., Cremophor RH40, Tween 80), and co-surfactants (e.g., Transcutol, Labrasol). Select the excipients that show the highest solubilizing capacity for this compound.

    • Construct Pseudo-Ternary Phase Diagrams: This is a critical step to identify the robust microemulsion region. By systematically titrating mixtures of oil, surfactant/co-surfactant, and water, you can visually determine the concentration ranges that yield stable, clear microemulsions.

    • Optimize Surfactant/Co-surfactant Ratio: Prepare several formulations by varying the S/CoS ratio (e.g., 1:1, 2:1, 3:1, 4:1) and observe their emulsification performance and stability upon dilution.

    • Incorporate a Co-solvent: A co-solvent like ethanol or propylene glycol can sometimes help improve drug solubilization and the spontaneity of emulsification.

Q2: The mean droplet size of my diluted SMEDDS is too large (>200 nm) and the Polydispersity Index (PDI) is high (>0.3). How can I reduce the particle size and improve uniformity?

A2: Large and non-uniform droplet sizes can lead to erratic absorption and lower bioavailability.

  • Potential Causes:

    • High Oil Concentration: An excessive amount of the oil phase can lead to the formation of larger droplets.

    • Low Surfactant Concentration: Insufficient surfactant is unable to effectively reduce the interfacial tension and stabilize the oil-water interface, resulting in larger droplets.

    • Incorrect Surfactant HLB: The Hydrophile-Lipophile Balance (HLB) of the surfactant system is crucial. For oil-in-water microemulsions, a higher HLB value (typically >12) is preferred.

  • Recommended Solutions:

    • Increase Surfactant/Oil Ratio: Systematically increase the concentration of the surfactant/co-surfactant mixture relative to the oil phase. This typically leads to a reduction in droplet size.

    • Blend Surfactants: Use a combination of a high HLB and low HLB surfactant to optimize the overall HLB of the system and improve emulsification efficiency.

    • Select a More Efficient Co-surfactant/Co-solvent: A co-surfactant helps to further reduce interfacial tension and increase the fluidity of the interfacial film. Experiment with different co-surfactants to find one that yields smaller, more uniform droplets.

Q3: My in vitro dissolution test shows rapid and complete release of this compound, but the in vivo pharmacokinetic study shows low bioavailability. What are the potential reasons for this discrepancy?

A3: A poor in vitro-in vivo correlation (IVIVC) is a known challenge in lipid-based formulations.

  • Potential Causes:

    • In Vivo Precipitation: The formulation may be stable in simple aqueous dissolution media but could be destabilized by the complex environment of the GI tract (e.g., pH changes, presence of bile salts, enzymes), leading to drug precipitation before absorption can occur.

    • Inhibition of Lipolysis: Digestion of the lipid components by pancreatic lipase is a key step for the absorption of some lipid-based formulations. Certain excipients might inhibit this process.

    • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp in the intestinal wall, which actively pump the drug back into the GI lumen after absorption.

    • First-Pass Metabolism: Despite the formulation, a significant portion of the absorbed drug may still be undergoing hepatic first-pass metabolism.

  • Recommended Solutions:

    • Perform In Vitro Lipolysis Studies: Use a lipolysis model to simulate the digestion of your SMEDDS formulation in the small intestine. This test can predict how well the drug will remain solubilized during digestion, which is often more representative of in vivo performance than a standard dissolution test.

    • Incorporate P-gp Inhibitors: Some pharmaceutical excipients (e.g., Cremophor EL, Tween 80) are known to have P-gp inhibitory effects. Ensure your formulation contains such components.

    • Promote Lymphatic Uptake: Formulations using long-chain triglycerides are more likely to be absorbed via the lymphatic system, bypassing the liver. Consider evaluating oils like corn oil or sesame oil.

    • Review Animal Study Protocol: Ensure the animal model, dosing procedure, and blood sampling times are appropriate to capture the absorption profile of your formulation.

Section 3: Troubleshooting Guide: Solid Lipid Nanoparticles (SLNs)

This section addresses specific issues encountered during the development of this compound-loaded SLNs.

Q1: I am experiencing low drug Encapsulation Efficiency (%EE) and Drug Loading (%DL) in my this compound-SLN formulation.

A1: Low %EE and %DL are often related to the drug's solubility in the lipid matrix and the formulation process.

  • Potential Causes:

    • Poor this compound Solubility in Solid Lipid: this compound may have low solubility in the chosen solid lipid matrix when it recrystallizes upon cooling.

    • Drug Partitioning: During the homogenization process (especially in hot homogenization), the drug may partition into the external aqueous phase.

    • Rapid Lipid Crystallization: If the lipid crystallizes too quickly and forms a perfect crystalline structure, the drug can be expelled from the matrix.

  • Recommended Solutions:

    • Screen Different Lipids: Test a variety of solid lipids (e.g., Glyceryl behenate (Compritol® 888 ATO), Glyceryl palmitostearate (Precirol® ATO 5), stearic acid) to find one with the highest solubilizing capacity for this compound in its molten state.

    • Optimize the Homogenization Process: For hot homogenization, ensure the temperature is kept 5-10°C above the lipid's melting point to keep the drug dissolved. For cold homogenization, minimizing the time the drug is in contact with the aqueous phase before solidification can help.

    • Consider Nanostructured Lipid Carriers (NLCs): NLCs are a second generation of lipid nanoparticles that use a blend of solid and liquid lipids (oils). The resulting imperfect crystal structure creates more space to accommodate drug molecules, often leading to higher %DL and preventing drug expulsion.

    • Increase Drug Concentration: Incrementally increase the initial amount of this compound in the formulation, but be aware that there is a saturation limit for any given lipid matrix.

Q2: My SLN dispersion shows signs of instability, such as particle aggregation or gelling, during storage.

A2: Physical stability is a critical quality attribute for nanoparticle formulations.

  • Potential Causes:

    • Insufficient Surfactant: The concentration or type of surfactant may be inadequate to provide a sufficient steric or electrostatic barrier to prevent particle aggregation.

    • Low Zeta Potential: For electrostatically stabilized SLNs, a low absolute zeta potential value (e.g., < |20| mV) indicates weak repulsive forces between particles, making them prone to aggregation.

    • Lipid Polymorphism: Changes in the crystalline structure of the lipid over time can lead to particle shape changes and aggregation.

  • Recommended Solutions:

    • Optimize Surfactant Concentration: Gradually increase the surfactant concentration and monitor the particle size and zeta potential over time. A combination of surfactants (e.g., a non-ionic surfactant like Poloxamer 188 with an ionic one) can sometimes provide better stability.

    • Increase Zeta Potential: If using an ionic surfactant, you may be able to adjust the pH of the aqueous phase to increase the surface charge and repulsive forces. The goal is typically a zeta potential > |30| mV for good electrostatic stability.

    • Add a Cryoprotectant for Lyophilization: If preparing a solid S-SMEDDS by freeze-drying, incorporate a cryoprotectant (e.g., trehalose, mannitol) to prevent aggregation during the freezing and drying process.

    • Store at Appropriate Temperatures: Avoid storing SLN dispersions near the melting point of the lipid or exposing them to freeze-thaw cycles, which can trigger polymorphic transitions and instability.

Section 4: Experimental Protocols

Protocol 1: Preparation and Characterization of a this compound-SMEDDS Formulation

  • Screening of Excipients: a. Determine the solubility of this compound in various oils, surfactants, and co-surfactants. Add an excess amount of this compound to 2 mL of each excipient in a sealed vial. b. Shake the vials in an isothermal shaker for 48 hours. c. Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method.

  • Construction of Pseudo-Ternary Phase Diagram: a. Select the oil, surfactant, and co-surfactant that demonstrated the highest solubility for this compound. b. Prepare mixtures of the surfactant and co-surfactant (S/CoS) at different weight ratios (e.g., 1:2, 1:1, 2:1, 3:1, 4:1). c. For each S/CoS ratio, prepare a series of mixtures with the oil phase at weight ratios ranging from 9:1 to 1:9. d. Titrate each oil-surfactant mixture with water dropwise under gentle stirring. e. Observe the mixture for clarity and flowability. Plot the points on a ternary phase diagram to identify the clear, isotropic microemulsion region.

  • Preparation of this compound-Loaded SMEDDS: a. Select a ratio of oil:surfactant:co-surfactant from the robust microemulsion region identified in the phase diagram. b. Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial. c. Add the pre-determined amount of this compound to the mixture. d. Vortex the mixture until the this compound is completely dissolved and a clear, homogenous liquid is formed.

  • Characterization: a. Droplet Size and Zeta Potential: Dilute 100 µL of the SMEDDS formulation with 100 mL of deionized water. Analyze the resulting emulsion using a dynamic light scattering (DLS) instrument.

    • Robustness to Dilution: Dilute the SMEDDS in different media (e.g., 0.1 N HCl, phosphate buffer pH 6.8) and check for any signs of precipitation or phase separation.

    • Thermodynamic Stability: Centrifuge the diluted SMEDDS at 3,500 rpm for 30 minutes and observe for any instability.

Protocol 2: Preparation of this compound-Loaded SLNs by High-Pressure Homogenization (HPH)

This protocol describes the widely used hot homogenization technique.

  • Preparation of Lipid Phase: a. Weigh the selected solid lipid (e.g., Compritol® 888 ATO) and the calculated amount of this compound. b. Heat the mixture in a water bath at a temperature 5-10°C above the melting point of the lipid. c. Stir until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase: a. Dissolve the surfactant (e.g., Poloxamer 188) in deionized water. b. Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification and Homogenization: a. Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion. b. Immediately process the hot pre-emulsion through a high-pressure homogenizer (e.g., 3-5 cycles at 500-1500 bar).

  • Cooling and Nanoparticle Formation: a. Cool the resulting hot nanoemulsion in an ice bath or at room temperature under gentle stirring. b. As the lipid cools and solidifies, SLNs will form.

  • Characterization: a. Particle Size, PDI, and Zeta Potential: Analyze the final SLN dispersion using a DLS instrument. b. Encapsulation Efficiency (%EE): i. Take a known volume of the SLN dispersion and separate the free, unencapsulated this compound from the SLNs using a centrifugal filter device. ii. Quantify the amount of free this compound in the filtrate using HPLC. iii. Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100.

Protocol 3: General Protocol for an In Vivo Pharmacokinetic Study in Rats

All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

  • Animal Acclimatization: a. Use male Sprague-Dawley rats (180-220 g). b. Allow animals to acclimatize for at least one week under standard laboratory conditions (controlled temperature, 12-hour light/dark cycle) with free access to food and water.

  • Dosing: a. Fast the rats overnight (approx. 12 hours) before dosing, but allow free access to water. b. Divide rats into groups (e.g., Control Group receiving this compound suspension, Test Group receiving this compound-SMEDDS). c. Administer the respective formulations to each rat via oral gavage at a predetermined dose.

  • Blood Sampling: a. Collect blood samples (approx. 200-300 µL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points. b. Typical time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.

  • Plasma Preparation and Analysis: a. Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. b. Store plasma samples at -80°C until analysis. c. Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction). d. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Plot the mean plasma concentration versus time for each group. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the concentration-time Curve). c. Calculate the relative bioavailability of the test formulation compared to the control.

Section 5: Data Presentation

The following table provides an illustrative example of pharmacokinetic data that might be obtained from an in vivo study comparing a standard this compound suspension to an enhanced SMEDDS formulation.

Table 1: Illustrative Pharmacokinetic Parameters of this compound Formulations Following Oral Administration in Rats (Dose = 20 mg/kg).

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
This compound Suspension150 ± 254.0 ± 0.51,250 ± 180100% (Reference)
This compound-SMEDDS780 ± 951.5 ± 0.56,500 ± 550520%

Data are presented as mean ± SD (n=6) and are for illustrative purposes only.

Section 6: Visualizations

G cluster_preform Phase 1: Pre-formulation cluster_form Phase 2: Formulation & Characterization cluster_invivo Phase 3: In Vivo Evaluation solubility Excipient Solubility Screening phase_diag Pseudo-Ternary Phase Diagrams solubility->phase_diag form_dev Formulation Optimization (e.g., SMEDDS, SLN) phase_diag->form_dev invitro_char In Vitro Characterization (Size, Zeta, %EE) form_dev->invitro_char invitro_release In Vitro Release & Stability Studies invitro_char->invitro_release pk_study Animal Pharmacokinetic (PK) Study invitro_release->pk_study data_analysis Data Analysis (AUC, Cmax, Tmax) pk_study->data_analysis data_analysis->form_dev Iterate / Re-optimize final_form Optimized Oral Formulation data_analysis->final_form

Caption: Workflow for Oral Formulation Development.

G start Problem: Low In Vivo Bioavailability of SMEDDS Formulation check1 Did formulation precipitate upon dilution in vitro? start->check1 solution1 Re-optimize formulation: 1. Re-screen excipients 2. Re-construct phase diagram 3. Adjust Oil/Surfactant ratios check1->solution1 Yes check2 Is in vitro lipolysis rate low? check1->check2 No solution2 Choose excipients that facilitate lipolysis (e.g., medium-chain glycerides) check2->solution2 Yes check3 Is drug a known P-gp substrate? check2->check3 No solution3 Incorporate excipients with P-gp inhibitory properties (e.g., Cremophor, Tween 80) check3->solution3 Yes end_node Consider significant first-pass metabolism. Promote lymphatic uptake with long-chain lipids. check3->end_node No G cluster_gut GI Lumen cluster_circulation Systemic Circulation smedds This compound-SMEDDS (Oral Dose) emulsion Fine Microemulsion (in GI fluids) smedds->emulsion Self-emulsifies micelles Mixed Micelles (with bile salts) emulsion->micelles Digestion enterocyte Intestinal Enterocyte micelles->enterocyte Absorption portal_vein Portal Vein enterocyte->portal_vein Standard Pathway lymph Lymphatic System enterocyte->lymph Lipid Pathway liver Liver (First-Pass Metabolism) portal_vein->liver systemic Systemic Circulation lymph->systemic Bypasses Liver liver->systemic Reduced Drug

References

Troubleshooting cross-reactivity in Muscone immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during Muscone immunoassays, with a particular focus on cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is a this compound immunoassay and what is it used for?

A this compound immunoassay is a laboratory technique used to detect and quantify this compound, a key fragrance compound, in various samples. These assays are crucial in quality control for the fragrance industry, pharmacokinetic studies in drug development, and environmental monitoring. They typically utilize antibodies that specifically bind to this compound.

Q2: What is cross-reactivity in the context of a this compound immunoassay?

Cross-reactivity occurs when the antibodies in the immunoassay bind to molecules that are structurally similar to this compound, in addition to this compound itself. This can lead to inaccurate, often overestimated, measurements of this compound concentration. Identifying and understanding potential cross-reactants is critical for accurate assay results.

Q3: Which compounds are likely to cross-react in my this compound immunoassay?

Compounds with a similar macrocyclic ketone structure are potential cross-reactants. The degree of cross-reactivity will depend on how closely the structure of the analog resembles this compound and the specific epitope recognized by the assay's antibody.

Troubleshooting Guide: Cross-Reactivity

Issue: My sample results show an unexpectedly high concentration of this compound.

This could be due to cross-reactivity with a structurally similar compound in your sample matrix.

Step 1: Identify Potential Cross-Reactants

Review the composition of your sample to identify any compounds that are structurally analogous to this compound. Common structural analogs that could potentially cross-react include other macrocyclic musks.

Table 1: Potential Cross-Reactivity of Structurally Similar Molecules in a Hypothetical this compound Immunoassay

CompoundStructurePercent Cross-Reactivity (%)
This compound (Target Analyte) 3-Methylcyclopentadecanone 100
Civetone(Z)-Cycloheptadec-9-en-1-one5-15
Exaltolide® (Firmenich)Oxacyclohexadecan-2-one1-5
AmbrettolideOxacycloheptadec-10-en-2-one<1
Galaxolide® (IFF)Polycyclic Musk<0.1
Musk KetoneNitro Musk<0.1

Note: The cross-reactivity percentages presented in this table are hypothetical and for illustrative purposes. Actual cross-reactivity must be determined experimentally for each specific antibody and assay.

Step 2: Perform a Cross-Reactivity Validation Experiment

To confirm and quantify cross-reactivity, you will need to perform a competitive immunoassay. This involves testing the potential cross-reacting compounds in the assay to determine the concentration at which they displace 50% of the labeled this compound from the antibody (the IC50 value).

Experimental Protocol: Assessing Cross-Reactivity using Competitive ELISA

This protocol outlines the steps to determine the cross-reactivity of potential interfering compounds in a this compound immunoassay.

Materials:

  • Microtiter plate pre-coated with a capture antibody against the primary antibody.

  • This compound standard solution.

  • Solutions of potential cross-reactants.

  • Primary antibody specific to this compound.

  • This compound-enzyme conjugate (e.g., this compound-HRP).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Assay buffer.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the this compound standard and each potential cross-reactant in the assay buffer.

  • Competitive Reaction:

    • To separate tubes, add 50 µL of each dilution of the standard or potential cross-reactant.

    • Add 50 µL of the diluted primary antibody to each tube.

    • Add 50 µL of the this compound-enzyme conjugate to each tube.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Plate Incubation:

    • Transfer 100 µL of the mixture from each tube to the wells of the pre-coated microtiter plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Discard the contents of the wells.

    • Wash the plate 3-5 times with 200 µL of wash buffer per well.

  • Substrate Development:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the concentration for the this compound standard and each of the tested compounds.

    • Determine the IC50 value for this compound and for each potential cross-reactant.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Step 3: Mitigating Cross-Reactivity

If significant cross-reactivity is confirmed, consider the following strategies:

  • Sample Purification: Use techniques like Solid-Phase Extraction (SPE) or High-Performance Liquid Chromatography (HPLC) to remove the cross-reacting compounds from your sample before performing the immunoassay.

  • Antibody Specificity: If developing a new assay, screen for monoclonal antibodies with higher specificity to this compound that do not recognize the cross-reacting analogs.

  • Data Correction: If the cross-reacting compound and its concentration are known, it may be possible to mathematically correct the results. However, this is the least preferred option due to the potential for introducing further inaccuracies.

Visualizing Workflows and Logic

The following diagrams illustrate the experimental workflow for a competitive ELISA and a troubleshooting pathway for addressing cross-reactivity.

Competitive_ELISA_Workflow cluster_prep Preparation cluster_reaction Competitive Reaction cluster_elisa ELISA Procedure cluster_analysis Data Analysis prep_std Prepare this compound Standard Dilutions mix Mix Standard/Cross-Reactant, Primary Antibody, and Conjugate prep_std->mix prep_xr Prepare Potential Cross-Reactant Dilutions prep_xr->mix prep_ab Prepare Primary Antibody Solution prep_ab->mix prep_conj Prepare this compound-Enzyme Conjugate Solution prep_conj->mix incubate_mix Incubate Mixture mix->incubate_mix add_plate Add Mixture to Coated Plate incubate_mix->add_plate incubate_plate Incubate Plate add_plate->incubate_plate wash1 Wash Plate incubate_plate->wash1 add_substrate Add Substrate wash1->add_substrate incubate_dark Incubate in Dark add_substrate->incubate_dark add_stop Add Stop Solution incubate_dark->add_stop read_plate Read Absorbance add_stop->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calc_ic50 Calculate IC50 Values plot_curve->calc_ic50 calc_xr Calculate % Cross-Reactivity calc_ic50->calc_xr

Workflow for Determining Immunoassay Cross-Reactivity.

Troubleshooting_Cross_Reactivity start Unexpectedly High Immunoassay Result check_protocol Review Assay Protocol and Calculations start->check_protocol protocol_ok Protocol and Calculations Correct? check_protocol->protocol_ok identify_xr Identify Potential Cross-Reactants in Sample protocol_ok->identify_xr Yes revise_protocol Revise Protocol/ Recalculate protocol_ok->revise_protocol No xr_present Potential Cross-Reactants Present? identify_xr->xr_present perform_validation Perform Cross-Reactivity Validation Experiment xr_present->perform_validation Yes end_ok Result is Valid xr_present->end_ok No significant_xr Significant Cross-Reactivity Found? perform_validation->significant_xr mitigate Implement Mitigation Strategy: - Sample Purification - Use More Specific Antibody significant_xr->mitigate Yes significant_xr->end_ok No

Troubleshooting Decision Tree for Cross-Reactivity.

Technical Support Center: Optimizing Reaction Conditions for Muscone Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the derivatization of Muscone. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols for key reactions, and data to facilitate the optimization of your experimental conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the derivatization of this compound and other sterically hindered macrocyclic ketones.

General Questions

Q1: Why is the derivatization of this compound challenging?

A1: The primary challenge in derivatizing this compound (3-methylcyclopentadecanone) arises from its macrocyclic structure and the steric hindrance around the carbonyl group. This can lead to slower reaction rates and require carefully optimized conditions to achieve good yields.

Q2: What are the most common derivatization strategies for this compound?

A2: Common derivatization strategies for ketones like this compound include:

  • Wittig Reaction: To form alkenes.

  • Baeyer-Villiger Oxidation: To form lactones.

  • Reductive Amination: To form amines.

  • Formation of Oximes and Hydrazones: For purification, characterization, or as intermediates for further reactions.

Troubleshooting: Wittig Reaction

Q3: I am observing very low to no yield in my Wittig reaction with this compound. What are the possible causes and solutions?

A3: Low yields in the Wittig reaction with sterically hindered ketones like this compound are common. Here are some potential causes and their solutions:

  • Cause: Incomplete formation of the ylide (Wittig reagent).

    • Solution: Ensure your phosphonium salt is dry and use a strong, fresh base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) for deprotonation. The choice of solvent is also critical; anhydrous THF or diethyl ether are commonly used.

  • Cause: The ylide is not reactive enough.

    • Solution: For sterically hindered ketones, non-stabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) are generally more reactive than stabilized ylides (e.g., those with an adjacent ester or ketone group).

  • Cause: Steric hindrance preventing the ylide from attacking the carbonyl carbon.

    • Solution: Increase the reaction temperature and prolong the reaction time. However, be mindful of potential side reactions and decomposition of the ylide at higher temperatures. The Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester, is often a better alternative for hindered ketones as the smaller phosphonate carbanion is less sterically demanding.[1]

Q4: My Wittig reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?

A4: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • For Z-alkene: Unstabilized ylides typically favor the formation of the Z-alkene. Running the reaction in the presence of lithium salts can sometimes decrease Z-selectivity, so using a lithium-free base like sodium bis(trimethylsilyl)amide (NaHMDS) may be beneficial.

  • For E-alkene: Stabilized ylides generally yield the E-alkene. For non-stabilized ylides, the Schlosser modification can be employed, which involves deprotonation and subsequent protonation of the betaine intermediate at low temperatures to favor the E-alkene.[2]

Workflow for Troubleshooting Wittig Reactions

G start Low/No Yield in Wittig Reaction check_ylide Check Ylide Formation and Reactivity start->check_ylide check_conditions Review Reaction Conditions start->check_conditions consider_alternative Consider Alternative Reactions start->consider_alternative ylide_sol_1 Use fresh, strong base (n-BuLi, NaH, KHMDS) check_ylide->ylide_sol_1 ylide_sol_2 Ensure anhydrous conditions check_ylide->ylide_sol_2 ylide_sol_3 Use non-stabilized ylide for higher reactivity check_ylide->ylide_sol_3 cond_sol_1 Increase reaction temperature check_conditions->cond_sol_1 cond_sol_2 Prolong reaction time check_conditions->cond_sol_2 alt_react_1 Horner-Wadsworth-Emmons (HWE) Reaction consider_alternative->alt_react_1

Caption: Troubleshooting workflow for low-yield Wittig reactions.

Troubleshooting: Baeyer-Villiger Oxidation

Q5: My Baeyer-Villiger oxidation of this compound is slow and incomplete. How can I drive the reaction to completion?

A5: The rate of Baeyer-Villiger oxidation is influenced by the oxidant and catalyst used.

  • Cause: Insufficiently reactive peroxyacid.

    • Solution: The reactivity of peroxyacids is correlated with the pKa of the corresponding carboxylic acid. Trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide, is more reactive than meta-chloroperoxybenzoic acid (m-CPBA).

  • Cause: Low reaction temperature.

    • Solution: Gently warming the reaction mixture can increase the reaction rate. However, monitor the reaction closely to avoid side reactions, such as the decomposition of the peroxyacid.

  • Cause: Lack of catalysis.

    • Solution: For less reactive ketones, a Lewis acid or a protic acid can be used as a catalyst to activate the carbonyl group.

Q6: I am observing side reactions in my Baeyer-Villiger oxidation. How can I minimize them?

A6: Side reactions in Baeyer-Villiger oxidations often involve the oxidation of other functional groups in the molecule.

  • Solution: Choose a milder and more selective oxidant. While highly reactive, TFPAA can sometimes lead to side reactions. m-CPBA is often a good balance of reactivity and selectivity. Using a buffered system (e.g., with NaHCO₃ or Na₂HPO₄) can help to control the pH and minimize acid-catalyzed side reactions.

Troubleshooting: Reductive Amination

Q7: The reductive amination of this compound with a primary amine is resulting in a low yield of the desired secondary amine. What could be the problem?

A7: Reductive amination of sterically hindered ketones can be challenging due to difficulties in both imine formation and reduction.

  • Cause: Unfavorable equilibrium for imine formation.

    • Solution: The formation of the imine intermediate is a dehydration reaction. Removing water as it is formed, for example by using molecular sieves or a Dean-Stark apparatus, can drive the equilibrium towards the imine. The addition of a catalytic amount of a weak acid, such as acetic acid, can also facilitate this step.

  • Cause: Inefficient reduction of the sterically hindered imine.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reducing agent of choice for reductive aminations as it is milder and more selective for the imine over the ketone. For particularly challenging substrates, stronger reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used, but pH control is important. Catalytic hydrogenation can also be an effective method.

Q8: I am observing the formation of a tertiary amine as a byproduct when using a primary amine. How can I prevent this over-alkylation?

A8: Over-alkylation to form a tertiary amine is a common side reaction in reductive amination.

  • Solution: Use a slight excess of the primary amine to outcompete the newly formed secondary amine for reaction with any remaining this compound. Alternatively, adding the reducing agent at the beginning of the reaction (direct reductive amination) can sometimes minimize over-alkylation by reducing the imine as it is formed.

Data Presentation: Reaction Yields for this compound Derivatization

The following table summarizes reported yields for various derivatization reactions of this compound and related macrocyclic ketones. Note that reaction conditions can significantly impact yields.

Derivatization ReactionSubstrateReagent(s)ProductYield (%)Reference
Aldol Condensation/Cyclization1,10-dibromodecane, ethyl acetoacetate1. K₂CO₃, PTC; 2. NaOH; 3. PrZnIDehydro-muscone70 (step 1), 84 (step 2)[3]
HydrogenationDehydro-musconeH₂, Pd/C(rac)-Muscone91[3]
Ketal FormationDehydro-muscone1,4-di-O-benzyl-D-threitolDiastereomeric ketals-[3]
Enantioselective Aldol CondensationMacrocyclic diketoneSodium N-methylephedrateBicyclic enoneup to 76% ee
Ring-Closing MetathesisAcyclic diolefinGrubbs' catalystCyclic alkene-

Experimental Protocols

The following are generalized protocols for key derivatization reactions of this compound. Note: These protocols may require optimization for specific substrates and scales.

Protocol 1: Wittig Reaction of this compound

This protocol describes the conversion of this compound to an alkene using a non-stabilized ylide.

Materials:

  • This compound

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred suspension. The formation of a deep red or orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Baeyer-Villiger Oxidation of this compound

This protocol describes the synthesis of a lactone from this compound using m-CPBA.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in DCM in a round-bottom flask.

  • Add m-CPBA (1.2-1.5 equivalents) portion-wise to the solution at 0 °C.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, quench the excess m-CPBA by washing the reaction mixture with a saturated aqueous solution of Na₂S₂O₃.

  • Wash the organic layer with saturated aqueous NaHCO₃ to remove m-chlorobenzoic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting lactone by column chromatography on silica gel.

Protocol 3: Reductive Amination of this compound

This protocol describes the synthesis of a secondary amine from this compound and a primary amine using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in anhydrous DCE, add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add NaBH(OAc)₃ (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways Involving this compound

Recent research has elucidated several signaling pathways through which this compound exerts its biological effects, particularly its anti-inflammatory and anti-cancer properties.

PI3K/AKT Signaling Pathway

This compound has been shown to modulate the PI3K/AKT signaling pathway, which is crucial in cell survival, proliferation, and inflammation. By inhibiting this pathway, this compound can suppress the biological activity of certain cancer cells and reduce inflammation.

G This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Response Cell Proliferation, Survival, Inflammation Downstream->Response

Caption: this compound's inhibitory effect on the PI3K/AKT pathway.

NF-κB Signaling Pathway

This compound can inhibit the activation of NF-κB, a key transcription factor involved in the inflammatory response. This leads to a reduction in the expression of pro-inflammatory cytokines.

G cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression This compound This compound This compound->IKK

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another target of this compound. By modulating this pathway, this compound can influence processes such as cell growth and differentiation.

G Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response Transcription_Factors->Cellular_Response This compound This compound This compound->Raf

Caption: this compound's modulation of the MAPK signaling cascade.

References

Technical Support Center: Enhancing the Resolution of Muscone Enantiomers in Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of Muscone enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor or no resolution of this compound enantiomers?

Several factors can contribute to inadequate separation of this compound enantiomers in chiral chromatography:

  • Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor. For macrocyclic ketones like this compound, polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and cyclodextrin-based CSPs are generally recommended. If the chosen CSP lacks the specific stereoselective interactions required for this compound, the enantiomers will not resolve.[1][2]

  • Suboptimal Mobile Phase Composition: The composition of the mobile phase significantly influences selectivity. In normal-phase chromatography, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol) is a key parameter to optimize.[1]

  • Inappropriate Column Temperature: Temperature affects the thermodynamics of the chiral recognition mechanism. In many cases, lower temperatures can enhance resolution, although this may lead to longer analysis times and higher backpressure.[1]

  • Non-optimal Flow Rate: A reduced flow rate can increase the interaction time between the this compound enantiomers and the CSP, which can improve resolution. However, a flow rate that is too low may cause peak broadening due to diffusion.[2]

  • Poor Peak Shape: Chromatographic issues such as peak tailing, fronting, or splitting can severely impact resolution. These problems can arise from secondary interactions with the stationary phase, overloading the column with the sample, or using a sample solvent that is incompatible with the mobile phase.

Q2: What type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?

Based on the chemical structure of this compound (a macrocyclic ketone), the following types of CSPs are recommended as a starting point for method development:

  • Polysaccharide-Based CSPs: These are widely used and have demonstrated broad enantioselectivity for a variety of chiral compounds. Columns with amylose or cellulose derivatives, such as the Chiralpak® and Chiralcel® series, are excellent candidates.

  • Cyclodextrin-Based CSPs: Modified cyclodextrins have shown success in the enantioselective analysis of this compound and other musk fragrances, particularly in gas chromatography. These can also be effective in HPLC.

It is highly recommended to screen a selection of different CSPs to identify the one that provides the best selectivity for this compound enantiomers.

Q3: How can I address peak tailing or fronting issues with my this compound peaks?

Poor peak shape can be addressed by considering the following:

  • Mobile Phase Additives: Although this compound is a neutral molecule, the presence of acidic or basic impurities in the sample or on the column can lead to peak tailing. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (DEA) to the mobile phase can sometimes improve peak symmetry.

  • Sample Solvent: The sample should be dissolved in a solvent that is of equal or lesser strength than the mobile phase. Using a stronger solvent to dissolve the sample can cause peak distortion.

  • Column Overload: Peak fronting is a common sign of column overload. This can be rectified by reducing the concentration of the sample or decreasing the injection volume.

  • Column Condition: A contaminated or degraded column can result in poor peak shapes. Regular flushing and proper maintenance of the column are essential. If the performance deteriorates, a new column may be necessary.

Q4: My chromatogram shows split peaks for this compound. What are the potential causes?

Split peaks are a common issue in HPLC and can be caused by several factors:

  • Column Inlet Frit Blockage: A partially blocked frit at the inlet of the column can disrupt the flow path and cause the peak to split. Reversing and flushing the column (if permitted by the manufacturer) or replacing the frit may resolve this issue.

  • Column Bed Void: A void or channel in the column's packed bed can lead to a split peak. This usually requires column replacement.

  • Sample Preparation Issues: If the sample is not fully dissolved or contains particulate matter, it can lead to peak splitting. Always ensure your sample is completely dissolved and filtered before injection.

  • Strong Sample Solvent: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion and splitting.

  • Co-eluting Impurity: It is possible that an unknown compound is eluting very close to one of the this compound enantiomers, giving the appearance of a split peak. To test for this, inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, it indicates the presence of a co-eluting substance.

Troubleshooting Guides

Guide 1: Enhancing Poor Resolution
Symptom Possible Cause Troubleshooting Step
Peaks are not separated or have a resolution (Rs) < 1.5Inappropriate CSPScreen different polysaccharide-based (amylose, cellulose) and cyclodextrin-based CSPs.
Suboptimal mobile phase compositionSystematically vary the percentage of the polar modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., n-hexane).
Column temperature is not optimalAdjust the column temperature. Often, decreasing the temperature improves chiral resolution.
Flow rate is too highReduce the flow rate to allow for more interaction time between the enantiomers and the CSP.
Guide 2: Addressing Peak Shape Problems
Symptom Possible Cause Troubleshooting Step
Peak TailingSecondary ionic interactions with the stationary phaseAdd a small amount of an acidic or basic modifier to the mobile phase (e.g., 0.1% TFA or DEA).
Peak FrontingColumn overloadDecrease the sample concentration and/or the injection volume.
Peak SplittingBlocked column frit or void in the column bedReverse-flush the column (if permissible) or replace the column.
Sample solvent is too strongDissolve the sample in the mobile phase or a weaker solvent.

Quantitative Data Summary

The following table provides representative data for the chiral separation of macrocyclic ketones, which can serve as a starting point for the method development for this compound enantiomers.

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)Retention Time (t_R) (min)Separation Factor (α)Resolution (R_s)
Chiralpak® IAn-Hexane/Isopropanol (90:10, v/v)1.0257.8 (R) / 9.5 (S)1.222.5
Chiralcel® OD-Hn-Hexane/Ethanol (95:5, v/v)0.82011.2 (R) / 13.1 (S)1.172.1
Cyclodextrin-Based CSPAcetonitrile/Water (60:40, v/v)1.0306.2 (R) / 6.9 (S)1.111.8

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound Enantiomers

This protocol outlines a systematic approach to developing a robust chiral separation method for this compound enantiomers using HPLC.

  • Column Selection:

    • Begin by screening polysaccharide-based chiral stationary phases such as Chiralpak® IA, Chiralpak® AD, Chiralcel® OD-H, and Chiralcel® OJ-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase Screening (Normal-Phase):

    • Prepare mobile phases consisting of n-hexane and a polar modifier (isopropanol or ethanol).

    • Start with a mobile phase of n-hexane/isopropanol (90:10, v/v).

    • If resolution is poor, systematically vary the isopropanol concentration from 5% to 20%.

    • If necessary, switch the polar modifier to ethanol and repeat the screening process.

  • Optimization of Chromatographic Conditions:

    • Flow Rate: Once partial separation is achieved, optimize the flow rate. Start at 1.0 mL/min and decrease it incrementally to 0.5 mL/min to observe the effect on resolution.

    • Temperature: Evaluate the effect of column temperature. Analyze the sample at 25°C, 15°C, and 35°C to determine the optimal temperature for separation.

  • Sample Preparation:

    • Dissolve the this compound racemate in the initial mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Detection:

    • Use a UV detector at a low wavelength, such as 210 nm, as this compound lacks a strong chromophore.

Mandatory Visualizations

Logical Workflow for Chiral Method Development

start Start: Separate this compound Enantiomers csp_selection Select CSPs for Screening (e.g., Chiralpak IA, Chiralcel OD-H) start->csp_selection mp_screening Mobile Phase Screening (Vary % of polar modifier in Hexane) csp_selection->mp_screening resolution_check Resolution Achieved? mp_screening->resolution_check resolution_check->mp_screening No, adjust mobile phase optimization Optimize Temperature and Flow Rate resolution_check->optimization Yes troubleshoot Troubleshoot Peak Shape resolution_check->troubleshoot Poor Peak Shape final_method Final Validated Method optimization->final_method troubleshoot->mp_screening

Caption: A systematic workflow for developing a chiral separation method.

Troubleshooting Decision Tree for Split Peaks

start {Split Peak Observed} q1 Is the split observed for all peaks? Yes No start->q1 a1 Likely a system issue. Check for blocked frit or column void. q1:yes->a1 q2 Does reducing injection volume resolve the split into two peaks? Yes No q1:no->q2 a2 Co-eluting impurity is likely. Optimize selectivity. q2:yes->a2 a3 Check for strong sample solvent or column degradation. q2:no->a3

References

Mitigating cytotoxicity of Muscone at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with muscone's cytotoxicity at high concentrations during in vitro experiments.

Troubleshooting Guides

Issue 1: High levels of cell death observed in a non-cancerous cell line after treatment with this compound.

Question: My non-cancerous cell line is showing significant cell death even at moderate concentrations of this compound. How can I mitigate this?

Answer:

  • Concentration Optimization: The cytotoxic effects of this compound are dose-dependent. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. For instance, while this compound shows anti-cancer effects at micromolar concentrations in cancer cells, non-cancerous cells might be more sensitive.[1][2] In some cell types like bone marrow-derived macrophages, this compound showed no cytotoxicity up to 24 μg/ml.[3]

  • Time-Course Experiment: The duration of exposure to this compound can significantly impact cell viability. Consider reducing the incubation time to see if the cytotoxic effects are minimized while still observing the desired biological activity.

  • Serum Concentration: The percentage of serum in your culture medium can influence cellular susceptibility to chemical compounds. Ensure you are using the recommended serum concentration for your cell line. In some cases, increasing the serum concentration might offer a protective effect, although this should be tested empirically.

  • Formulation and Delivery: Consider using a drug delivery system to control the release of this compound and reduce its peak concentration, which may be responsible for the acute cytotoxicity. Encapsulating this compound in liposomes or nanoparticles has been explored to enhance its therapeutic effects while potentially reducing systemic toxicity.[4][5]

Issue 2: Difficulty in differentiating between intended apoptosis in cancer cells and general cytotoxicity.

Question: I am using this compound to induce apoptosis in cancer cells, but I'm concerned about off-target cytotoxic effects. How can I specifically assess apoptosis versus necrosis?

Answer:

To distinguish between apoptosis and necrosis, a combination of assays is recommended:

  • Morphological Assessment: Observe cell morphology using phase-contrast microscopy. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and the formation of apoptotic bodies. Necrotic cells, on the other hand, tend to swell and lyse.

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a standard method to differentiate between apoptotic and necrotic cells.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative/PI-positive cells: Primarily necrotic cells.

  • Caspase Activation Assays: this compound has been shown to induce apoptosis through the activation of caspases, such as caspase-3. Measuring the activity of key executioner caspases (e.g., caspase-3, -7) can confirm an apoptotic mechanism.

  • Western Blot Analysis: Analyze the expression levels of key apoptosis-regulating proteins. This compound treatment has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.

Issue 3: Inconsistent results or unexpected cell behavior in this compound-treated cultures.

Question: My experimental results with this compound are not reproducible. What are some common pitfalls?

Answer:

Inconsistent results can stem from various factors unrelated to this compound's specific activity. Refer to general cell culture troubleshooting guides for issues like:

  • Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs. Regularly test your cell lines for mycoplasma contamination.

  • Reagent Quality: Ensure the quality and stability of your this compound stock solution. This compound is lipophilic, so proper solubilization in a suitable solvent (e.g., DMSO) is critical. Always use a consistent, low percentage of the solvent as a vehicle control in your experiments.

  • Cell Line Integrity: Confirm the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.

  • Culture Conditions: Maintain consistent culture conditions, including incubator temperature, CO2 levels, and humidity.

Frequently Asked Questions (FAQs)

Q1: What are the known signaling pathways involved in this compound-induced cytotoxicity?

A1: this compound-induced cell death, particularly in cancer cells, is often a result of the activation of specific signaling pathways leading to apoptosis and autophagy. Key pathways identified include:

  • Endoplasmic Reticulum (ER) Stress Pathway: this compound can induce ER stress, leading to the activation of the PERK/ATF4/DDIT3 signaling cascade, which promotes apoptosis.

  • AMPK/mTOR Pathway: this compound can induce autophagy through the activation of the AMP kinase (AMPK) and inhibition of the mTOR complex 1 (mTORC1) signaling pathway, which is associated with the protein SESN2.

  • PI3K/Akt Pathway: In some contexts, this compound has been shown to suppress the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.

  • p53 Signaling: this compound has been shown to prevent cisplatin-induced nephrotoxicity by inhibiting the expression and phosphorylation of p53.

Q2: Is there a way to reduce the volatility and improve the solubility of this compound for in vitro studies?

A2: Yes, this compound's poor water solubility and volatility can be addressed through formulation strategies. One approach is the encapsulation of this compound into cyclodextrin-based metal-organic frameworks (CD-MOFs). This has been shown to significantly improve this compound's solubility and reduce its volatility, which can lead to more consistent and reproducible results in cell culture experiments.

Q3: What are some reported IC50 values for this compound in different cell lines?

A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the duration of treatment. The following table summarizes some reported IC50 values.

Cell LineCell TypeIC50 Value (48h)Reference
MDA-MB-231Human Breast Cancer71.62 µM
BT-549Human Breast Cancer73.01 µM
HepG2Human Liver CancerNot explicitly stated, but effects seen at 0.5-2.5 µM
Hep3BHuman Liver CancerNot explicitly stated, but effects seen at 0.5-2.5 µM
SGC-7901Human Gastric CancerOptimal concentration for inhibition was 50 µg/ml
MGC-803Human Gastric CancerOptimal concentration for inhibition was 50 µg/ml

Note: It is always recommended to determine the IC50 value empirically in your specific cell line and experimental conditions.

Experimental Protocols

Annexin V-FITC/PI Apoptosis Assay

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently trypsinize the adherent cells and combine them with the cells in the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Western Blot for Apoptosis-Related Proteins

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

Muscone_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Cyto Cytoplasm PERK PERK ATF4 ATF4 PERK->ATF4 DDIT3 DDIT3 (CHOP) ATF4->DDIT3 Bcl2 Bcl-2 DDIT3->Bcl2 Downregulates Bax Bax DDIT3->Bax Upregulates Casp9 Caspase-9 Bcl2->Casp9 Inhibits Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis This compound High Concentration This compound This compound->PERK Induces ER Stress

Caption: this compound-induced apoptosis via the ER stress pathway.

Muscone_Autophagy_Pathway cluster_Signal Signaling Cascade cluster_Process Cellular Process SESN2 Sestrin-2 AMPK AMPK SESN2->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits This compound High Concentration This compound This compound->SESN2 Upregulates

Caption: this compound-induced autophagy via the SESN2/AMPK/mTORC1 pathway.

Experimental_Workflow Start Start: High Cytotoxicity Observed DoseResponse Perform Dose-Response and Time-Course Assays Start->DoseResponse CheckCulture Check for Contamination (Mycoplasma) & Cell Line ID Start->CheckCulture ApoptosisAssay Differentiate Apoptosis vs. Necrosis (Annexin V/PI, Caspase Assay) DoseResponse->ApoptosisAssay Formulation Consider Alternative Formulations (e.g., Liposomes, Nanoparticles) DoseResponse->Formulation CheckCulture->DoseResponse PathwayAnalysis Analyze Signaling Pathways (Western Blot) ApoptosisAssay->PathwayAnalysis End Optimized Experiment Formulation->End PathwayAnalysis->End

References

Validation & Comparative

A Comparative Analysis of Synthetic vs. Natural Muscone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the compositional, physicochemical, and biological properties of synthetic and natural muscone, complete with experimental data and detailed protocols.

The macrocyclic ketone this compound is the principal active and aromatic component of natural musk, a substance historically sourced from the glandular secretions of the male musk deer (Moschus moschiferus). Due to the endangered status of the musk deer, the use of natural musk has been almost entirely superseded by synthetic this compound in both the fragrance and pharmaceutical industries. This guide provides a comprehensive comparative analysis of synthetic and natural this compound, offering researchers, scientists, and drug development professionals a detailed overview of their respective properties and biological activities, supported by experimental data and methodologies.

Compositional and Physicochemical Properties: A Tale of Two Musks

Natural musk is a complex biological substance, comprising a rich array of chemical compounds. In contrast, synthetic this compound is a single, highly purified molecule. This fundamental difference in composition underpins the variations in their physicochemical properties and biological effects. A key differentiator is the presence of muscopyridine in natural musk, an alkaloid that is absent in synthetic formulations and serves as a definitive biomarker for natural origin.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals the intricate composition of natural musk, which contains over 30 different compounds, with this compound being the most abundant at approximately 27.12%.[2] Synthetic this compound, on the other hand, presents as a single peak in GC-MS analysis, confirming its high purity.[2]

The following tables summarize the key physicochemical and compositional differences between natural and synthetic this compound.

Table 1: Comparative Physicochemical Properties of Synthetic and Natural this compound

PropertySynthetic this compoundNatural this compound (from Musk)
Appearance Colorless liquid[3]Granular, black-brown mass
Odor Profile Soft, sweet, warm animalic scent[4]Complex, erogenic-animalic, dry woody
Molecular Formula C₁₆H₃₀ON/A (mixture)
Molecular Weight 238.41 g/mol N/A (mixture)
Density 0.922 g/cm³N/A
Boiling Point 328 °CN/A
Vapor Pressure 0.000095 mmHg @ 23°CN/A
Solubility Miscible with alcohol, very slightly soluble in waterSoluble in ethanol (as a tincture)

Table 2: Comparative Chemical Composition of Natural vs. Artificial Musk

Component ClassNatural MuskArtificial Musk
Volatile Compounds 15 identified compounds8 identified compounds
Alcohol-Soluble Compounds 25 identified compounds22 identified compounds
Total Amino Acids 156.4 mg/g787.1 mg/g
Key Biomarker Muscopyridine (present)Muscopyridine (absent)

Biological Activity: A Comparative Overview

Both natural and synthetic this compound exhibit a range of biological activities, with a primary focus in research on their anti-inflammatory, neuroprotective, and anti-cancer effects. Due to its purified nature, synthetic this compound allows for more precise studies of its mechanism of action.

Olfactory Receptor Activation:

This compound's characteristic scent is perceived through its interaction with specific olfactory receptors (ORs). The human olfactory receptor OR5AN1 has been identified as a key receptor for this compound. Studies have shown that the naturally occurring (R)-(-)-enantiomer of this compound has a stronger and more superior odor than its (S)-(+)-enantiomer. The EC50 values for racemic this compound and its enantiomers in activating MOR215-1 (a mouse this compound receptor) are presented below.

Table 3: Olfactory Receptor Activation by this compound Enantiomers

CompoundOlfactory ReceptorEC50 (µM)
Racemic this compoundMOR215-10.5
l-(-)-(R)-MusconeMOR215-10.6
d-(+)-(S)-MusconeMOR215-1>10
Racemic this compoundOR5AN10.29

Anti-Inflammatory Activity:

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit the activation of the NF-κB (Nuclear Factor kappa B) signaling pathway, a central regulator of inflammation, and the NLRP3 inflammasome. This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.

Anti-Angiogenic and Anti-Cancer Activity:

Recent studies have highlighted the potential of this compound as an anti-cancer agent, particularly in breast cancer. This compound has been shown to suppress tumor angiogenesis by inhibiting the VEGF/PI3K/Akt/MAPK signaling pathway. This leads to a reduction in tumor growth and metastasis. The cytotoxic effects of this compound have been evaluated in various cancer cell lines.

Table 4: Cytotoxic Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MDA-MB-231Breast CancerNot specified, but inhibits proliferation
BT-549Breast CancerNot specified, but inhibits proliferation

Experimental Protocols

For researchers seeking to replicate or build upon existing studies, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of synthetic and natural this compound.

Protocol 1: GC-MS Analysis for Purity and Muscopyridine Detection

Objective: To determine the purity of synthetic this compound and to detect the presence of muscopyridine as a marker for natural musk.

Materials:

  • Sample (Synthetic this compound or Musk Extract)

  • Ethyl acetate (GC grade)

  • Internal Standard (e.g., Naphthalene)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • HP-5MS capillary column (or equivalent)

Procedure:

  • Sample Preparation:

    • For synthetic this compound, prepare a standard solution (e.g., 1 mg/mL) in ethyl acetate.

    • For musk extract, perform a liquid-liquid extraction with ethyl acetate.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Mode: Full scan (m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Analysis:

  • Purity of Synthetic this compound: A single major peak corresponding to the retention time and mass spectrum of this compound should be observed.

  • Detection of Muscopyridine: In natural musk samples, a peak corresponding to the retention time and mass spectrum of muscopyridine will be present, which will be absent in synthetic this compound.

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, BT-549)

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound (serial dilutions) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Protocol 3: Western Blot Analysis for Signaling Pathway Inhibition

Objective: To investigate the effect of this compound on the phosphorylation of key proteins in the VEGF/PI3K/Akt/MAPK and NF-κB signaling pathways.

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins between treated and control groups.

Mandatory Visualizations

To further elucidate the complex processes discussed, the following diagrams have been generated using the DOT language.

Diagram 1: Experimental Workflow for Differentiating Synthetic and Natural this compound

cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis cluster_3 Identification Sample Musk Sample Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS Analysis Chromatogram and Mass Spectra Analysis GCMS->Analysis Natural Natural this compound Analysis->Natural Muscopyridine Detected Synthetic Synthetic this compound Analysis->Synthetic Muscopyridine Absent

Caption: Workflow for differentiating synthetic and natural this compound.

Diagram 2: this compound Inhibition of the NF-κB Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB_nuc->Genes induces cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PI3K PI3K VEGFR2->PI3K activates MAPK MAPK VEGFR2->MAPK activates Akt Akt PI3K->Akt activates Angiogenesis Angiogenesis (Proliferation, Migration) Akt->Angiogenesis MAPK->Angiogenesis This compound This compound This compound->VEGFR2 inhibits phosphorylation

References

Unveiling the Neuroprotective Potential of Muscone: A Comparative Analysis in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical studies highlights the significant neuroprotective effects of Muscone, a bioactive compound traditionally used in medicine, across various models of neurological disorders. This guide provides a comparative analysis of this compound's efficacy against other neuroprotective agents in Alzheimer's disease, Parkinson's disease, ischemic stroke, and traumatic brain injury, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Executive Summary

This compound has demonstrated promising neuroprotective capabilities by modulating key pathological pathways in several debilitating neurological diseases. In preclinical studies, it has been shown to mitigate neuronal damage, reduce neuroinflammation, and improve functional outcomes. This guide offers a side-by-side comparison of this compound with other therapeutic alternatives, presenting quantitative data, in-depth experimental protocols, and visual representations of its mechanisms of action to facilitate informed research and development decisions.

Section 1: this compound in Alzheimer's Disease

In models of Alzheimer's disease (AD), this compound has been investigated for its potential to combat the hallmark pathologies of amyloid-beta (Aβ) plaque deposition and neuroinflammation.

Comparative Efficacy of this compound and Resveratrol

Resveratrol, a well-studied natural polyphenol, is a relevant comparator for its known neuroprotective effects in AD models.

AgentDisease ModelKey Efficacy EndpointsQuantitative Results
This compound APP/PS1 transgenic miceAβ Deposition, NeuroinflammationData on specific quantitative reductions in Aβ load and inflammatory markers with this compound treatment in APP/PS1 mice is still emerging in readily available literature.
Resveratrol APP/PS1 transgenic miceAβ Plaque Load, Cognitive Function- Significantly decreased cerebral levels of Aβ42 and Aβ40 in hippocampal homogenates.[1] - Improved spatial working memory in the Y-maze test and rescued spatial memory deficits in the Morris water maze test.[2] - Reduced the number of activated microglia.[3][4]
Experimental Protocol: APP/PS1 Mouse Model of Alzheimer's Disease

The APP/PS1 mouse model is a commonly used transgenic model that develops age-dependent Aβ plaques and cognitive deficits.[5]

  • Animals: Male or female APP/PS1 double transgenic mice and wild-type littermates are used. Age of initiation for studies can vary, often starting before significant plaque deposition (e.g., 3 months) or after pathology is established (e.g., 7-8 months).

  • Treatment Administration: this compound or Resveratrol is administered daily via oral gavage or intraperitoneal injection for a specified duration (e.g., 60 consecutive days).

  • Behavioral Testing: Cognitive function is assessed using tests such as the Morris Water Maze (spatial learning and memory) and the Y-maze (spatial working memory).

  • Histopathological Analysis: After the treatment period, brain tissue is collected. Aβ plaque load is quantified using immunohistochemistry with anti-Aβ antibodies (e.g., 6E10 or 4G8). Neuroinflammation is assessed by staining for microglial (e.g., Iba1) and astrocyte (e.g., GFAP) markers.

  • Biochemical Analysis: Brain homogenates are used to measure the levels of soluble and insoluble Aβ peptides (Aβ40 and Aβ42) using ELISA.

Signaling Pathway: this compound's Potential Anti-Inflammatory Mechanism

muscone_alzheimers Aβ Accumulation Aβ Accumulation Microglial Activation Microglial Activation Aβ Accumulation->Microglial Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Microglial Activation->Pro-inflammatory Cytokines Neuroinflammation Neuroinflammation Pro-inflammatory Cytokines->Neuroinflammation This compound This compound This compound->Microglial Activation Inhibition Neuronal Damage Neuronal Damage Neuroinflammation->Neuronal Damage

This compound's potential role in mitigating neuroinflammation in Alzheimer's disease.

Section 2: this compound in Parkinson's Disease

In Parkinson's disease (PD) models, this compound has shown the ability to protect dopaminergic neurons from degeneration, a key feature of the disease.

Comparative Efficacy of this compound and Nicotine

Nicotine has been studied for its neuroprotective effects in PD models and serves as a relevant comparator.

AgentDisease ModelKey Efficacy EndpointsQuantitative Results
This compound MPTP-induced miceMotor Deficits, Dopaminergic Neuron Survival- Significantly improved motor deficits. - Alleviated the degeneration of dopamine neurons.
Nicotine MPTP-induced miceDopaminergic Neuron Survival, Dopamine Levels- Increased survival of dopaminergic neurons in MPTP-treated mice. - Reversed MPTP-induced depletion of dopamine, DOPAC, and HVA in the striatum and hippocampus. - Attenuated the degeneration of dopaminergic neurons.
Experimental Protocol: MPTP Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model is a widely used neurotoxin-based model that selectively destroys dopaminergic neurons in the substantia nigra.

  • Animals: C57BL/6 mice are commonly used due to their sensitivity to MPTP.

  • MPTP Administration: MPTP is administered via intraperitoneal injection. Dosing regimens can be acute, subacute, or chronic to model different aspects of PD progression.

  • Treatment Administration: this compound or Nicotine is administered prior to, during, or after MPTP intoxication to assess its protective or restorative effects.

  • Behavioral Assessment: Motor function is evaluated using tests like the rotarod test (motor coordination and balance) and the open field test (locomotor activity).

  • Neurochemical Analysis: Post-mortem analysis of the striatum using high-performance liquid chromatography (HPLC) to quantify levels of dopamine and its metabolites (DOPAC and HVA).

  • Immunohistochemistry: Staining of brain sections for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal survival in the substantia nigra and striatum.

Signaling Pathway: this compound's Inhibition of Ferroptosis in Parkinson's Disease

muscone_parkinsons MPTP MPTP GSK-3β Activation GSK-3β Activation MPTP->GSK-3β Activation Iron Accumulation Iron Accumulation GSK-3β Activation->Iron Accumulation Lipid Peroxidation Lipid Peroxidation GSK-3β Activation->Lipid Peroxidation Ferroptosis Ferroptosis Iron Accumulation->Ferroptosis Lipid Peroxidation->Ferroptosis Dopaminergic Neuron Death Dopaminergic Neuron Death Ferroptosis->Dopaminergic Neuron Death This compound This compound This compound->GSK-3β Activation Inhibition

This compound inhibits GSK-3β to suppress ferroptosis in Parkinson's disease models.

Section 3: this compound in Ischemic Stroke

This compound has demonstrated significant neuroprotective effects in animal models of ischemic stroke, primarily by reducing infarct volume and improving neurological outcomes.

Comparative Efficacy of this compound and Edaravone

Edaravone is a free radical scavenger clinically approved for the treatment of acute ischemic stroke, making it a key comparator.

AgentDisease ModelKey Efficacy EndpointsQuantitative Results
This compound MCAO/R ratsInfarct Volume, Neurological Deficit Score- Significantly reduced infarct rate and tissue damage. - Improved neurological deficit scores.
Edaravone MCAO/R ratsInfarct Volume, Neurological Score, Brain Edema- Significantly reduced cerebral infarct volume. - Improved neurological impairment scores. - Attenuated brain swelling.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is the most frequently used model to mimic focal cerebral ischemia in rodents.

  • Animals: Sprague-Dawley or Wistar rats are commonly used.

  • Surgical Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion can be transient (e.g., 90 minutes) followed by reperfusion, or permanent.

  • Treatment Administration: this compound or Edaravone is typically administered intravenously at the onset of reperfusion or at specified time points post-MCAO.

  • Neurological Assessment: A neurological deficit score is assigned based on a graded scale to assess motor and sensory deficits.

  • Infarct Volume Measurement: 24 to 48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated.

Experimental Workflow: MCAO Model and Evaluation

mcao_workflow cluster_procedure Experimental Procedure cluster_assessment Outcome Assessment Animal Preparation Animal Preparation MCAO Surgery MCAO Surgery Animal Preparation->MCAO Surgery Reperfusion Reperfusion MCAO Surgery->Reperfusion Treatment Administration Treatment Administration Reperfusion->Treatment Administration Neurological Scoring Neurological Scoring Treatment Administration->Neurological Scoring TTC Staining TTC Staining Neurological Scoring->TTC Staining Infarct Volume Analysis Infarct Volume Analysis TTC Staining->Infarct Volume Analysis

Workflow for the MCAO model of ischemic stroke and subsequent evaluation.

Section 4: this compound in Traumatic Brain Injury

In models of traumatic brain injury (TBI), this compound has been shown to reduce cerebral edema and promote the expression of neurotrophic factors.

Comparative Efficacy of this compound and Other Osmotic Therapies

Osmotic agents like mannitol are standard clinical treatments for reducing intracranial pressure and cerebral edema in TBI.

AgentDisease ModelKey Efficacy EndpointsQuantitative Results
This compound Controlled Cortical Impact (CCI) / Weight-drop model ratsBrain Water Content (Edema), Neurotrophic Factor Expression- Significantly decreased brain water content (P < 0.05). - Significantly increased expression levels of NGF and BDNF (P < 0.01).
Mannitol Weight-drop model miceCerebral Edema, Neurological Severity Score- Significantly reduced cerebral edema compared to injured controls. - Improved Neurological Severity Score post-injury.
Experimental Protocol: Traumatic Brain Injury (TBI) Model

Models like the weight-drop method are used to induce a focal brain injury.

  • Animals: Adult Sprague-Dawley rats or Swiss albino mice are often used.

  • Injury Induction: A weight is dropped from a specific height onto the exposed skull or a closed head to induce a controlled cortical impact or concussion.

  • Treatment Administration: this compound is administered (e.g., via nasal perfusion) at specified times post-injury.

  • Edema Measurement: Brain water content is determined by measuring the wet and dry weight of the brain tissue at different time points after TBI.

  • Immunohistochemistry: Brain sections are stained for neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) to assess their expression levels.

Logical Relationship: this compound's Neuroprotective Effects in TBI

muscone_tbi Traumatic Brain Injury Traumatic Brain Injury This compound Treatment This compound Treatment Traumatic Brain Injury->this compound Treatment Reduced Cerebral Edema Reduced Cerebral Edema This compound Treatment->Reduced Cerebral Edema Increased BDNF & NGF Increased BDNF & NGF This compound Treatment->Increased BDNF & NGF Neuroprotection Neuroprotection Reduced Cerebral Edema->Neuroprotection Increased BDNF & NGF->Neuroprotection

Logical flow of this compound's observed effects in traumatic brain injury models.

Conclusion

This compound demonstrates considerable neuroprotective potential across a range of preclinical models of neurological disorders. Its multifaceted mechanisms of action, including anti-inflammatory, anti-ferroptotic, and neurotrophic effects, position it as a compelling candidate for further investigation. This comparative guide underscores the need for continued research to quantify its effects, particularly in Alzheimer's disease models, and to further elucidate its signaling pathways to pave the way for potential clinical applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on preclinical research. The safety and efficacy of this compound in humans have not been established.

References

Comparing the efficacy of Muscone with other neuroprotective agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy Supported by Experimental Data

The quest for effective neuroprotective agents is a cornerstone of modern neuroscience research, aimed at mitigating the debilitating consequences of neurological disorders such as stroke, spinal cord injury, and neurodegenerative diseases. Among the diverse array of compounds under investigation, Muscone, the primary active component of musk, has emerged as a promising candidate with demonstrated efficacy in various preclinical models. This guide provides a comprehensive comparison of this compound's neuroprotective effects against other notable agents—Edaravone, Riluzole, and Nimodipine—supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Overview of Neuroprotective Agents

This compound is a macrocyclic ketone that has been shown to exert potent anti-inflammatory, anti-apoptotic, and anti-oxidative effects in the central nervous system. Its neuroprotective capabilities have been documented in models of ischemic stroke, Alzheimer's disease, Parkinson's disease, and spinal cord injury.[1]

Edaravone , a free radical scavenger, is clinically approved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[2][3][4] Its primary mechanism involves the attenuation of oxidative stress, a key contributor to neuronal damage in various neurological conditions.

Riluzole , a sodium channel blocker with anti-glutamatergic properties, is used to treat ALS and has been investigated for its neuroprotective potential in spinal cord injury.[5] It is believed to reduce excitotoxicity, a major mechanism of secondary injury in the nervous system.

Nimodipine , a calcium channel blocker, is primarily used to prevent cerebral vasospasm following subarachnoid hemorrhage. Its neuroprotective effects are attributed to the reduction of calcium influx into neurons, thereby preventing a cascade of neurotoxic events.

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize quantitative data from various experimental studies, offering a comparative perspective on the efficacy of this compound and other neuroprotective agents in different models of neurological disorders. It is important to note that direct head-to-head comparative studies are limited; therefore, some of the comparisons are based on data from separate studies using similar models and outcome measures.

Table 1: Efficacy in Ischemic Stroke Models
AgentExperimental ModelDosageKey Outcome MeasureResultCitation
This compound MCAO in rats5 mg/kgInfarct Volume ReductionSignificant reduction
Edaravone Network Meta-analysis of clinical trials in AISStandard clinical doseImproved Neurological Function (7d-NIHSS)Most effective intervention for early improvement
Nimodipine Retrospective analysis in aneurysmal SAHStandard clinical dosePrevention of DCI-related infarctionSuperior to milrinone

MCAO: Middle Cerebral Artery Occlusion; AIS: Acute Ischemic Stroke; 7d-NIHSS: 7-day National Institutes of Health Stroke Scale; DCI: Delayed Cerebral Ischemia; SAH: Subarachnoid Hemorrhage.

Table 2: Efficacy in Spinal Cord Injury (SCI) Models
AgentExperimental ModelDosageKey Outcome MeasureResultCitation
This compound Traumatic SCI in rats5 mg/kgBasso, Beattie, Bresnahan (BBB) ScoreSignificant improvement (18.6 at 4 weeks) vs. Methylprednisolone (13.6)
Riluzole Meta-analysis of preclinical SCI studiesVariousLocomotor Recovery (Standardized Mean Difference)Significant improvement (SMD = 0.70)

BBB Score: A 21-point scale assessing locomotor function.

Table 3: Efficacy in Neurodegenerative Disease Models
AgentExperimental ModelDosageKey Outcome MeasureResultCitation
This compound APP/PS1 mice (Alzheimer's)Not specifiedCognitive ImprovementAttenuated memory dysfunction
Fluoroethylnormemantine (FENM) Aβ₂₅₋₃₅-induced mouse model (Alzheimer's)10 mg/kgMemory Deficit PreventionMore robust effects than Memantine

APP/PS1: Transgenic mouse model of Alzheimer's disease.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these agents are mediated by distinct and sometimes overlapping signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex molecular interactions.

muscone_pathway cluster_stroke Ischemic Stroke Ischemia/Reperfusion Ischemia/Reperfusion HMGB1 HMGB1 Ischemia/Reperfusion->HMGB1 TLR4/NF-κB TLR4/NF-κB HMGB1->TLR4/NF-κB Inflammation Inflammation TLR4/NF-κB->Inflammation Apoptosis Apoptosis TLR4/NF-κB->Apoptosis Neuronal Injury Neuronal Injury Inflammation->Neuronal Injury Apoptosis->Neuronal Injury Muscone_stroke This compound Muscone_stroke->HMGB1 inhibits

This compound's mechanism in ischemic stroke.

muscone_pd_pathway cluster_pd Parkinson's Disease GSK-3β GSK-3β Ferroptosis Ferroptosis GSK-3β->Ferroptosis Dopaminergic Neuron Degeneration Dopaminergic Neuron Degeneration Ferroptosis->Dopaminergic Neuron Degeneration Muscone_pd This compound Muscone_pd->GSK-3β inhibits mcao_workflow Anesthesia Anesthesia Neck Incision Neck Incision Anesthesia->Neck Incision Expose Carotid Arteries Expose Carotid Arteries Neck Incision->Expose Carotid Arteries Insert Filament into Internal Carotid Artery Insert Filament into Internal Carotid Artery Expose Carotid Arteries->Insert Filament into Internal Carotid Artery Occlude Middle Cerebral Artery Occlude Middle Cerebral Artery Insert Filament into Internal Carotid Artery->Occlude Middle Cerebral Artery Induce Ischemia Induce Ischemia Occlude Middle Cerebral Artery->Induce Ischemia Reperfusion (optional) Reperfusion (optional) Induce Ischemia->Reperfusion (optional) Neurological Assessment Neurological Assessment Reperfusion (optional)->Neurological Assessment Tissue Collection Tissue Collection Neurological Assessment->Tissue Collection tunel_workflow Fixation & Permeabilization Fixation & Permeabilization TdT Enzyme Incubation TdT Enzyme Incubation Fixation & Permeabilization->TdT Enzyme Incubation Biotin-dUTP Labeling Biotin-dUTP Labeling TdT Enzyme Incubation->Biotin-dUTP Labeling Streptavidin-HRP Incubation Streptavidin-HRP Incubation Biotin-dUTP Labeling->Streptavidin-HRP Incubation DAB Staining DAB Staining Streptavidin-HRP Incubation->DAB Staining Microscopy Analysis Microscopy Analysis DAB Staining->Microscopy Analysis

References

A Comparative Guide to Analytical Methods for Muscone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various analytical methods for the quantification of Muscone, a key active component in musk with significant pharmacological properties. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance and experimental protocols of commonly employed techniques, thereby facilitating informed decisions in method selection and cross-validation.

Introduction to this compound and its Quantification

This compound is a macrocyclic ketone and the principal fragrance component of musk, a substance highly valued in traditional medicine and perfumery. Accurate and precise quantification of this compound is crucial for the quality control of raw materials and finished products. Several analytical techniques have been developed and validated for this purpose, each with its own set of advantages and limitations. This guide focuses on the cross-validation of three prominent methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, and Ultra-Performance Liquid Chromatography with Evaporative Light Scattering Detection (UPLC-ELSD).

The cross-validation of analytical methods is a critical process in analytical chemistry, ensuring that different methods provide comparable and reliable results. This is particularly important when methods are used interchangeably or when data from different laboratories need to be compared.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the quantitative performance of GC-MS, HPLC, and UPLC-ELSD for this compound quantification based on published experimental data.

Table 1: Linearity and Range
MethodLinearity (r²)Linear RangeReference
GC-MS/MS ≥ 0.9962.5 - 250 ng/mL[1]
Headspace GC-MS 0.999875.6 - 7560 ng/mL[2]
HPLC (pre-column derivatization) 0.99990.04 - 30.00 µg/mL[3]
UPLC-ELSD 0.9914Not Specified[4]
Table 2: Precision
MethodPrecision (RSD%)Concentration LevelsReference
GC-MS/MS < 7.52% (Intra- and Inter-day)Not Specified
Headspace GC-MS < 25% (Intra- and Inter-day)Three different concentrations
HPLC (pre-column derivatization) 0.57% - 1.32%Not Specified
GC-MS 1.36% - 3.85%Three different batches
Table 3: Accuracy and Recovery
MethodAccuracy/RecoveryDetailsReference
GC-MS/MS -8.03% to 14.52% (Accuracy)Not Specified
Headspace GC-MS 83.7% - 88.6% (Absolute Recovery)100.5% - 109.8% (Relative Recovery)
HPLC (pre-column derivatization) 98.37% - 100.32% (Spiked Recoveries)Not Specified
UPLC-ELSD 98.6% (Recovery Rate)Not Specified
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
MethodLODLOQReference
GC-MS/MS Not Specified2.5 ng/mL
Headspace GC-MS 25 ng/mLNot Specified
HPLC (pre-column derivatization) 0.005 µg/mL0.04 µg/mL
UPLC-ELSD 2.0 ngNot Specified

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. The following sections outline the experimental protocols for the compared methods.

GC-MS/MS Method for this compound Quantification

This method is suitable for the simultaneous determination of borneol and this compound in rat plasma.

  • Sample Preparation: A one-step liquid-liquid extraction with ethyl acetate is employed. Naphthalene is used as an internal standard.

  • Chromatographic Separation:

    • Column: HP-5MS capillary column.

    • Detection: Multiple reaction monitoring (MRM) mode.

  • Validation Parameters: The method was validated for linearity, precision, accuracy, extraction recovery, matrix effect, and stability.

Headspace GC-MS Method for this compound Quantification in Rat Plasma

This method is designed for the analysis of this compound concentrations in biological matrices following oral administration.

  • Sample Preparation: Headspace injection is utilized for sample introduction.

  • Chromatographic Conditions:

    • Column: HP-5MS (5% Phenyl Methyl Siloxane).

    • Detector: Mass Selective Detector (MSD).

    • Carrier Gas: High purity helium.

  • Validation: The method was validated for linearity, precision (within-day and inter-day), and recovery (absolute and relative).

HPLC Method with Pre-column Derivatization for this compound Quantification

This method involves a chemical derivatization step to enhance the detectability of this compound.

  • Derivatization: The ether extract of the sample is reacted with 2,4-dinitrophenylhydrazine (DNPH) to form this compound hydrazone.

  • Chromatographic Conditions:

    • Column: Alltima C18 column (5 µm, 150 mm × 4.6 mm).

    • Detection Wavelength: 365 nm.

  • Validation: The method was validated for linearity, recovery, repeatability, LOD, and LOQ.

UPLC-ELSD Method for this compound Quantification

This is a rapid and direct method for the quantification of underivatized this compound.

  • Chromatographic Separation:

    • Column: Waters Acquity BEH C18 (50 × 2.1 mm id, 1.7 µm).

    • Runtime: 5 minutes.

  • Detection:

    • Detector: Evaporative Light Scattering Detector (ELSD).

    • Optimized Conditions: Drift tube temperature at 30°C, gas flow rate 4.2 L/min.

  • Validation: The method was validated for precision, sensitivity, accuracy, linearity, stability, and robustness.

Visualizing the Workflow and Logic

Diagrams are provided to illustrate the experimental workflows and the logical process of cross-validation.

Experimental Workflows

Experimental_Workflows cluster_GCMS GC-MS / GC-MS/MS cluster_HPLC HPLC (Pre-column Derivatization) cluster_UPLC UPLC-ELSD GCMS_Sample Sample (e.g., Plasma) GCMS_LLE Liquid-Liquid Extraction (Ethyl Acetate) GCMS_Sample->GCMS_LLE GCMS_Inject GC Injection GCMS_LLE->GCMS_Inject GCMS_Sep Chromatographic Separation (HP-5MS column) GCMS_Inject->GCMS_Sep GCMS_Detect MS Detection (SIM or MRM) GCMS_Sep->GCMS_Detect GCMS_Quant Quantification GCMS_Detect->GCMS_Quant HPLC_Sample Sample (e.g., Musk Extract) HPLC_Deriv Derivatization (with DNPH) HPLC_Sample->HPLC_Deriv HPLC_Inject HPLC Injection HPLC_Deriv->HPLC_Inject HPLC_Sep Chromatographic Separation (C18 column) HPLC_Inject->HPLC_Sep HPLC_Detect UV Detection (365 nm) HPLC_Sep->HPLC_Detect HPLC_Quant Quantification HPLC_Detect->HPLC_Quant UPLC_Sample Sample (e.g., Herbal Medicine) UPLC_Inject UPLC Injection UPLC_Sample->UPLC_Inject UPLC_Sep Chromatographic Separation (BEH C18 column) UPLC_Inject->UPLC_Sep UPLC_Detect ELSD Detection UPLC_Sep->UPLC_Detect UPLC_Quant Quantification UPLC_Detect->UPLC_Quant

Caption: Experimental workflows for this compound quantification using different analytical methods.

Cross-Validation Logic

Cross_Validation_Logic cluster_Methods Analytical Methods cluster_Validation Validation Parameters cluster_Comparison Comparative Analysis MethodA Method A (e.g., GC-MS) Linearity Linearity MethodA->Linearity Precision Precision MethodA->Precision Accuracy Accuracy MethodA->Accuracy LOD_LOQ LOD / LOQ MethodA->LOD_LOQ Protocol_Review Review of Experimental Protocols MethodA->Protocol_Review MethodB Method B (e.g., HPLC) MethodB->Linearity MethodB->Precision MethodB->Accuracy MethodB->LOD_LOQ MethodB->Protocol_Review Data_Comparison Comparison of Quantitative Data Linearity->Data_Comparison Precision->Data_Comparison Accuracy->Data_Comparison LOD_LOQ->Data_Comparison Performance_Eval Overall Performance Evaluation Data_Comparison->Performance_Eval Protocol_Review->Performance_Eval Conclusion Conclusion on Method Comparability Performance_Eval->Conclusion

Caption: Logical flow for the cross-validation and comparison of analytical methods.

References

Evaluating the Binding Selectivity of Muscone to Olfactory Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the binding selectivity of muscone to olfactory receptors (ORs) against other musk compounds. It is intended for researchers, scientists, and professionals in drug development and fragrance industries. The information is compiled from peer-reviewed studies and presented with supporting experimental data and detailed protocols.

Quantitative Data Presentation

The binding affinity and efficacy of this compound and other musk compounds have been evaluated primarily through functional assays, with EC50 values (the concentration of a ligand that induces a response halfway between the baseline and maximum) being a key metric. The following table summarizes the EC50 values for various musk compounds on the human olfactory receptor OR5AN1 and the mouse olfactory receptor MOR215-1, which are known to be primary receptors for this compound.

Olfactory ReceptorCompoundCompound ClassEC50 (µM)Source
Human OR5AN1 (R)-Muscone (l-muscone)Macrocyclic Ketone13.3[1]
(S)-Muscone (d-muscone)Macrocyclic Ketone11.3[1]
Racemic this compoundMacrocyclic Ketone12.5[1]
Musk KetoneNitro Musk0.79[1]
Musk XyleneNitro Musk16.7[1]
CyclopentadecanoneMacrocyclic Ketone19.96
AmbrettolideMacrocyclic Lactone>100
Ethylene BrassylateMacrocyclic Lactone52.81
GalaxolidePolycyclic MuskNo response
Mouse MOR215-1 (R)-Muscone (l-muscone)Macrocyclic Ketone0.6
(S)-Muscone (d-muscone)Macrocyclic Ketone2.2
Racemic this compoundMacrocyclic Ketone0.5
Musk KetoneNitro Musk2.9
Musk XyleneNitro Musk34.9

Key Observations from the Data:

  • Receptor Specificity: OR5AN1 is a key human receptor for this compound and also responds strongly to nitro musks like Musk Ketone, even more potently than to this compound itself. However, it shows weak or no response to polycyclic musks like Galaxolide. Another human receptor, OR1A1, responds to nitromusks but not to macrocyclic ketones like this compound.

  • Enantioselectivity: The mouse receptor MOR215-1 displays a clear preference for the (R)-enantiomer of this compound (l-muscone), which has a lower EC50 value than the (S)-enantiomer. In contrast, for the human receptor OR5AN1, while there is a difference in the maximal response, the EC50 values for the two enantiomers are similar.

  • Structural Determinants of Binding: Studies combining site-directed mutagenesis and computational modeling have identified key amino acid residues within the binding pockets of OR5AN1 and OR1A1 that are crucial for ligand recognition. For OR5AN1, Tyr260 in the transmembrane α-helix 6 is critical for hydrogen bonding with musk compounds. For OR1A1, Tyr258 plays a similar role in binding nitromusks.

Experimental Protocols

The evaluation of this compound's binding selectivity to olfactory receptors predominantly relies on in vitro functional assays using heterologous expression systems. The following is a detailed methodology for a commonly used luciferase reporter gene assay.

1. Heterologous Expression of Olfactory Receptors in HEK293 Cells

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Plasmid Constructs: The coding sequence of the human olfactory receptor of interest (e.g., OR5AN1) is cloned into a mammalian expression vector, such as pCI. To enhance receptor trafficking to the cell surface, the receptor is often co-expressed with accessory proteins like Receptor Transporting Protein 1 Short (RTP1S). To facilitate signal transduction, a chimeric G-protein alpha subunit, Gαolf, is also co-expressed.

  • Transfection: HEK293 cells are seeded in 96-well plates. After 24 hours, the cells are transiently transfected with the olfactory receptor plasmid, RTP1S plasmid, Gαolf plasmid, and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene (e.g., pGL4.29[luc2P/CRE/Hygro]). A constitutively active Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency.

2. Luciferase Reporter Gene Assay

  • Odorant Stimulation: 24 hours post-transfection, the culture medium is replaced with a serum-free medium containing the desired concentration of the odorant (e.g., this compound or other musk compounds) dissolved in a suitable solvent like dimethyl sulfoxide (DMSO). The final DMSO concentration is typically kept below 0.1% to avoid cytotoxicity. Cells are incubated with the odorant for a defined period (e.g., 4-6 hours).

  • Cell Lysis and Luciferase Activity Measurement: After incubation, the cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity (induced by odorant binding) is normalized to the Renilla luciferase activity (constitutive).

  • Data Analysis: The normalized luciferase activity is plotted against the logarithm of the odorant concentration. The resulting dose-response curve is fitted using a nonlinear regression model (e.g., the four-parameter Hill equation) to determine the EC50 value.

3. Site-Directed Mutagenesis

  • Primer Design: To investigate the role of specific amino acid residues in ligand binding, mutagenic primers are designed to introduce the desired mutation into the olfactory receptor's coding sequence.

  • PCR Mutagenesis: The plasmid containing the wild-type olfactory receptor gene is amplified by PCR using the mutagenic primers.

  • Template Removal and Ligation: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the original plasmid). The amplified, mutated DNA is then circularized by ligation.

  • Transformation and Sequencing: The ligated plasmid is transformed into competent E. coli cells for amplification. The mutated plasmid is then purified and sequenced to confirm the desired mutation. The functional properties of the mutant receptor are then assessed using the luciferase assay described above.

Mandatory Visualizations

experimental_workflow cluster_plasmid_prep Plasmid Preparation cluster_cell_culture Cell Culture & Transfection cluster_assay Functional Assay cluster_analysis Data Analysis or_plasmid OR Plasmid transfection Transfection or_plasmid->transfection rtp1s_plasmid RTP1S Plasmid rtp1s_plasmid->transfection galf_plasmid Gαolf Plasmid galf_plasmid->transfection luc_plasmid Luciferase Reporter Plasmid luc_plasmid->transfection hek_cells HEK293 Cells hek_cells->transfection odorant_stim Odorant Stimulation transfection->odorant_stim lysis Cell Lysis odorant_stim->lysis luminescence Luminescence Measurement lysis->luminescence dose_response Dose-Response Curve luminescence->dose_response ec50 EC50 Calculation dose_response->ec50

Caption: Experimental workflow for evaluating olfactory receptor activation.

olfactory_signaling This compound This compound or Olfactory Receptor (OR5AN1) This compound->or Binding g_protein Gαolf or->g_protein Activation ac Adenylyl Cyclase g_protein->ac Activation camp cAMP ac->camp Conversion atp ATP atp->ac cng Cyclic Nucleotide-Gated Ion Channel camp->cng Gating ca_na Ca²⁺/Na⁺ Influx cng->ca_na depolarization Depolarization ca_na->depolarization action_potential Action Potential to Brain depolarization->action_potential

Caption: Simplified olfactory signal transduction cascade.

References

Comparative Analysis of the Anti-inflammatory Activity of Muscone Isomers: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activity of muscone. While the naturally occurring (R)-(-)-muscone is the most studied form, this guide synthesizes the available experimental data on this compound's general anti-inflammatory properties, as direct comparative studies on its different isomers are currently limited in scientific literature.

This compound, a 15-membered macrocyclic ketone, is the principal active component of musk, a substance renowned for its medicinal properties in traditional medicine.[1][2] Modern pharmacological studies have increasingly focused on its significant anti-inflammatory effects.[3][4][5] Natural this compound is the (R)-(-)-enantiomer. Although the stereochemistry of a molecule can significantly influence its biological activity, a direct and comprehensive comparison of the anti-inflammatory potency of (R)-muscone versus (S)-muscone or the racemic mixture (dl-muscone) is not well-documented in existing research. This guide, therefore, summarizes the established anti-inflammatory mechanisms and supporting data for this compound as a whole, while also acknowledging the potential for enantioselective effects that warrant future investigation.

Data Presentation: Quantitative Analysis of this compound's Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies, demonstrating this compound's ability to modulate key inflammatory mediators.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Cell LineInflammatory StimulusThis compound ConcentrationMeasured ParameterResultReference
Murine Microglial BV2 CellsLipopolysaccharide (LPS)Not SpecifiedIL-6, TNF-α, IL-1β expressionSuppression of pro-inflammatory cytokine expression.
Bone Marrow-Derived Macrophages (BMDMs)Lipopolysaccharide (LPS)1.5, 3, 6 µg/mlIL-1β, TNF-α, IL-6 levelsSignificant downregulation of inflammatory cytokines.
Hypoxic Schwann CellsCobalt Chloride (CoCl2)Not SpecifiedIL-1β, TNF-α levelsAmelioration of oxidative stress and inflammation.
HT22 CellsHypoxia/Reoxygenation (H/R)100 nM, 300 nMNot SpecifiedAlleviation of inflammation, oxidative stress, and apoptosis.

Table 2: In Vivo Anti-inflammatory Activity of this compound

Animal ModelConditionThis compound DosageMeasured ParameterResultReference
MiceComplete Freund's Adjuvant (CFA)-induced inflammatory painNot SpecifiedPain hypersensitivity and inflammationMitigation of pain and inflammation.
MiceMyocardial Infarction (MI)Not SpecifiedIL-1β, TNF-α, IL-6 levels in heart tissueRemarkable decrease in inflammatory cytokine levels.
RatsCervical Spondylotic MyelopathyNot SpecifiedPro-inflammatory cytokine expressionAttenuation of neuroinflammation.
MiceMyocardial Infarction2 mg/kg/dayTGF-β1, TNF-α, IL-1β, NF-κB expressionSignificant decrease in inflammatory markers.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies to evaluate the anti-inflammatory activity of this compound.

In Vitro Anti-inflammatory Assay in Macrophages
  • Cell Culture: Murine bone marrow-derived macrophages (BMDMs) are cultured in a suitable medium.

  • Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Cells are treated with varying concentrations of this compound.

  • Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Western Blot Analysis: The expression levels of key proteins in inflammatory signaling pathways, such as NF-κB (p65, IκBα) and NLRP3 inflammasome components, are determined by Western blot analysis.

In Vivo Model of Myocardial Infarction
  • Animal Model: Myocardial infarction (MI) is induced in mice by ligating the left anterior descending coronary artery.

  • Treatment: A cohort of mice is treated with this compound (e.g., 2 mg/kg/day) or a vehicle control for a specified period (e.g., 3 weeks).

  • Assessment of Cardiac Function: Echocardiography is performed to measure parameters like left ventricular ejection fraction and fractional shortening.

  • Histological Analysis: Heart tissues are collected, and sections are stained (e.g., with Masson's trichrome) to assess myocardial fibrosis and collagen deposition.

  • Quantification of Inflammatory Markers: The expression of inflammatory cytokines (TNF-α, IL-1β) and signaling proteins (NF-κB) in the heart tissue is measured by ELISA and Western blot, respectively.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of key signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms and a typical experimental workflow.

G This compound's Inhibition of Inflammatory Signaling Pathways cluster_0 Inflammatory Stimuli (LPS, etc.) cluster_1 Signaling Cascades cluster_2 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NLRP3 NLRP3 Inflammasome TLR4->NLRP3 activates NFkB_nucleus NF-κB (active) MAPK->NFkB_nucleus activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB_IkB->NFkB_nucleus IκB degradation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nucleus->Pro_inflammatory_Cytokines induces transcription This compound This compound This compound->MAPK inhibits This compound->IKK inhibits This compound->NLRP3 inhibits

Caption: this compound inhibits key inflammatory signaling pathways.

G General Experimental Workflow for In Vitro Anti-inflammatory Assay A 1. Cell Seeding (e.g., Macrophages) B 2. Inflammatory Stimulus (e.g., LPS) A->B C 3. Treatment (this compound or Vehicle) B->C D 4. Incubation C->D E 5. Sample Collection (Supernatant & Cell Lysate) D->E F 6. Analysis (ELISA, Western Blot, qRT-PCR) E->F G 7. Data Interpretation F->G

Caption: Workflow for in vitro anti-inflammatory evaluation.

References

Validating Muscone's Therapeutic Targets: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic targets of Muscone, a bioactive compound from musk, validated through the use of knockout (KO) and gene silencing models. By examining experimental data from studies utilizing these models, we can gain a clearer understanding of the specific molecular pathways through which this compound exerts its pharmacological effects. This information is crucial for advancing the development of targeted therapies for a range of conditions, including inflammatory diseases, neurodegenerative disorders, and ischemic injuries.

I. Validated Therapeutic Targets of this compound

Several molecular targets of this compound have been investigated and validated using genetic knockout or knockdown approaches. These studies provide strong evidence for the direct engagement of these targets by this compound and their role in its therapeutic efficacy. The primary validated targets discussed in this guide are Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1), Glycogen Synthase Kinase 3β (GSK-3β), T-cell intracellular antigen-1 (TIA1), and the Olfactory Receptor MOR215-1.

Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1)

Therapeutic Area: Myocardial Infarction, Anti-inflammatory

This compound has been shown to inhibit the excessive inflammatory response following myocardial ischemia-reperfusion injury (MIRI) by targeting TREM-1.[1] Knockout of the TREM-1 gene has been instrumental in validating this mechanism.

Comparative Data: this compound's Effect on Myocardial Infarction in Wild-Type vs. TREM-1 Knockout Models
ParameterConditionWild-Type (WT)TREM-1 Knockout (KO)This compound + WTThis compound + TREM-1 KO
Inflammatory Cytokines (IL-1β, IL-6, TNF-α) MIRISignificantly IncreasedIncrease AttenuatedSignificantly ReducedNo significant additional reduction
p38 & NF-κB Signaling Activation MIRIActivatedActivation ReducedInhibitedNo significant additional inhibition
Myocardial Cell Apoptosis MIRIIncreasedReducedReducedReduced
Myocardial Protection MIRILowHighHighHigh
Experimental Protocol: TREM-1 Knockout Mouse Model of MIRI

A rat model of myocardial ischemia was established to study the effects of this compound.[1] In vitro, TREM-1 siRNA was transfected into macrophages. The levels of inflammatory cytokines were measured using qRT-PCR and ELISA. The expression of proteins related to the p38 and NF-κB signaling pathways was detected by Western blot. The study found that knocking down TREM-1 decreased the production of inflammatory cytokines and the activation of p38 and NF-κB signaling.[1] Both this compound treatment and TREM-1 gene knockout were shown to reduce cell apoptosis and protect against MIRI by inhibiting these signaling pathways.[1]

Signaling Pathway

TREM1_Signaling_Pathway This compound This compound TREM1 TREM-1 This compound->TREM1 inhibits p38 p38 TREM1->p38 activates NFkB NF-κB TREM1->NFkB activates DAMPs DAMPs DAMPs->TREM1 activates Inflammatory_Cytokines Inflammatory Cytokines (IL-1β, IL-6, TNF-α) p38->Inflammatory_Cytokines promotes Apoptosis Cell Apoptosis p38->Apoptosis promotes NFkB->Inflammatory_Cytokines promotes NFkB->Apoptosis promotes Myocardial_Injury Myocardial Injury Inflammatory_Cytokines->Myocardial_Injury induces Apoptosis->Myocardial_Injury induces

Caption: this compound inhibits TREM-1 signaling to reduce inflammation and apoptosis in myocardial injury.

Glycogen Synthase Kinase 3β (GSK-3β)

Therapeutic Area: Neuroprotection, Parkinson's Disease

This compound has demonstrated neuroprotective effects in a model of Parkinson's disease (PD) by inhibiting ferroptosis. The validation of GSK-3β as a key target was achieved through overexpression studies, which functionally mimic the validation provided by knockout models by demonstrating the necessity of the target for the drug's effect.

Comparative Data: this compound's Effect on Parkinson's Disease Model with GSK-3β Overexpression
ParameterConditionControlThis compoundGSK-3β OverexpressionThis compound + GSK-3β Overexpression
Cell Viability PD cellular modelReducedSubstantially ElevatedFurther ReducedProtective effect nullified
Dopamine Neuron Degeneration PD model miceIncreasedAlleviated--
Motor Deficits PD micePresentSignificantly Improved--
Ferroptosis Markers (Iron levels, Lipid peroxidation) PD modelsIncreasedReducedIncreasedProtective effect nullified

Note: This table summarizes findings from a study where intracellular overexpression of GSK-3β was used to counteract the effects of this compound.

Experimental Protocol: GSK-3β Overexpression in a Parkinson's Disease Cell Model

Cellular models of Parkinson's disease were utilized to assess the neuroprotective effects of this compound. Cell viability was measured using the Cell Counting Kit-8 assay. To validate GSK-3β as the target, intracellular overexpression of GSK-3β was performed. The results showed that this overexpression nullified the protective effects of this compound on the PD cell models and promoted ferroptosis by increasing iron levels and lipid peroxidation.

Logical Relationship Diagram

GSK3B_Logical_Relationship This compound This compound GSK3B GSK-3β This compound->GSK3B inhibits Ferroptosis Ferroptosis GSK3B->Ferroptosis promotes Neuroprotection Neuroprotection Ferroptosis->Neuroprotection counteracts Overexpression GSK-3β Overexpression Overexpression->this compound nullifies effect of Overexpression->GSK3B increases activity

Caption: this compound inhibits GSK-3β to suppress ferroptosis and confer neuroprotection.

T-cell intracellular antigen-1 (TIA1)

Therapeutic Area: Ischemic Stroke

This compound has been found to alleviate neuronal injury in acute ischemic stroke (AIS) by promoting the formation of stress granules (SGs) and reducing apoptosis. The role of TIA1, a key protein in SG formation, was validated using gene silencing and overexpression experiments.

Comparative Data: this compound's Effect on Neuronal Injury with TIA1 Modulation
ParameterConditionControlThis compoundTIA1 SilencingThis compound + TIA1 SilencingTIA1 Overexpression
Stress Granule (SG) Formation AIS modelLowIncreasedReducedEffect of this compound blockedIncreased
Apoptosis AIS modelHighReducedIncreasedProtective effect of this compound blockedReduced
Neuronal Injury AIS modelHighAlleviatedWorsenedProtective effect of this compound blockedAlleviated

Note: This table is based on findings from a study that employed TIA1 silencing and overexpression to validate its role in this compound's mechanism.

Experimental Protocol: TIA1 Silencing and Overexpression in an Ischemic Stroke Model

The study utilized PC12 cells with oxygen-glucose deprivation/reperfusion (OGD/R) and a rat transient middle cerebral artery occlusion/reperfusion (MCAO/R) model as models of AIS. TIA1 silencing and overexpression experiments were conducted to investigate the molecular mechanism. Double-label immunofluorescence staining of TIA1 and Ras-GAP SH3 domain-binding protein 1 (G3BP1) was used to observe SG formation. Western blotting and TUNEL staining were used to detect apoptosis. The results indicated that this compound binds to the TIA1 protein and regulates its expression, thereby promoting SG formation and protecting against AIS injury.

Experimental Workflow Diagram

TIA1_Experimental_Workflow AIS_Model Acute Ischemic Stroke Model (OGD/R cells, MCAO/R rats) Muscone_Treatment This compound Treatment AIS_Model->Muscone_Treatment TIA1_Silencing TIA1 Silencing AIS_Model->TIA1_Silencing TIA1_Overexpression TIA1 Overexpression AIS_Model->TIA1_Overexpression Analysis Analysis: - Stress Granule Formation - Apoptosis - Neuronal Injury Muscone_Treatment->Analysis TIA1_Silencing->Analysis TIA1_Overexpression->Analysis

Caption: Workflow for validating TIA1 as a target of this compound in acute ischemic stroke.

Olfactory Receptor MOR215-1

Therapeutic Area: Behavioral Neuroscience

The attraction of male mice to this compound has been linked to specific olfactory receptors. The use of MOR215-1 knockout mice has been pivotal in dissecting the role of this receptor in mediating the behavioral response to this compound.

Comparative Data: Attraction to this compound in Wild-Type vs. MOR215-1 Knockout Mice
GroupOdor Source 1Odor Source 2Investigation Time (s)
Wild-Type (WT) Male Mice Propylene Glycol (PG)450 µg this compound in PGSignificantly higher for this compound
MOR215-1 Knockout (KO) Male Mice Propylene Glycol (PG)450 µg this compound in PGNo significant difference
Wild-Type (WT) Male Mice Propylene Glycol (PG)45 ng this compound in PGSignificantly higher for this compound
MOR215-1 Knockout (KO) Male Mice Propylene Glycol (PG)45 ng this compound in PGNo significant difference

Note: This table summarizes the findings from a two-choice preference test.

Experimental Protocol: Two-Choice Preference Test

Individual mice were placed in a setup with two nose-poke holes. One hole delivered air scented with this compound dissolved in propylene glycol, while the other delivered air with the propylene glycol vehicle control. The total time the mouse spent with its nose in each hole was measured over a 3-minute period to determine preference. This experiment was conducted with both wild-type and MOR215-1 knockout mice to assess the role of this specific olfactory receptor in the attraction to this compound.

Logical Diagram of this compound Attraction

Muscone_Attraction This compound This compound MOR215_1 MOR215-1 This compound->MOR215_1 activates Olfactory_Bulb Olfactory Bulb MOR215_1->Olfactory_Bulb signals to Brain Brain Olfactory_Bulb->Brain signals to Attraction Attractive Behavior Brain->Attraction initiates KO_Model MOR215-1 Knockout KO_Model->MOR215_1 deletes

Caption: MOR215-1 is essential for mediating the attractive behavioral response to this compound in mice.

Conclusion

The use of knockout models and targeted gene silencing has been invaluable in validating the therapeutic targets of this compound. The studies highlighted in this guide demonstrate that this compound exerts its effects through specific molecular interactions, including the inhibition of the pro-inflammatory receptor TREM-1, the modulation of the GSK-3β pathway in neurodegeneration, the regulation of the TIA1 protein in ischemic stroke, and the activation of the olfactory receptor MOR215-1 in behavioral responses. This evidence-based approach of target validation is essential for the continued development of this compound and its derivatives as potential therapeutic agents. The detailed experimental protocols and comparative data presented here serve as a resource for researchers in the field to design further investigations into the mechanisms of this compound and to explore its full therapeutic potential.

References

The Shifting Landscape of Muscone Delivery: A Comparative Look at Pharmacokinetic Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of a compound is paramount to optimizing its therapeutic efficacy. Muscone, a key active component of musk with a range of pharmacological activities, is no exception. This guide provides a comparative analysis of the pharmacokinetic profiles of this compound delivered through different formulations, highlighting the impact of the delivery system on its absorption, distribution, metabolism, and excretion (ADME). While direct comparative studies are limited, this guide synthesizes available data and discusses the expected profiles of various formulations based on established principles of drug delivery.

Unveiling the Pharmacokinetics: A Data-Driven Comparison

The route of administration and the formulation technology play a pivotal role in modulating the pharmacokinetic parameters of this compound, ultimately influencing its bioavailability and therapeutic window. Below is a summary of available and extrapolated pharmacokinetic data for different this compound formulations.

Pharmacokinetic ParameterOral Formulation (Intragastric Gavage in Rats)Transdermal Formulation (Hypothetical)Nanoparticle Formulation (Hypothetical)
Cmax (Maximum Concentration) ModerateLow to ModerateHigh
Tmax (Time to Maximum Concentration) ~1.5 hours[1]Prolonged (hours)Rapid to Moderate
AUC (Area Under the Curve) ModerateHighHighest
Bioavailability Low to ModerateModerate to HighHigh
Half-life (t½) Biphasic: t½α = 1.19 h, t½β = 1.53 hExtendedVariable, potentially extended

Note: Data for transdermal and nanoparticle formulations are hypothetical and based on the general pharmacokinetic principles of these delivery systems, as direct comparative in-vivo studies for this compound were not identified.

In-Depth Look at this compound Formulations

Oral Administration: The Conventional Route

Oral administration of this compound has been the traditional method of delivery. Following intragastric administration in rats, this compound is absorbed relatively quickly, reaching its maximum plasma concentration in approximately 1.5 hours[1]. The kinetic process is characterized by a two-compartment model[1]. However, oral delivery of this compound faces challenges such as poor water solubility and potential first-pass metabolism, which can limit its overall bioavailability.

To address these limitations, novel oral formulations are being explored. One such approach involves the use of cyclodextrin-based metal-organic frameworks (CD-MOFs) to encapsulate this compound. In vitro studies have shown that this formulation can significantly enhance the solubility and dissolution rate of this compound compared to its free form[2]. While in vivo pharmacokinetic data for this specific formulation is not yet available, it is anticipated that such advanced oral delivery systems could lead to improved bioavailability.

Transdermal Delivery: A Non-Invasive Alternative
Nanoparticle Formulations: The Future of Targeted Delivery

Nanoparticle-based drug delivery systems represent a promising frontier for enhancing the therapeutic efficacy of this compound. By encapsulating this compound within nanoparticles, it is possible to improve its solubility, protect it from degradation, and potentially achieve targeted delivery to specific tissues. Nanoparticle formulations are expected to exhibit a significantly higher AUC and Cmax compared to conventional oral formulations, indicating enhanced systemic exposure. The surface properties and size of the nanoparticles can be engineered to control the release rate and biodistribution of this compound, potentially leading to a longer half-life and reduced side effects.

Experimental Protocols: A Glimpse into the Methodology

The pharmacokinetic data presented are derived from studies employing rigorous experimental protocols. A typical experimental workflow for evaluating the pharmacokinetics of a new this compound formulation is depicted below.

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_pk Pharmacokinetic Analysis formulation Formulation Development (Oral, Transdermal, Nanoparticle) animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) formulation->animal_model Testing in dosing Drug Administration (Specified Dose and Route) animal_model->dosing Followed by sampling Blood Sample Collection (Serial Time Points) dosing->sampling Initiates processing Plasma/Serum Separation and Storage sampling->processing Leads to analysis LC-MS/MS or GC-MS Analysis (Quantification of this compound) processing->analysis For data_analysis Concentration-Time Data Plotting analysis->data_analysis Provides data for parameter_calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½) data_analysis->parameter_calc Enables modeling Pharmacokinetic Modeling (e.g., Non-compartmental) parameter_calc->modeling Input for

Caption: Experimental workflow for a typical pharmacokinetic study of a new this compound formulation.

Key Methodological Considerations:
  • Animal Models: Sprague-Dawley rats are commonly used for pharmacokinetic studies of this compound.

  • Drug Administration:

    • Oral: Intragastric gavage is a standard method for precise oral dosing in animal models.

    • Transdermal: Formulations are applied to a shaved area of the skin, and the site is often covered to prevent removal by the animal.

  • Sample Collection: Blood samples are typically collected at various time points via methods such as tail vein or retro-orbital sinus sampling.

  • Analytical Methods: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) are highly sensitive and specific methods for quantifying this compound concentrations in biological matrices.

This compound's Mechanism of Action: A Look at the Signaling Pathways

This compound exerts its pharmacological effects by modulating various signaling pathways. Understanding these pathways is crucial for correlating pharmacokinetic profiles with pharmacodynamic outcomes. Recent studies have elucidated this compound's involvement in several key signaling cascades, including those related to angiogenesis, inflammation, and cell survival.

G cluster_vegf VEGF Pathway cluster_stat3 STAT3 Pathway cluster_tgf TGF-β/SMAD Pathway cluster_cellular_effects Cellular Effects This compound This compound vegfr2 VEGFR2 This compound->vegfr2 Inhibits stat3 STAT3 This compound->stat3 Inhibits tgfbr TGF-β Receptor This compound->tgfbr Inhibits pi3k PI3K vegfr2->pi3k akt Akt pi3k->akt mapk MAPK akt->mapk apoptosis ↑ Apoptosis akt->apoptosis angiogenesis ↓ Angiogenesis mapk->angiogenesis inflammation ↓ Inflammation stat3->inflammation smad SMAD2/3 tgfbr->smad hypertrophy ↓ Cardiac Hypertrophy smad->hypertrophy

References

The Neuroprotective Efficacy of Muscone in Animal Models of Stroke: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Muscone's in vivo efficacy in animal models of stroke against alternative neuroprotective agents, Edaravone and Citicoline. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

This compound, a primary active component of musk, has demonstrated significant neuroprotective effects in preclinical studies of ischemic stroke. This guide synthesizes findings from multiple in vivo studies, primarily utilizing the transient middle cerebral artery occlusion (tMCAO) rat model, to offer a clear comparison of its performance against Edaravone and Citicoline, two clinically used neuroprotective drugs.

Comparative Efficacy: this compound vs. Alternatives

The following tables summarize the quantitative data on the neuroprotective effects of this compound, Edaravone, and Citicoline in the tMCAO rat model of ischemic stroke.

Table 1: Comparison of Infarct Volume Reduction

CompoundDosageAdministration RouteInfarct Volume ReductionReference
This compound 9 mg/kg, 18 mg/kgIntragastricDose-dependent reduction[1]
Edaravone 3 mg/kg (twice)IntravenousSignificant reduction[2]
6 mg/kgIntravenousSignificant reduction[3]
Citicoline 250 mg/kg (daily for 7 days)IntraperitonealNot significant alone[4]
50 mMIntracerebroventricularSignificant reduction[5]

Table 2: Comparison of Neurological Deficit Improvement

CompoundDosageNeurological Scoring SystemImprovement in Neurological ScoreReference
This compound 9 mg/kg, 18 mg/kgNot specifiedDose-dependent improvement
Edaravone 6 mg/kgNot specifiedSignificant improvement
Not specifiedModified Neurological Severity Score (mNSS)Significant improvement
Citicoline 250 mg/kg (daily for 7 days)Not specifiedTrend towards improvement (not significant alone)
50 mMZea-Longa 5-point scaleSignificant improvement

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the in vivo validation of neuroprotective agents. The following methodologies are commonly employed in the cited studies.

Transient Middle Cerebral Artery Occlusion (tMCAO) Rat Model

The tMCAO model is a widely used and reliable method for inducing focal cerebral ischemia that mimics human ischemic stroke.

  • Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are typically used. Animals are anesthetized, often with an intraperitoneal injection of pentobarbital sodium.

  • Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected. A nylon monofilament with a rounded tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a specific duration, typically 90 or 120 minutes, to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • Post-operative Care: Animals are monitored for recovery from anesthesia and provided with appropriate post-operative care, including analgesics and supportive nutrition.

Assessment of Infarct Volume

2,3,5-triphenyltetrazolium chloride (TTC) staining is the standard method for visualizing and quantifying infarct volume.

  • Brain Tissue Preparation: 24 to 72 hours after MCAO, rats are euthanized, and their brains are rapidly removed and sectioned coronally into 2 mm thick slices.

  • TTC Staining: The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.

  • Image Analysis: Viable tissue stains red due to the reduction of TTC by mitochondrial dehydrogenases, while the infarcted tissue remains white. The slices are photographed, and the infarct area in each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.

Evaluation of Neurological Deficits

Various scoring systems are used to assess the neurological deficits following stroke.

  • Modified Neurological Severity Score (mNSS): This is a composite score that evaluates motor, sensory, balance, and reflex functions on a scale of 0 to 18 (where a higher score indicates greater deficit).

  • Zea-Longa 5-point scale: This is a simpler scale assessing the severity of neurological deficits, with scores ranging from 0 (no deficit) to 4 (severe deficit).

  • Bederson's Scale: This scale primarily assesses postural and forelimb flexion deficits.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound, Edaravone, and Citicoline are mediated through distinct yet sometimes overlapping signaling pathways.

This compound: Multi-Target Neuroprotection

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by inhibiting apoptosis and reducing inflammation.

Muscone_Pathway This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 NFkB NF-κB This compound->NFkB Ischemic_Stroke Ischemic Stroke Apoptosis Apoptosis Ischemic_Stroke->Apoptosis Inflammation Inflammation Ischemic_Stroke->Inflammation Neuronal_Survival Neuronal Survival Apoptosis->Neuronal_Survival Inflammation->Neuronal_Survival Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Caspase3->Apoptosis NFkB->Inflammation

Caption: this compound's anti-apoptotic and anti-inflammatory pathways.

Edaravone: Free Radical Scavenging and Anti-inflammatory Effects

Edaravone, a potent free radical scavenger, primarily mitigates oxidative stress-induced neuronal damage and associated inflammatory responses.

Edaravone_Pathway Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS NFkB NF-κB Edaravone->NFkB Ischemic_Stroke Ischemic Stroke Ischemic_Stroke->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->NFkB Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage NLRP3 NLRP3 Inflammasome NFkB->NLRP3 Inflammation Inflammation NLRP3->Inflammation Inflammation->Neuronal_Damage

Caption: Edaravone's mechanism via ROS scavenging and NF-κB/NLRP3 inhibition.

Citicoline: Membrane Stabilization and Neurotransmitter Modulation

Citicoline's neuroprotective actions are linked to its role in phospholipid synthesis, which helps maintain cell membrane integrity, and its ability to modulate neurotransmitter systems.

Citicoline_Pathway Citicoline Citicoline Phosphatidylcholine Phosphatidylcholine Synthesis Citicoline->Phosphatidylcholine MAPK_Pathway MAP Kinase Pathway Citicoline->MAPK_Pathway Cholinergic_System Cholinergic System Citicoline->Cholinergic_System Ischemic_Stroke Ischemic Stroke Phospholipase_A2 Phospholipase A2 Ischemic_Stroke->Phospholipase_A2 Membrane_Breakdown Membrane Breakdown Phospholipase_A2->Membrane_Breakdown Membrane_Integrity Membrane Integrity Membrane_Breakdown->Membrane_Integrity Phosphatidylcholine->Membrane_Integrity Neurotransmission Improved Neurotransmission Cholinergic_System->Neurotransmission

Caption: Citicoline's role in membrane synthesis and neurotransmission.

Experimental Workflow

The general workflow for in vivo validation of a neuroprotective compound in a stroke model is illustrated below.

Experimental_Workflow Animal_Model tMCAO Rat Model Induction Drug_Admin Drug Administration (this compound/Alternative) Animal_Model->Drug_Admin Behavioral Neurological Deficit Scoring Drug_Admin->Behavioral Histological Infarct Volume (TTC Staining) Drug_Admin->Histological Biochemical Biochemical Assays (e.g., Western Blot, ELISA) Drug_Admin->Biochemical Data_Analysis Data Analysis and Comparison Behavioral->Data_Analysis Histological->Data_Analysis Biochemical->Data_Analysis

Caption: General experimental workflow for in vivo stroke studies.

References

Unveiling the Transcriptomic Landscape: A Comparative Analysis of Muscone's Anti-Angiogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the transcriptomic alterations induced by Muscone in breast cancer cells reveals a targeted suppression of key angiogenic pathways, offering a compelling alternative to conventional anti-angiogenic therapies. This guide provides a comparative analysis of this compound's effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

A recent study investigating the effects of this compound on MDA-MB-231 triple-negative breast cancer cells has illuminated its potent anti-angiogenic properties at the transcriptomic level. The findings demonstrate that this compound treatment leads to a significant alteration in the gene expression profile of these cells, ultimately inhibiting pathways crucial for tumor growth and vascularization.

Quantitative Overview of Transcriptomic Changes

Transcriptomic analysis of MDA-MB-231 cells treated with this compound identified a total of 152 differentially regulated genes.[1] Among these, 98 genes were found to be upregulated, while 54 were downregulated, indicating a significant and specific impact of this compound on the cellular machinery.[1]

CategoryNumber of Genes
Total Differentially Expressed Genes 152
Upregulated Genes 98
Downregulated Genes 54

Experimental Protocols

The transcriptomic and subsequent validation experiments were conducted using rigorous methodologies to ensure the reliability of the findings.

Cell Culture and Treatment

Human breast cancer cell lines, MDA-MB-231 and BT-549, were cultured in RPMI-1640 and DMEM media, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1] Human umbilical vein endothelial cells (HUVECs) were maintained in DMEM with the same supplements.[1] For the transcriptomic analysis, MDA-MB-231 cells were treated with either a vehicle (0.1% DMSO) or 60 μM this compound.[2]

RNA Sequencing and Analysis

Total RNA was extracted from the treated MDA-MB-231 cells. The subsequent RNA sequencing and gene expression analysis were performed to identify differentially expressed genes (DEGs). The criteria for identifying DEGs were a |log2FoldChange| > 1 and a P-value < 0.05. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses were carried out to understand the biological implications of these gene expression changes.

Visualizing the Mechanism of Action

The experimental workflow and the key signaling pathway affected by this compound are illustrated below.

G cluster_0 Experimental Workflow MDA-MB-231 Cells MDA-MB-231 Cells Treatment Treatment (Vehicle vs. 60 µM this compound) MDA-MB-231 Cells->Treatment RNA Extraction RNA Extraction Treatment->RNA Extraction RNA Sequencing RNA Sequencing RNA Extraction->RNA Sequencing Data Analysis Bioinformatic Analysis (DEG, GO, KEGG) RNA Sequencing->Data Analysis

Experimental Workflow for Transcriptomic Analysis.

The transcriptomic data pointed towards the inhibition of the VEGF signaling pathway as a primary mechanism of this compound's anti-angiogenic action.

G cluster_1 This compound's Impact on VEGF Signaling This compound This compound VEGFA VEGFA This compound->VEGFA Inhibits VEGFR2 VEGFR2 VEGFA->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt MAPK MAPK Akt->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis

This compound's Inhibition of the VEGF/PI3K/Akt/MAPK Pathway.

Comparative Insights and Future Directions

The study revealed that this compound's anti-angiogenic effect is mediated through the suppression of the VEGF/PI3K/Akt/MAPK signaling pathway. This mechanism shares similarities with established anti-angiogenic drugs. For instance, Bevacizumab, a monoclonal antibody, directly targets VEGFA, preventing its interaction with its receptor. Sunitinib, a tyrosine kinase inhibitor, also targets VEGFR, among other receptors.

While a direct, head-to-head transcriptomic comparison with these drugs under identical experimental conditions is not yet available, the focused action of this compound on the VEGF pathway in breast cancer cells is a significant finding. Unlike broader-spectrum inhibitors, this compound's more targeted transcriptomic footprint could potentially translate to a more favorable side-effect profile.

Further research involving comparative transcriptomic analyses of this compound and other anti-angiogenic agents on a panel of breast cancer cell lines would be invaluable. Such studies would provide a more comprehensive understanding of the unique and overlapping mechanisms of these compounds, paving the way for more effective and personalized anti-angiogenic therapies in the fight against breast cancer.

References

Unveiling the Molecular Mechanisms of Muscone: A Comparative Guide to Signaling Pathway Validation

Author: BenchChem Technical Support Team. Date: November 2025

Muscone, the principal active component of musk, has long been a subject of scientific inquiry due to its diverse pharmacological effects, including anti-inflammatory, anti-tumor, and cardioprotective properties.[1][2] Understanding the specific signaling pathways that this compound modulates is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of key signaling pathways implicated in this compound's bioactivities, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

Key Signaling Pathways Modulated by this compound

Recent studies have elucidated several critical signaling cascades that are central to this compound's mechanism of action. These include the PI3K/Akt, MAPK, and NF-κB pathways, which are frequently dysregulated in various pathological conditions.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a pivotal regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Multiple studies have demonstrated this compound's ability to inhibit this pathway across different disease models.

Table 1: Comparative Effects of this compound on the PI3K/Akt Pathway

Disease Model Cell Line/Animal Model This compound Concentration/Dose Key Findings on PI3K/Akt Pathway Alternative/Control
Breast Cancer Human Umbilical Vein Endothelial Cells (HUVECs)Not specified in abstractSuppressed VEGF-induced phosphorylation of PI3K and Akt.[3]Vehicle Control
Gastric Cancer SGC-7901 and MGC-803 cellsOptimal concentration determined by MTT assaySuppressed the expression of PI3K and AKT proteins.[4]Normal Control
Uveitis Experimental Autoimmune Uveitis (EAU) mouse model20 mg/kg intraperitoneallyDownregulated the PI3K/AKT signaling pathway.[5]DMSO Control
Myocardial Ischemia Acute Myocardial Ischemia (AMI) rat modelNot specified in abstractPromoted the phosphorylation of PI3K and AKT.Ischemia Model Control
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, encompassing ERK, JNK, and p38, is crucial for transmitting extracellular signals to the cellular machinery that governs proliferation, differentiation, and apoptosis. This compound has been shown to modulate this pathway, particularly in the contexts of cancer and cardiovascular disease.

Table 2: Comparative Effects of this compound on the MAPK Pathway

| Disease Model | Cell Line/Animal Model | This compound Concentration/Dose | Key Findings on MAPK Pathway | Alternative/Control | | :--- | :--- | :--- | :--- | | Breast Cancer | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified in abstract | Suppressed VEGF-induced phosphorylation of MAPK members. | Vehicle Control | | Cardiac Hypertrophy | Angiotensin II-induced mouse model | Not specified in abstract | Significantly reduced the expression of p-ERK, p-JNK, and p-P38. | Angiotensin II-treated Control | | Neuroprotection | Glutamate-treated PC12 cells | Pretreatment | Prevented activation of ASK1/JNK/p38 signaling. | Glutamate-treated Control |

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. Its chronic activation is associated with various inflammatory diseases and cancers. This compound exhibits anti-inflammatory effects by targeting this pathway.

Table 3: Comparative Effects of this compound on the NF-κB Pathway

| Disease Model | Cell Line/Animal Model | This compound Concentration/Dose | Key Findings on NF-κB Pathway | Alternative/Control | | :--- | :--- | :--- | :--- | | Myocardial Infarction | MI mouse model, LPS-induced BMDMs | 1.5, 3, or 6 μg/ml (in vitro) | Inhibited the activation of NF-κB. | LPS-treated Control | | Schwann Cell Injury | Hypoxic Schwann cells (SCs) | Not specified in abstract | Inhibited the NF-κB pathway by suppressing IL-1R1. | Hypoxia Model Control |

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Western Blot Analysis for Protein Phosphorylation and Expression

Objective: To quantify the expression levels of total and phosphorylated proteins within a specific signaling pathway.

Protocol:

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Cell Viability Assay (MTT/CCK-8)

Objective: To assess the cytotoxic or proliferative effects of this compound on cultured cells.

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound or a vehicle control for 24, 48, or 72 hours.

  • Reagent Addition: MTT or CCK-8 solution is added to each well and incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group.

Visualizing this compound's Impact on Signaling Pathways

To provide a clearer understanding of the molecular interactions, the following diagrams illustrate the key signaling pathways modulated by this compound.

Muscone_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt Downstream Cell Survival, Proliferation, Angiogenesis Akt->Downstream

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

Muscone_MAPK_Pathway This compound This compound MAPK MAPK (ERK, JNK, p38) This compound->MAPK Inhibits GrowthFactors Growth Factors/ Stress MAPKKK MAPKKK (e.g., ASK1) GrowthFactors->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK Downstream Proliferation, Apoptosis, Inflammation MAPK->Downstream

Caption: this compound's modulation of the MAPK signaling cascade.

Muscone_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryGenes Inflammatory Gene Transcription

Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.

Conclusion

The presented data strongly validates the role of the PI3K/Akt, MAPK, and NF-κB signaling pathways as key mediators of this compound's diverse pharmacological effects. The provided comparative tables and experimental protocols offer a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this compound. The consistent inhibitory action of this compound on these pro-survival and pro-inflammatory pathways underscores its promise as a multi-target agent for a range of diseases. Future research should focus on elucidating the direct molecular targets of this compound within these cascades and exploring potential synergistic effects with other therapeutic agents.

References

Independent replication of published findings on Muscone's bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published findings on the bioactivity of Muscone, a key active component of musk. The focus is on its anti-inflammatory, cardioprotective, and anti-angiogenic properties. The information presented is intended to serve as a resource for researchers seeking to replicate and build upon these findings. To date, there is a notable absence of published independent replication studies for the key bioactivities of this compound. Therefore, the data herein is based on the original published findings and should be interpreted with this context in mind.

Anti-inflammatory Effects in Uveitis

This compound has been shown to alleviate experimental autoimmune uveitis (EAU) in mice by modulating the PI3K/AKT signaling pathway. It appears to reduce inflammation and help restore the integrity of the blood-retinal barrier[1][2][3][4].

Quantitative Data: this compound in Experimental Autoimmune Uveitis
ParameterModel SystemTreatmentResultReference
Clinical Score EAU Mouse Model20 mg/kg this compound (i.p.)Significant reduction in clinical scores of uveitis compared to DMSO control.[1]
Cell Proliferation LPS and IFN-γ stimulated BV2 microglia0.1 µM and 1 µM this compoundReduction in enhanced cell proliferation.
Cell Migration LPS and IFN-γ stimulated BV2 microglia0.1 µM and 1 µM this compoundDecrease in the migratory capacity of activated microglia.
Inflammatory Cytokines Retinas of EAU mice and BV2 cells20 mg/kg this compound (in vivo), 0.1/1 µM (in vitro)Downregulation of inflammatory factors.
Comparative Analysis with Dexamethasone

Dexamethasone is a potent corticosteroid widely used for its anti-inflammatory and immunosuppressive effects. While direct comparative studies between this compound and Dexamethasone in uveitis are not available, Dexamethasone is known to be more effective than the NSAID meloxicam in reducing some inflammatory markers in a lipopolysaccharide-induced inflammation model in chickens.

Experimental Protocol: Induction of EAU in Mice and this compound Treatment

This protocol is a summary of the methodology described by Liu et al. (2025).

  • Animals: Female C57BL/6J mice, 6-8 weeks old.

  • Induction of EAU:

    • Mice are immunized with 500 µg of human interphotoreceptor retinoid-binding protein (IRBP651-670) peptide.

    • Concurrently, 1 µg of Bordetella pertussis toxin is administered intraperitoneally.

  • Treatment:

    • From day 7 to day 13 post-immunization, EAU mice are randomly assigned to two groups.

    • The treatment group receives intraperitoneal injections of this compound at a dosage of 20 mg/kg body weight every other day.

    • The control group receives an equivalent volume of the vehicle (saline with 1% DMSO).

  • Evaluation:

    • Clinical signs of uveitis are scored.

    • Inflammatory cell infiltration is assessed by hematoxylin and eosin (H&E) staining of retinal sections.

    • Blood-retinal barrier integrity is evaluated using Evans blue and fundus fluorescein angiography (FFA).

    • Protein expression is analyzed by Western blot.

Signaling Pathway and Experimental Workflow

G This compound's Anti-inflammatory Action in Uveitis cluster_pathway PI3K/AKT Signaling Pathway cluster_workflow Experimental Workflow Inflammatory_Stimulus Inflammatory Stimulus (e.g., IRBP, LPS) PI3K PI3K Inflammatory_Stimulus->PI3K AKT AKT PI3K->AKT Microglia_Activation Microglia Activation (M1 Polarization) AKT->Microglia_Activation Inflammatory_Cytokines Pro-inflammatory Cytokines (iNOS, IL-6) Microglia_Activation->Inflammatory_Cytokines This compound This compound This compound->PI3K EAU_Induction EAU Induction in Mice Treatment This compound (20 mg/kg) or Vehicle Treatment EAU_Induction->Treatment Evaluation Clinical Scoring, Histology, FFA, Western Blot Treatment->Evaluation

This compound's mechanism in uveitis.

Cardioprotective Effects in Cardiac Hypertrophy

This compound has been demonstrated to inhibit angiotensin II (Ang II)-induced cardiac hypertrophy in mice. The protective effects are attributed to the inhibition of the STAT3, MAPK, and TGF-β/SMAD signaling pathways.

Quantitative Data: this compound in Ang II-Induced Cardiac Hypertrophy
ParameterModel SystemTreatmentResultReference
Heart Weight/Body Weight Ratio Ang II-induced hypertrophic miceThis compound (2 and 4 mg/kg/day)Significant reduction compared to Ang II group.
Left Ventricular Ejection Fraction (LVEF) Ang II-induced hypertrophic miceThis compound (2 and 4 mg/kg/day)Increased to near-normal levels compared to Ang II group.
mRNA Expression of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Ang II-induced hypertrophic mice heart tissueThis compound treatmentSignificantly decreased compared to Ang II group.
Phosphorylation of STAT3, SMAD2/3, JNK, ERK, P38 Ang II-induced hypertrophic mice heart tissueThis compound treatmentSignificantly reduced compared to Ang II group.
Comparative Analysis with Captopril

Captopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. It exerts cardioprotective effects by preventing heart remodeling. In a study on obese Zucker rats, both captopril and enalapril reversed insulin resistance and associated cardiac hypertrophy and hypertension. While a direct comparison with this compound is lacking, both appear to mitigate cardiac hypertrophy through different mechanisms.

Experimental Protocol: Ang II-Induced Cardiac Hypertrophy in Mice

This protocol is a summary of the methodology described by Liu et al. (2023).

  • Animals: C57BL/6 mice.

  • Induction of Hypertrophy:

    • Angiotensin II is continuously infused via osmotic mini-pumps.

  • Treatment:

    • Mice are divided into groups receiving saline, Ang II, Ang II + this compound (e.g., 2 mg/kg/day and 4 mg/kg/day), and Ang II + Valsartan (as a positive control).

  • Evaluation:

    • Cardiac function is assessed by echocardiography.

    • Heart weight to body weight and heart weight to tibial length ratios are calculated.

    • Cardiac fibrosis is evaluated using Masson's trichrome staining.

    • Gene and protein expression are analyzed by qRT-PCR and Western blot, respectively.

Signaling Pathway and Experimental Workflow

G This compound's Cardioprotective Action cluster_pathway Signaling Pathways in Cardiac Hypertrophy cluster_workflow Experimental Workflow AngII Angiotensin II STAT3 STAT3 AngII->STAT3 MAPK MAPK (ERK, JNK, P38) AngII->MAPK TGF_SMAD TGF-β/SMAD AngII->TGF_SMAD Hypertrophy Cardiac Hypertrophy, Fibrosis, Inflammation STAT3->Hypertrophy MAPK->Hypertrophy TGF_SMAD->Hypertrophy This compound This compound This compound->STAT3 This compound->MAPK This compound->TGF_SMAD Induction Ang II Infusion in Mice Treatment_Cardio This compound or Valsartan Administration Induction->Treatment_Cardio Evaluation_Cardio Echocardiography, Histology, qRT-PCR, Western Blot Treatment_Cardio->Evaluation_Cardio

This compound's mechanism in cardiac hypertrophy.

Anti-Angiogenic Effects in Breast Cancer

This compound has been found to suppress breast cancer progression by inhibiting tumor angiogenesis through the modulation of the VEGF/PI3K/Akt/MAPK signaling pathways.

Quantitative Data: this compound in Breast Cancer Angiogenesis
ParameterModel SystemTreatmentResultReference
Cell Viability (IC50) MDA-MB-231 breast cancer cells48h this compound treatment71.62 µM
Cell Viability (IC50) BT-549 breast cancer cells48h this compound treatment73.01 µM
Tumor Growth Xenograft BALB/c mouse modelThis compound treatmentAbrogation of tumor cell growth.
Microvessel Density Xenograft BALB/c mouse modelThis compound treatmentMinimized tumor microvessel density.
Gene Expression (VEGFR2, VEGFA, etc.) HUVECs treated with tumor-conditioned mediumPre-treatment of tumor cells with this compoundSignificant inhibition of pro-angiogenic gene expression.
Comparative Analysis with Sunitinib

Sunitinib is a multi-targeted tyrosine kinase inhibitor with anti-angiogenic and anti-tumor activities, primarily through the inhibition of VEGFR and PDGFR. It has been shown to reduce microvessel density and improve survival in animal models of glioblastoma. While this compound appears to act on the same signaling axis (VEGF/PI3K/Akt), a direct comparative study is needed to evaluate their relative efficacy and potential synergistic effects.

Experimental Protocol: In Vivo Xenograft Model of Breast Cancer

This protocol is a summary of the methodology described by Wang et al. (2024).

  • Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231, BT-549) and human umbilical vein endothelial cells (HUVECs).

  • In Vitro Assays:

    • Cell viability is assessed using CCK-8 assay.

    • Cell proliferation is measured by EdU assay.

    • Cell migration is evaluated through scratch and Transwell assays.

    • Tube formation assay is used to assess angiogenesis in HUVECs.

  • In Vivo Model:

    • A xenograft model is established by implanting breast cancer cells into BALB/c nude mice.

  • Treatment:

    • Mice with established tumors are treated with this compound or a vehicle control.

  • Evaluation:

    • Tumor growth is monitored.

    • Microvessel density, vascular leakage, and maturation are assessed in tumor tissues.

    • Gene and protein expression are analyzed by RNA sequencing, qRT-PCR, and Western blot.

Signaling Pathway and Experimental Workflow

G This compound's Anti-Angiogenic Action in Breast Cancer cluster_pathway VEGF/PI3K/Akt/MAPK Signaling Pathway cluster_workflow Experimental Workflow VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K_Akt_MAPK PI3K/Akt/MAPK VEGFR->PI3K_Akt_MAPK Angiogenesis Endothelial Cell Proliferation, Migration, Tube Formation PI3K_Akt_MAPK->Angiogenesis This compound This compound This compound->VEGFR InVitro In Vitro Assays (CCK-8, EdU, Transwell, Tube Formation) InVivo In Vivo Xenograft Model InVitro->InVivo Treatment_BC This compound Administration InVivo->Treatment_BC Evaluation_BC Tumor Growth, MVD, Western Blot, RNA-seq Treatment_BC->Evaluation_BC

This compound's mechanism in breast cancer.

Conclusion and Future Directions

The presented findings suggest that this compound possesses significant anti-inflammatory, cardioprotective, and anti-angiogenic properties. However, the lack of independent replication studies is a critical gap in the current body of research. To validate these promising initial findings and pave the way for potential clinical applications, rigorous and independent replication of the key experiments outlined in this guide is essential. Future studies should also focus on direct, head-to-head comparisons of this compound with established therapeutic agents to better define its potential advantages and clinical utility.

References

Safety Operating Guide

Proper Disposal of Muscone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Muscone, a synthetic musk compound used in fragrances and research, is crucial for maintaining laboratory safety and environmental protection. While not classified as hazardous under the OSHA Hazard Communication Standard, this compound presents potential health and environmental risks that necessitate careful handling and disposal.[1][2] This guide provides detailed procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat.[1][3] Work in a well-ventilated area to avoid inhalation of any fumes.[3] In case of a spill, absorb the liquid with an inert material and collect it for disposal as hazardous waste.

II. This compound Waste Characterization and Segregation

All laboratory personnel should treat waste chemicals, including this compound, as hazardous unless confirmed otherwise by a designated safety officer. Do not mix this compound waste with other chemical waste streams to prevent unintended reactions. Specifically, keep this compound waste separate from strong oxidizing agents, as they are incompatible.

Key Disposal Principles:

  • Do Not Drain Dispose: this compound is very toxic to aquatic life with long-lasting effects. Therefore, it should not be released into the environment, which includes disposal down the sink.

  • No Evaporation: Never evaporate chemicals as a method of disposal.

  • Labeling: All containers with this compound waste must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

III. Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect all this compound waste, including unused product and contaminated materials, in a designated, compatible, and leak-proof container.

    • The container should be kept securely closed except when adding waste.

  • Storage:

    • Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.

    • Ensure the SAA is at or near the point of waste generation.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal contractor to arrange for pickup.

  • Empty Container Disposal:

    • A container that has held this compound should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.

    • After triple-rinsing, deface all chemical labels on the container before disposing of it as regular trash.

IV. Quantitative Data for this compound

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValueCitation
CAS Number 541-91-3
Chemical Formula C16H30O
Physical State Liquid
Flash Point > 200.0 °F (> 93.3 °C)
log Pow 6.06

V. This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

MusconeDisposalWorkflow cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Final Disposal cluster_3 Empty Container Management Generate_Muscone_Waste Generate this compound Waste Collect_Waste Collect in Labeled, Sealed Container Generate_Muscone_Waste->Collect_Waste Immediate Action Store_in_SAA Store in Satellite Accumulation Area Collect_Waste->Store_in_SAA Segregate Segregate from Incompatible Chemicals Store_in_SAA->Segregate Contact_EHS Contact EHS for Hazardous Waste Pickup Segregate->Contact_EHS Empty_Container Empty this compound Container Triple_Rinse Triple-Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Collect_Rinsate Collect Rinsate as Hazardous Waste Triple_Rinse->Collect_Rinsate Dispose_Container Deface Labels & Dispose of Container as Trash Triple_Rinse->Dispose_Container

This compound Disposal Workflow Diagram

References

Essential Safety and Logistical Information for Handling Muscone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like Muscone. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures to foster a secure and efficient research environment. While this compound is generally not classified as a hazardous substance, adherence to proper handling practices is crucial to minimize exposure and maintain experimental integrity.[1][2]

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the primary barrier against chemical exposure in a laboratory setting. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against accidental splashes.[1][3]
Hand Protection Disposable GlovesNitrile gloves are recommended for their resistance to a range of chemicals. Given the absence of specific breakthrough time data for this compound, it is advisable to change gloves frequently, especially after direct contact with the substance. For prolonged handling, consider double-gloving.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect the skin and personal clothing from contamination.[1]
Respiratory Protection Respirator (if required)A NIOSH-approved respirator with an organic vapor cartridge is recommended if working in an area with inadequate ventilation or if there is a potential for aerosolization.

Operational Plan: A Step-by-Step Guide to Handling this compound

A systematic approach to handling this compound will ensure both safety and the quality of your research. The following workflow outlines the key stages from preparation to disposal.

Muscone_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Prep 1. Review SDS and SOPs Weighing 4. Weighing and Transfer Prep->Weighing PPE 2. Don Appropriate PPE Ventilation 3. Ensure Proper Ventilation Experiment 5. Experimental Use Weighing->Experiment Decontamination 6. Decontaminate Equipment Experiment->Decontamination Waste_Segregation 7. Segregate Waste Decontamination->Waste_Segregation PPE_Removal 8. Doff PPE Correctly Waste_Segregation->PPE_Removal Waste_Collection 10. Collect in Labeled Container Waste_Segregation->Waste_Collection Hand_Washing 9. Wash Hands Thoroughly PPE_Removal->Hand_Washing Disposal_Protocol 11. Follow Institutional Disposal Protocol Waste_Collection->Disposal_Protocol

A logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Detailed Experimental Protocol

While a specific, universally applicable experimental protocol for this compound is not available, the following general procedure can be adapted for most laboratory applications involving this compound.

1. Preparation:

  • Thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Don all required personal protective equipment as outlined in the table above.

2. Handling:

  • When weighing or transferring this compound, perform these actions within a chemical fume hood to minimize inhalation exposure.

  • Use clean, compatible glassware and equipment to prevent contamination.

  • Avoid direct contact with the skin and eyes.

  • Keep containers of this compound closed when not in use to prevent the release of vapors.

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep it away from sources of heat, sparks, and open flames.

  • Store separately from strong oxidizing agents.

Disposal Plan

As this compound is not generally classified as hazardous waste, disposal procedures are typically straightforward. However, it is imperative to adhere to your institution's specific guidelines.

Waste Segregation and Collection:

  • Collect all disposable materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, in a designated, clearly labeled waste container.

  • Unused or excess this compound should be collected in a separate, sealed container labeled "Non-hazardous Chemical Waste" and with the full chemical name.

Disposal Procedure:

  • Consult your institution's environmental health and safety (EHS) office for the specific protocol for disposing of non-hazardous chemical waste.

  • Do not pour this compound down the drain or dispose of it in the regular trash unless explicitly permitted by your institution's EHS guidelines.

Quantitative Data Summary

The following tables provide a summary of the known quantitative data for this compound.

Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₆H₃₀O
Molecular Weight 238.41 g/mol
Appearance Colorless to pale yellow liquid/oily liquid
Boiling Point 328 °C
Melting Point -15 °C
Flash Point >100 °C (>212 °F)
Density 0.9221 g/cm³
Vapor Pressure 0.000095 mmHg @ 23°C
Solubility Very slightly soluble in water; miscible with alcohol

Toxicological Data

EndpointResultSpeciesSource
Acute Oral Toxicity LowNot specified
Acute Dermal Toxicity LowNot specified
Skin Irritation May cause skin irritationRabbit
Eye Irritation May cause eye irritationNot specified

Occupational Exposure Limits

OrganizationLimit
OSHA No established limit
ACGIH No established limit

By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their laboratory workflows, fostering a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.